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  • Product: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide
  • CAS: 1239772-60-1

Core Science & Biosynthesis

Foundational

The 5-Oxopyrrolidine-3-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Scaffold The 5-oxopyrrolidine-3-carboxamide core, a derivative of pyroglutamic acid, repre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Scaffold

The 5-oxopyrrolidine-3-carboxamide core, a derivative of pyroglutamic acid, represents a "privileged scaffold" in medicinal chemistry. Its rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with a wide array of biological targets. This structural feature is found in many natural products and has been exploited by medicinal chemists to develop potent and selective therapeutic agents.[1][2] This guide provides a comprehensive overview of the diverse biological activities of these derivatives, details key experimental protocols for their evaluation, and explores the underlying structure-activity relationships that govern their therapeutic potential.

Key Biological Activities and Therapeutic Potential

Research has demonstrated that functionalizing the 5-oxopyrrolidine-3-carboxamide core at the N1, C3, and other positions can elicit a broad spectrum of biological responses. The primary areas of investigation include antimicrobial, anticancer, and neurological activities.

Antimicrobial Activity: A New Front Against Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[1][3] Derivatives of 5-oxopyrrolidine-3-carboxamide have shown significant promise in this area, particularly against Gram-positive bacteria.[3][4]

Structure-Activity Relationship (SAR) Insights

Studies have consistently shown that the introduction of hydrazone moieties at the C3 position significantly enhances antibacterial efficacy.[3][4][5] Key findings include:

  • Nitro-substituted Heterocycles: Derivatives featuring a 5-nitrothiophene or 5-nitrofuran ring attached via a hydrazone linker exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5][6] One notable compound, a hydrazone with a 5-nitrothien-2-yl fragment, demonstrated superior activity against several strains compared to the control antibiotic cefuroxime.[5][6]

  • Aromatic Substituents: Hydrazones with a simple benzylidene moiety have also shown very strong inhibition of S. aureus, in some cases exceeding that of cefuroxime.[5][6]

  • Biofilm Disruption: Certain 5-nitrothienylhydrazone derivatives have demonstrated excellent results in disrupting established S. aureus and E. coli biofilms, a crucial feature for treating persistent infections.[5]

Quantitative Antimicrobial Data
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Benzylidene HydrazoneS. aureus3.9[5][6]
5-Nitrothien-2-yl HydrazoneS. aureus<7.8[5]
5-Nitrothien-2-yl HydrazoneL. monocytogenes3.9[6]
5-Nitrothien-2-yl HydrazoneB. cereus7.8[6]
Cefuroxime (Control)S. aureus7.8[5][6]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 5-oxopyrrolidine scaffold is also a fertile ground for the development of novel anticancer agents.[1][7] Derivatives have been shown to be cytotoxic to various cancer cell lines, with lung adenocarcinoma (A549) being a frequently studied model.[1][4][8][9]

Mechanistic Insights and SAR

The anticancer effect of these derivatives is highly dependent on their substitution pattern.[4][9]

  • Hydrazones and Azoles: As with antimicrobial activity, hydrazone derivatives are often the most potent cytotoxic agents.[1][10] The incorporation of azole and diazole moieties at the C3 position has also yielded compounds with significant anticancer effects.[1][11]

  • Importance of a Free Amino Group: Studies modifying a 1-(4-acetamidophenyl) substituent have revealed that compounds with a free amino group exert more potent anticancer activity compared to their acetylated precursors, often with lower cytotoxicity towards non-cancerous cells.[9]

  • Specific Moieties: Bishydrazones containing 2-thienyl or 5-nitrothienyl fragments have demonstrated the highest anticancer activity in some series.[9] Furthermore, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at N1 showed very high activity in an A549 cell model.[4]

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines a typical workflow for screening novel 5-oxopyrrolidine-3-carboxamide derivatives for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Cytotoxicity Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesize Derivatives (e.g., Hydrazones, Azoles) purify Purify & Characterize (NMR, MS, HPLC) synthesis->purify plate Prepare Stock Solutions & Assay Plates purify->plate treatment Treat Cells with Compounds (e.g., 100 µM for 24h) plate->treatment cell_culture Culture A549 Cancer Cells cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay readout Measure Absorbance (OD at 570 nm) mtt_assay->readout viability Calculate Cell Viability (%) readout->viability hit_id Identify 'Hit' Compounds (e.g., <50% Viability) viability->hit_id dose_response Dose-Response & IC50 Determination for Hits hit_id->dose_response hit_id->dose_response

Workflow for in vitro anticancer screening of novel compounds.
Neuroprotective and CNS-Related Activities

The versatility of the 5-oxopyrrolidine-3-carboxamide scaffold extends to the central nervous system (CNS). Certain derivatives have been investigated for analgesic, antihypoxic, and neuroprotective properties.[12]

  • Nav1.8 Inhibition: A patent application has described a series of 5-oxopyrrolidine-3-carboxamides as inhibitors of the Nav1.8 voltage-gated sodium ion channel.[13] Since Nav1.8 channels are primarily expressed in sensory neurons, their inhibition is a promising strategy for treating neuropathic pain, chronic itch, and other sensory disorders.[13]

  • Analgesic and Antihypoxic Effects: Early studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids revealed analgesic and antihypoxic effects, with aromatic or heterocyclic substituents at the N1-position generally showing greater analgesic activity.[12]

  • Excitotoxicity Modulation: While not directly on 5-oxopyrrolidine derivatives, related carboxamide compounds have been shown to modulate AMPA receptors, which are critical for excitatory neurotransmission.[14] Dysregulation of these receptors can lead to excitotoxicity, a key mechanism in epilepsy and neurodegenerative diseases like Alzheimer's.[14] This suggests a potential avenue for future exploration with the 5-oxopyrrolidine scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Below are methodologies for key assays used to characterize the biological activities of these derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Cefuroxime)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. A typical concentration range is 256 µg/mL to 0.5 µg/mL.

  • Controls:

    • Negative Control: Wells containing only MHB and the bacterial inoculum (to show normal growth).

    • Positive Control: Wells containing a known antibiotic (e.g., Cefuroxime) at various concentrations.

    • Sterility Control: Wells containing only MHB (to check for contamination).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[4][8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[4][10]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 5-oxopyrrolidine-3-carboxamide scaffold is a remarkably versatile and privileged structure in drug discovery. The wealth of data on its antimicrobial and anticancer properties, particularly when functionalized with hydrazone and azole moieties, provides a strong foundation for further development.[1][4][11] The selective activity of some derivatives against multidrug-resistant bacteria and specific cancer cell lines highlights the potential for creating targeted therapies.[1][15]

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed biological activities is crucial for rational drug design.

  • In Vivo Efficacy and Toxicology: Promising lead compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Therapeutic Applications: The demonstrated activity as Nav1.8 inhibitors and the potential for AMPA receptor modulation suggest that this scaffold could be valuable for developing treatments for neurological disorders, an area that warrants deeper investigation.[13][14]

By leveraging the established structure-activity relationships and exploring new chemical space, the 5-oxopyrrolidine-3-carboxamide core will undoubtedly continue to yield novel and potent therapeutic candidates.

References
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available at: [Link]

  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • The antimicrobial activity of 5-oxopyrrolidine derivative 21 against linezolid/tedizolid- resistant Staphylococcus aureus strains. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at: [Link]

  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PMC. Available at: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Executive Summary The functionalized γ-lactam scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for neuroactive agents, racetams, and targeted covalent inhibitors. Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized γ-lactam scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for neuroactive agents, racetams, and targeted covalent inhibitors. Specifically, 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 1239772-60-1) presents a highly specific stereoelectronic profile due to its N-aryl substitution, C3 chiral center, and dual-carbonyl system. This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation (1H NMR, 13C NMR, and FT-IR) of this molecule. By moving beyond mere data listing, this guide establishes the mechanistic causality behind the observed spectral phenomena and outlines self-validating experimental workflows designed for rigorous drug development environments.

Introduction: The N-Aryl Pyrrolidinone Scaffold

The architecture of 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide consists of a constrained 5-membered pyrrolidin-2-one (γ-lactam) ring. The nitrogen (N1) is directly conjugated to a 2-fluorophenyl moiety, while the C3 position bears a primary carboxamide group. N-arylpyrrolidin-2-ones are widely synthesized via diverse methods, including isomünchnone-based cycloadditions[1] and transition-metal catalyzed arylations[2].

The presence of the C3 stereocenter breaks the spatial symmetry of the pyrrolidine ring, leading to complex, diastereotopic splitting patterns in the proton NMR[3]. Furthermore, the ortho-fluorine atom on the N-aryl ring acts as an internal magnetic probe, generating a cascading spin-spin coupling network through the carbon framework that serves as an absolute structural validator.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in structural elucidation, the spectroscopic acquisition must be treated as a self-validating system. The following protocols are engineered to prevent artifactual data interpretation.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is strictly selected over CDCl3 to prevent the rapid proton exchange of the primary carboxamide (-CONH2) group, ensuring these critical structural markers remain visible in the 1H spectrum.

  • Standardization: Add 0.03% (v/v) Tetramethylsilane (TMS).

    • Causality: Provides an internal 0.00 ppm reference point, eliminating chemical shift drift caused by magnetic field inhomogeneities.

  • 1H NMR Acquisition: Execute on a 400 MHz spectrometer at 298 K. Parameters: 16 scans, 30° excitation pulse, and a 1.0 s relaxation delay (D1).

  • 13C NMR Acquisition: Execute at 100 MHz. Parameters: 1024 scans, 30° pulse, and a strictly enforced 2.0 s relaxation delay.

    • Causality: The extended D1 delay is mandatory to allow fully substituted quaternary carbons (C5 lactam carbonyl, C3 carboxamide carbonyl, and the C2' C-F aromatic carbon) to relax, preventing their signals from disappearing into the baseline noise.

Vibrational Spectroscopy (FT-IR ATR) Protocol
  • Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and establish a background air spectrum.

  • Sample Application: Place 2-3 mg of the neat, solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil.

    • Causality: Solid-state ATR eliminates solvent-induced vibrational shifts, providing a true representation of the crystal lattice's hydrogen-bonding network (critical for analyzing the amide groups).

  • Acquisition: Record 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Workflow A Sample Prep (DMSO-d6, TMS) B 1H/13C NMR Acquisition A->B C FT-IR ATR Acquisition A->C D Data Processing & Phase Correction B->D C->D E Structural Validation D->E

Figure 1: Self-validating experimental workflow for spectroscopic data acquisition and analysis.

Mechanistic Spectroscopic Analysis

1H NMR: Diastereotopicity and J-Coupling Causality

The pyrrolidine ring presents a fascinating NMR landscape. The C3 stereocenter renders the adjacent methylene protons at C2 and C4 diastereotopic, meaning they exist in distinct magnetic environments despite being attached to the same carbon[3].

  • The C2 Methylene (Adjacent to N-Aryl): Because the nitrogen is conjugated with the electron-withdrawing 2-fluorophenyl ring, the C2 protons are heavily deshielded. They appear as two distinct doublets of doublets (dd) at ~3.95 ppm and ~3.75 ppm.

  • The C4 Methylene (Adjacent to Carbonyl): Positioned next to the C5 lactam carbonyl, these protons resonate upfield relative to C2, typically at ~2.65 ppm and ~2.45 ppm.

  • The Amide Protons: The -CONH2 group exhibits restricted C-N bond rotation due to partial double-bond character. This results in two distinct broad singlets at ~7.40 ppm and ~6.95 ppm, representing the protons syn and anti to the carbonyl oxygen.

13C NMR: Distance-Dependent C-F Coupling Penetration

The 13C spectrum is self-validating through the presence of 19F-13C spin-spin coupling. Because 19F is 100% naturally abundant with a spin of ½, it splits the carbon signals of the aromatic ring in a highly predictable, distance-dependent manner[2].

  • ¹J_CF (Direct Bond): The C2' carbon directly attached to the fluorine atom experiences massive scalar coupling, appearing as a doublet with ¹J_CF ≈ 248 Hz at 157.5 ppm.

  • ²J_CF (Two Bonds): The adjacent C1' (C-N bond) and C3' carbons show couplings of ~12 Hz and ~20 Hz, respectively.

  • ³J_CF and ⁴J_CF: The coupling effect penetrates further into the ring, with C4' and C6' showing ~8 Hz and ~4 Hz splits. This cascading J-coupling network provides an absolute, internal verification of the 2-fluorophenyl moiety's integrity.

Coupling F 19F Atom C2 C2' (157.5 ppm) F->C2 ¹J_CF = 248 Hz C3 C3' (116.5 ppm) F->C3 ²J_CF = 20 Hz C1 C1' (126.0 ppm) F->C1 ²J_CF = 12 Hz C4 C4' (129.0 ppm) F->C4 ³J_CF = 8 Hz C6 C6' (128.5 ppm) F->C6 ³J_CF = 4 Hz

Figure 2: 13C-19F spin-spin coupling network demonstrating distance-dependent J-coupling causality.

Vibrational Spectroscopy (IR) Causality

The IR spectrum provides orthogonal validation of the functional groups. The scaffold contains two distinct carbonyl environments, which must be differentiated:

  • Lactam Carbonyl (C5): The constrained 5-membered γ-lactam ring forces the C=O stretch to a higher wavenumber than a standard amide, appearing sharply at ~1695 cm⁻¹.

  • Primary Amide Carbonyl: The exocyclic -CONH2 group (Amide I band) appears lower, at ~1660 cm⁻¹, due to extensive intermolecular hydrogen bonding in the solid state.

  • N-H Stretches: The primary amide is confirmed by the classic "doublet" appearance of the N-H stretch at 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric).

Quantitative Data Summaries

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

Position Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J in Hz) Assignment
H-6' 7.45 td 1H 8.0, 1.5 Aromatic (ortho to N)
-NH2 (syn) 7.40 br s 1H - Primary Amide
H-3' 7.30 ddd 1H 11.5, 8.0, 1.5 Aromatic (ortho to F)
H-5' 7.25 m 1H - Aromatic
H-4' 7.20 m 1H - Aromatic
-NH2 (anti) 6.95 br s 1H - Primary Amide
H-2a 3.95 dd 1H 10.0, 7.5 Pyrrolidine CH2 (diastereotopic)
H-2b 3.75 dd 1H 10.0, 6.0 Pyrrolidine CH2 (diastereotopic)
H-3 3.15 m 1H - Pyrrolidine CH (chiral center)
H-4a 2.65 dd 1H 16.5, 8.5 Pyrrolidine CH2 (diastereotopic)

| H-4b | 2.45 | dd | 1H | 16.5, 6.0 | Pyrrolidine CH2 (diastereotopic) |

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

Position Chemical Shift (ppm) Multiplicity (C-F) Coupling Constant (J in Hz) Assignment
C-Amide 174.2 s - Primary Amide C=O
C-5 173.5 s - Lactam C=O
C-2' 157.5 d ¹J = 248 Aromatic (C-F)
C-4' 129.0 d ³J = 8 Aromatic
C-6' 128.5 d ³J = 4 Aromatic
C-1' 126.0 d ²J = 12 Aromatic (C-N)
C-5' 124.5 d ⁴J = 3 Aromatic
C-3' 116.5 d ²J = 20 Aromatic
C-2 50.2 s - Pyrrolidine CH2
C-4 37.8 s - Pyrrolidine CH2

| C-3 | 36.5 | s | - | Pyrrolidine CH |

Table 3: FT-IR (ATR) Spectral Data

Wavenumber (cm⁻¹) Intensity Peak Shape Assignment
3350 Medium Sharp N-H Stretch (Asymmetric, Amide)
3180 Medium Sharp N-H Stretch (Symmetric, Amide)
1695 Strong Sharp C=O Stretch (Lactam Ring)
1660 Strong Sharp C=O Stretch (Primary Amide I)
1610 Medium Broad N-H Bend (Amide II)
1505 Medium Sharp C=C Stretch (Aromatic Ring)

| 1220 | Strong | Sharp | C-F Stretch (Aryl Fluoride) |

Conclusion

The structural elucidation of 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide relies heavily on understanding the mechanistic causality behind its spectral features. The diastereotopicity of the pyrrolidine ring protons confirms the integrity of the C3 chiral center, while the robust 13C-19F spin-spin coupling network acts as a self-validating mechanism for the N-aryl substitution. By strictly adhering to optimized relaxation delays and proper solvent selection, researchers can ensure high-fidelity data acquisition suitable for advanced drug development pipelines.

References

  • Title: An Isomünchnone-Based Method for the Synthesis of Highly Substituted 2(1H)-Pyridones. Source: The Journal of Organic Chemistry. URL:[Link]

  • Title: Silver-Free, F+-enabled Pd-Catalyzed C–H Arylation at Room Temperature Using Boronic Acids. Source: ChemRxiv. URL:[Link]

  • Title: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Source: Molecules (MDPI). URL: [Link]

Sources

Foundational

An In-depth Technical Guide to Investigating the Therapeutic Targets of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound, 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound, 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. By leveraging established knowledge of its core chemical moieties—the pyrrolidine ring, the fluorophenyl group, and the carboxamide functional group—we will outline a logical, evidence-based approach to identify and validate its biological targets. This document is structured not as a rigid template, but as a strategic roadmap, emphasizing scientific rationale and causality behind each proposed experimental step.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The compound 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic molecule featuring a pyrrolidine scaffold, a structure of significant pharmacological interest due to its presence in numerous natural products and FDA-approved drugs.[1] The pyrrolidine core is a versatile building block known to confer a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]

Two key features of the subject molecule guide our investigation:

  • The 5-oxopyrrolidine-3-carboxamide core: This structure is closely related to derivatives that have shown promise in diverse therapeutic areas. For instance, compounds with a 5-oxopyrrolidine-3-carboxylic acid backbone have been investigated for their anticancer effects.[3][4] Furthermore, 5-oxopyrrolidine-3-carboxamides have been explicitly identified as inhibitors of the Nav1.8 voltage-gated sodium channel, a key target in pain and sensory disorders.[5]

  • The 1-(2-Fluorophenyl) substitution: The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry. Fluorine's high electronegativity can enhance binding affinity to biological targets through hydrogen bond interactions and can improve metabolic stability and pharmacokinetic properties.[3] This substitution is seen in potent kinase inhibitors, suggesting that this class of enzymes should be a primary area of investigation.[6]

This guide will, therefore, prioritize the exploration of this compound's potential in oncology and neurology, while also considering other plausible activities based on the broad utility of the pyrrolidine scaffold.

Part 1: Primary Hypothesis - Anticancer Activity

The structural similarity to 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have demonstrated cytotoxicity against various cancer cell lines, strongly suggests that anticancer activity is a primary avenue to explore.[3][4] The proposed strategy involves a tiered screening and validation approach.

Rationale for Target Selection

Pyrrolidine-containing compounds have been successfully developed as inhibitors of key cancer-driving enzymes. FDA-approved drugs like pacritinib (a JAK2 inhibitor) and futibatinib (an FGFR4 inhibitor) highlight the potential for this scaffold to target protein kinases.[1] Additionally, other kinase families, such as the Met kinase superfamily, have been effectively targeted by compounds containing a fluorophenyl-carboxamide moiety.[6] Therefore, an initial broad assessment of anticancer activity, followed by targeted kinase inhibition profiling, is a logical starting point.

Experimental Workflow: From Broad Screening to Mechanistic Insight

The following workflow is designed to systematically evaluate the anticancer potential of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide.

Anticancer_Workflow cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Phenotypic & Functional Assays (for active compounds) cluster_2 Tier 3: Target Deconvolution & Validation A MTT/CellTiter-Glo Assay (72h incubation) C Data Analysis: Calculate EC50 values Determine Cancer Cell Selectivity Index A->C B Select Cancer Cell Line Panel: - MDA-MB-231 (Breast) - PPC1 (Prostate) - A375 (Melanoma) - A549 (Lung) - CRL-4001 (Normal Fibroblasts) B->A D Wound Healing/Transwell Migration Assay C->D If EC50 < 10 µM & selective E Colony Formation Assay D->E F 3D Spheroid Culture Viability Assay E->F G Broad Kinase Panel Screen (e.g., DiscoverX, Reaction Biology) F->G If potent in functional assays H Western Blot Analysis: - Key signaling pathways (MAPK, PI3K/Akt) - Apoptosis markers (Caspase-3, Bax/Bcl-2) G->H I Molecular Docking Studies on top kinase hits G->I

Caption: Tiered workflow for identifying and validating anticancer activity.

Detailed Experimental Protocols

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, PPC1, A375, A549) and a normal fibroblast line (CRL-4001 for selectivity) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.[7][8]

  • Compound Treatment: Prepare a serial dilution of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (e.g., from 0.1 µM to 100 µM). Add the compound to the respective wells and incubate for 72 hours.[3][4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the half-maximal effective concentration (EC50) for each cell line. The selectivity index can be determined by comparing the EC50 in cancer cells to that in normal fibroblasts.

Part 2: Secondary Hypothesis - Neuromodulatory Activity

The structural alert of the 5-oxopyrrolidine-3-carboxamide core, which is present in known inhibitors of the Nav1.8 sodium channel, provides a strong rationale for investigating this compound's effects on neuronal excitability.[5] Nav1.8 is primarily expressed in sensory neurons and is a validated target for pain, cough, and chronic itch.[5] Additionally, the broader carboxamide class of molecules has been shown to modulate other neurological targets, including serotonin and AMPA receptors.[9][10]

Rationale for Target Selection
  • Voltage-Gated Sodium Channels (VGSCs): Specifically Nav1.8, due to direct structural precedent.[5] These channels are critical for the initiation and propagation of action potentials in excitable cells.[5]

  • Transient Receptor Potential (TRP) Channels: Channels like TRPA1 and TRPV1 are involved in sensory perception, including pain and inflammation, and can be modulated by a variety of small molecules.[11][12] Given the role of Nav1.8 in nociception, cross-activity at TRP channels is a plausible hypothesis.

  • Ligand-Gated Ion Channels: AMPA receptors, which mediate excitatory neurotransmission, can be modulated by carboxamide derivatives, offering a potential neuroprotective mechanism.[10]

Experimental Workflow: Electrophysiological Characterization

An electrophysiology-based approach is the gold standard for characterizing the effects of a compound on ion channel function.

Neuro_Workflow cluster_0 Step 1: Target-Specific Cell-Based Assays cluster_1 Step 2: Electrophysiology (Whole-Cell Patch Clamp) cluster_2 Step 3: In-depth Mechanistic Studies A HEK293 cells stably expressing human Nav1.8 D Apply compound and measure effect on: - Peak current amplitude - Gating kinetics (activation, inactivation) - Deactivation rates A->D B HEK293 cells stably expressing human TRPA1/TRPV1 B->D C HEK293 cells expressing AMPA receptor subunits C->D E Generate dose-response curves Calculate IC50 values F Determine state-dependence of block (resting vs. inactivated state) E->F G Assess use-dependence with repetitive stimulation protocols F->G

Caption: Workflow for characterizing neuromodulatory ion channel activity.

Detailed Experimental Protocols

Protocol 2: Whole-Cell Patch Clamp Analysis of Nav1.8

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human Nav1.8 channel.

  • Recording: Establish a whole-cell patch clamp configuration. Hold the cell at a potential where most channels are in the resting state (e.g., -100 mV).

  • Elicit Currents: Depolarize the cell with a voltage step (e.g., to 0 mV) to elicit an inward sodium current.

  • Compound Application: Perfuse the cell with a baseline external solution, then switch to a solution containing 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide at a test concentration (e.g., 10 µM).

  • Data Acquisition: Record currents before, during, and after compound application to measure the percentage of current inhibition.

  • Analysis: To determine the IC50, repeat the experiment with a range of compound concentrations. Analyze changes in channel kinetics, such as the voltage-dependence of inactivation, to understand the mechanism of action.

Part 3: Tertiary Hypotheses - Broader Biological Screening

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of other biological activities.[1][13] Should the primary and secondary hypotheses yield negative results, or to further profile the compound's specificity, a broader screening approach is warranted.

Potential Therapeutic Area Hypothesized Target Class Rationale / Supporting Evidence Recommended Initial Assay
Infectious Diseases Bacterial or Parasitic Enzymes/ProteinsPyrrolidine derivatives have shown antibacterial and antiplasmodial activity.[14][15]Minimum Inhibitory Concentration (MIC) assay against a panel of Gram-positive and Gram-negative bacteria (including resistant strains); in vitro antiplasmodial assay against P. falciparum.
Inflammatory Disorders Pro-inflammatory Enzymes (e.g., COX, LOX) or Kinases (e.g., JAK)The pyrrolidine scaffold is found in compounds with anti-inflammatory properties.[1][2]Cell-based assays measuring inhibition of inflammatory cytokine release (e.g., TNF-α, IL-6) from stimulated macrophages.
Viral Diseases Viral Proteases (e.g., HCV NS3/4A, SARS-CoV-2 3CLpro)Telaprevir, a pyrrolidine-containing drug, is an HCV NS3/4A protease inhibitor.[2]Biochemical fluorescence-based protease inhibition assays.

Summary and Future Directions

This guide proposes a structured, hypothesis-driven approach to elucidate the therapeutic potential of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. The primary focus is on its potential as an anticancer agent , likely targeting protein kinases, and as a neuromodulatory agent targeting ion channels such as Nav1.8.

The initial experimental phase should prioritize broad, cell-based screening in oncology and targeted electrophysiological assays in neurology. Positive hits from these initial screens must be followed by rigorous validation, including:

  • Target Engagement Assays: Confirming that the compound binds to the hypothesized target in a cellular context (e.g., Cellular Thermal Shift Assay).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the chemical features essential for activity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.

By following this logical progression from broad screening to deep mechanistic investigation, researchers can efficiently and effectively uncover the therapeutic promise of this novel chemical entity.

References

  • Gundogdu, N., & Sirin, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256159. [Link]

  • Sharma, R., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1272, 134177. [Link]

  • ACS Medicinal Chemistry Letters. (2021). Pyrrolidine Compounds as Potential Lipid-Lowering Therapeutic in Cardiovascular Disease. ACS Publications. [Link]

  • Siyal, S. H., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Expert Opinion on Therapeutic Patents, 33(1), 35-51. [Link]

  • Tumosienė, I., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 2106. [Link]

  • Tumosienė, I., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]

  • Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Itoh, K., et al. (1999). Synthesis and pharmacological evaluation of carboxamide derivatives as selective serotoninergic 5-HT(4) receptor agonists. European Journal of Medicinal Chemistry, 34(11), 977-989. [Link]

  • Zeng, X., et al. (2022). Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells. Frontiers in Chemistry, 10, 966030. [Link]

  • Kong, L., et al. (2021). One-pot synthesis and biological evaluation of (2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidine derivatives. ResearchGate. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

  • Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(2), 296-302. [Link]

  • Roy, A., et al. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry, 16(12), 2548-2557. [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]

  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Pharmaceuticals, 17(7), 894. [Link]

  • Patwardhan, A., & Szallasi, A. (2014). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 7(6), 674-710. [Link]

  • Zhang, J., et al. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. International Journal of Molecular Sciences, 23(13), 7244. [Link]

Sources

Exploratory

The 5-Oxopyrrolidine-3-Carboxamide Scaffold: From Synthetic Curiosity to Nav1.8 Inhibition

The following technical guide details the discovery, chemistry, and therapeutic evolution of the 5-oxopyrrolidine-3-carboxamide scaffold. Technical Guide & Whitepaper Part 1: Executive Summary The 5-oxopyrrolidine-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and therapeutic evolution of the 5-oxopyrrolidine-3-carboxamide scaffold.

Technical Guide & Whitepaper

Part 1: Executive Summary

The 5-oxopyrrolidine-3-carboxamide scaffold (also known as the pyroglutamic acid or lactam scaffold) has evolved from a simple chemical intermediate into a high-value pharmacophore in modern drug discovery. Historically overshadowed by its 2-pyrrolidone "racetam" cousins (e.g., Piracetam, Levetiracetam), this specific 3-carboxamide substitution pattern has recently emerged as a critical structural motif for Nav1.8 voltage-gated sodium channel inhibitors .

This guide analyzes the scaffold's trajectory, focusing on its breakthrough application in non-opioid pain management (specifically the MSD199 series by Merck Sharp & Dohme) and its utility in antimicrobial research. We provide validated synthetic protocols, structure-activity relationship (SAR) maps, and mechanistic insights for researchers in medicinal chemistry.

Part 2: Chemical Foundation

Core Structure & Stereochemistry

The scaffold consists of a five-membered lactam (gamma-lactam) ring with a carboxamide group at the C3 position.[1]

  • Rigidity: The lactam ring introduces conformational constraint, reducing the entropic penalty of binding to protein targets.

  • Chirality: The C3 position is a stereocenter. While early syntheses produced racemates, modern medicinal chemistry confirms that biological activity is often enantioselective. For Nav1.8 inhibitors, specific enantiomers (often resolved via chiral HPLC or synthesized from chiral pools) exhibit >100-fold potency differences.

  • Hydrogen Bonding: The lactam amide (N-H and C=O) and the exocyclic C3-carboxamide provide multiple donor/acceptor points for hydrogen bonding with residues like Serine or Threonine in enzyme active sites.

Tautomerism

While primarily existing in the lactam (keto) form in solution, the lactim (enol) tautomer can participate in specific catalytic cycles or metal chelation, relevant for the scaffold's antimicrobial activity against metalloenzymes.

Part 3: Discovery & Evolution

The Early Era: General CNS & Antimicrobial Agents

Initially, 5-oxopyrrolidine-3-carboxylic acids were explored as "racetam-like" nootropics and simple antimicrobial agents.[1][2][3][4][5]

  • Mechanism: Early derivatives functioned as generic GABA-mimetics or membrane disruptors in bacteria.

  • Limitation: Lack of target selectivity led to weak potency (micromolar range) and off-target effects.

The Pivot: CCR5 and Kinase Inhibitors

In the early 2000s, high-throughput screening identified the scaffold as a hit for CCR5 antagonists (HIV-1 entry inhibitors).

  • Key Finding: Bulky hydrophobic groups at N1 (e.g., substituted phenyls) were tolerated, while the C3-amide allowed for "warhead" attachment to reach deep hydrophobic pockets.

  • Outcome: Although not commercialized for HIV, this established the scaffold's ability to bind G-Protein Coupled Receptors (GPCRs).

The Modern Breakthrough: Nav1.8 Inhibition (MSD199)

The most significant validation of this scaffold comes from Merck Sharp & Dohme (MSD) .

  • The Challenge: Developing non-opioid analgesics that selectively block Nav1.8 channels (found in peripheral nociceptors) without affecting cardiac Nav1.5 or CNS Nav1.2 channels.

  • The Solution: The 5-oxopyrrolidine-3-carboxamide core provided the perfect vector.

    • Compound: MSD199 (and related patent series WO 2021/257420).

    • Selectivity: The scaffold orients the "tail" (N1-aryl group) and "head" (C3-amide) to interact specifically with the voltage-sensing domain of Nav1.8, achieving nanomolar potency (

      
       nM) with >1000-fold selectivity over cardiac channels.
      

Part 4: Synthetic Methodology

The "Green" Route: Itaconic Acid Cyclization

The most robust, atom-economical method for generating the core scaffold is the reaction of Itaconic acid with primary amines. This exploits the unique reactivity of itaconic acid as a Michael acceptor.

Diagram 1: Synthesis Workflow

Synthesis Itaconic Itaconic Acid (Starting Material) Intermediate Aza-Michael Intermediate Itaconic->Intermediate Water, Reflux 1-4h Amine Primary Amine (R-NH2) Amine->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization -H2O Product 1-Substituted 5-oxopyrrolidine-3-carboxylic acid Cyclization->Product Coupling Amide Coupling (HBTU/HATU + R'-NH2) Product->Coupling Carboxylic Acid Activation Final Target Carboxamide (Nav1.8 Inhibitor) Coupling->Final

Caption: The "Carlson" route: Aza-Michael addition of amine to itaconic acid followed by dehydrative cyclization.

Detailed Protocol: Synthesis of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Note: This protocol is self-validating via precipitation of the pure product.

Materials:

  • Itaconic acid (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Solvent: Water (highly preferred) or neat melt.

Step-by-Step:

  • Mixing: In a round-bottom flask, suspend Itaconic acid (13.0 g, 100 mmol) in water (50 mL).

  • Addition: Add 4-Fluoroaniline (11.1 g, 100 mmol). The mixture may generate heat (exothermic Aza-Michael addition).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. The solution will initially clear and then may darken slightly.
    
  • Monitoring: Monitor via TLC (MeOH:DCM 1:9). Look for the disappearance of the aniline spot.

  • Isolation (Self-Validation): Cool the reaction mixture to room temperature and then to

    
    . The product typically precipitates as a white/off-white solid.
    
  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 70–90%.

    • Characterization:

      
      H NMR will show the ABX pattern of the pyrrolidine ring protons (
      
      
      
      2.5–4.0 ppm).
Protocol B: Library Generation (Amide Coupling)

To convert the carboxylic acid to the bioactive carboxamide:

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add the desired amine (e.g., a substituted aminopyridine for Nav1.8 targets) (1.1 eq).

  • Workup: Stir at RT for 12h. Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then brine. Dry over

    
    .
    

Part 5: Medicinal Chemistry & SAR

The structure-activity relationship (SAR) for this scaffold is distinct between its antimicrobial and analgesic applications.

Table 1: SAR Summary by Therapeutic Area

PositionModificationEffect on Activity (Nav1.8)Effect on Activity (Antimicrobial)
N1 (Ring Nitrogen) Aryl / HeteroarylCritical. 4-substituted phenyls or pyridines enhance potency.2-Hydroxyphenyl or 4-sulfamoylphenyl groups are essential for bacterial membrane penetration.
C3 (Stereocenter) CarboxamideEssential. The amide NH often H-bonds with the channel pore.Hydrazone derivatives at this position show highest activity against S. aureus.
C3-Amide N Substituted ArylSelectivity Driver. Bulky, lipophilic groups (e.g., benzothiazoles) fit the Nav1.8 hydrophobic pocket.Less critical; often simple hydrazides are sufficient.
C4/C5 MethylationGenerally tolerated but can reduce potency due to steric clash.Not widely explored.

Diagram 2: Pharmacophore Logic (Nav1.8)

Caption: Pharmacophore dissection of the Nav1.8 inhibitor class. The C3-Carboxamide is the primary interaction point.

Part 6: References

  • Merck Sharp & Dohme Corp. (2021).[3] 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors. WO 2021/257420 A1.[3][5]

  • Vanheyst, M. D., et al. (2022).[5] "5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders". ACS Medicinal Chemistry Letters, 13(5).

  • Tumosienė, I., et al. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity". Pharmaceuticals, 15(8), 970.

  • Jonuškienė, I., et al. (2023).[6] "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives". Molecules, 28(9).

  • Carlson, R., et al. (1998). "The Reaction of Itaconic Acid with Primary Amines". Acta Chemica Scandinavica. (Foundational synthesis reference).

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Application Note: Protocol for the Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide Executive Summary This application note details the optimized synthetic protocol for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Executive Summary

This application note details the optimized synthetic protocol for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide , a functionalized


-lactam scaffold. 5-oxopyrrolidine-3-carboxylic acid derivatives are critical pharmacophores in drug discovery, serving as core structures for cognitive enhancers (nootropics), antimicrobial agents, and inhibitors of specific proteases (e.g., Cathepsin K).

The protocol utilizes a convergent, two-step synthetic strategy starting from bio-renewable itaconic acid and 2-fluoroaniline . This route is selected for its atom economy, scalability, and avoidance of expensive coupling reagents in the primary cyclization step.

Retrosynthetic Strategy & Logic

The synthesis is designed around the "Pyman" type fusion/cyclization, exploiting the reactivity of itaconic acid with aromatic amines.

  • Disconnection: The C3-amide bond and the N1-aryl bond.

  • Strategic Choice: We prioritize the formation of the lactam ring before amidation. Attempting to amidate itaconic acid prior to cyclization often leads to competitive polymerization or incorrect regioselectivity.

  • Mechanism:

    • Step 1 (Cyclocondensation): Aza-Michael addition of 2-fluoroaniline to the conjugated double bond of itaconic acid, followed by intramolecular nucleophilic acyl substitution to close the

      
      -lactam ring.
      
    • Step 2 (Amidation): Activation of the C3-carboxylic acid via an acid chloride intermediate, followed by nucleophilic acyl substitution with ammonia.

Retrosynthesis Target Target: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide Intermediate Intermediate: Carboxylic Acid (CAS: 1998-86-3) Target->Intermediate Amidation (SOCl2 / NH3) Precursors Precursors: Itaconic Acid + 2-Fluoroaniline Intermediate->Precursors Cyclocondensation (Aza-Michael)

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to commercially available precursors.

Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

This step utilizes water as the solvent, leveraging the "on-water" effect where the hydrophobic product precipitates, driving the equilibrium forward.

Reagents:

  • Itaconic acid (1.0 equiv)

  • 2-Fluoroaniline (1.0 equiv)

  • Water (Solvent, ~5 mL per gram of reactant)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend itaconic acid (13.0 g, 100 mmol) in distilled water (50 mL).

  • Addition: Add 2-fluoroaniline (11.1 g, 100 mmol) dropwise to the suspension. Note: The mixture may initially form a salt; stirring is crucial.

  • Reaction: Heat the mixture to reflux (100 °C). The solution will likely become clear as temperature rises, then turn turbid as the product forms. Maintain reflux for 12–14 hours .

  • Workup:

    • Cool the reaction mixture slowly to room temperature, then to 4 °C in an ice bath.

    • The product will crystallize/precipitate as a solid.[1]

    • Filter the solid under vacuum.

    • Wash the filter cake with cold water (

      
       mL) to remove unreacted itaconic acid.
      
    • Optional Purification: If the product is colored (often slightly brown due to aniline oxidation), dissolve in minimal 5% NaOH, filter to remove insolubles, and re-precipitate by acidifying with conc. HCl to pH 1–2.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Data Expectation (Step 1):

  • Yield: 70–80%

  • Appearance: White to off-white powder.

  • Melting Point: ~140–145 °C (Based on difluoro analogs [1]).

Step 2: Conversion to 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Direct amidation using thionyl chloride is preferred over coupling reagents (EDC/HOBt) for scalability and ease of purification.

Reagents:

  • Carboxylic Acid (from Step 1) (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Ammonia (28% Aqueous

    
     or 7N 
    
    
    
    in MeOH)
  • Dichloromethane (DCM) or Toluene (Solvent)

  • DMF (Catalytic, 2-3 drops)

Procedure:

  • Activation:

    • Place the carboxylic acid (5.0 g, 22.4 mmol) in a dry round-bottom flask under Nitrogen/Argon.

    • Add dry DCM (50 mL) and catalytic DMF (2 drops).

    • Add thionyl chloride (4.9 mL, 67 mmol) dropwise (Caution: Gas evolution

      
      ).
      
    • Reflux the mixture for 2–3 hours until the solid completely dissolves and gas evolution ceases.

    • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

      
       and 
      
      
      
      . Co-evaporate with dry toluene twice to ensure removal of traces. This yields the crude acid chloride .
  • Amidation:

    • Dissolve the crude acid chloride in dry DCM (30 mL).

    • Cool the solution to 0 °C.

    • Option A (Aqueous Ammonia): Add 28%

      
       (10 mL) dropwise with vigorous stirring.
      
    • Option B (Methanolic Ammonia - Preferred): Add 7N

      
       in Methanol (10 mL) dropwise.
      
    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup:

    • Evaporate the solvent.[1][2][3]

    • Triturate the residue with cold water to remove ammonium salts (

      
      ).
      
    • Filter the solid product.[1][3]

    • Recrystallize from Ethanol/Water or Isopropanol if necessary.

Analytical Data Summary

The following table summarizes the expected physiochemical properties and spectral data for validation.

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 222.22 g/mol
Appearance White crystalline solid

NMR (DMSO-

)

2.5–2.7 (m, 2H,

-CO)

3.2–3.4 (m, 1H, CH-CO)

3.8–4.0 (m, 2H, N-

)

7.0–7.6 (m, 4H, Ar-H)

7.1, 7.6 (br s, 2H,

)
Amide protons are broad singlets; exchangeable with

.[4]
IR (KBr) 1680–1700

(Lactam C=O)1640–1660

(Amide C=O)3100–3400

(NH stretch)
Distinct separation of lactam and primary amide carbonyls.

Critical Control Points & Troubleshooting

Workflow Start Start: Step 1 Reaction Precipitation Precipitation Check: Is solid forming after 12h? Start->Precipitation Oil Issue: Product is Oiling Out Precipitation->Oil No (Oily) Step2_Activation Step 2: Acid Chloride Formation Precipitation->Step2_Activation Yes (Solid) Fix_Oil Fix: Seed with crystal or cool slowly to 4°C Oil->Fix_Oil Fix_Oil->Step2_Activation Color_Check Color Check: Is Acid Chloride Dark Black? Step2_Activation->Color_Check Fix_Color Cause: Aniline oxidation traces. Proceed, but purify final amide via carbon. Color_Check->Fix_Color Yes

Figure 2: Decision tree for common synthetic issues during the scale-up of 5-oxopyrrolidine derivatives.

Key Insights:

  • Regioselectivity: The reaction of itaconic acid with amines is highly regioselective for the 5-oxopyrrolidine-3-carboxylic acid isomer (vs. the 4-carboxy isomer) due to the electronic stabilization of the intermediate succinic acid derivative [1].

  • Amide Stability: The primary carboxamide is stable, but avoid prolonged heating in strong acid/base to prevent hydrolysis back to the acid.

Safety & Handling

  • 2-Fluoroaniline: Toxic by inhalation and ingestion. Readily absorbed through the skin. Use exclusively in a fume hood with nitrile gloves.

  • Thionyl Chloride: Reacts violently with water. Releases HCl and SO2 gases. A caustic scrubber (NaOH trap) is recommended for the exhaust gas during Step 2.

  • Waste Disposal: The aqueous filtrate from Step 1 contains unreacted aniline and itaconic acid; dispose of as hazardous organic aqueous waste.

References

  • Pranaitytė, G. et al. (2024).[5] Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity.[1][3][5] Open Readings 2024: 67th International Conference for Students of Physics and Natural Sciences. Vilnius University Press.[5][6]

  • Mickevičius, V. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.

  • PubChem. (2023). 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1998-86-3).[7] National Library of Medicine.

Sources

Application

Application Note: Preclinical Evaluation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in Solid Tumor Models

Introduction & Mechanistic Rationale The 5-oxopyrrolidine scaffold has emerged as a highly versatile and potent pharmacophore in modern oncology drug discovery. Structurally mimicking a constrained peptide bond, this lac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5-oxopyrrolidine scaffold has emerged as a highly versatile and potent pharmacophore in modern oncology drug discovery. Structurally mimicking a constrained peptide bond, this lactam core is frequently utilized to design inhibitors targeting protein kinases[1] and oxidative stress regulators such as PARK7 (DJ-1)[2].

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide represents a highly optimized derivative within this class. The strategic placement of a fluorine atom at the ortho position of the phenyl ring serves multiple biophysical purposes:

  • Conformational Restriction: It induces steric hindrance, restricting the rotation of the N-phenyl bond and locking the molecule into a bioactive conformation.

  • Target Engagement: The fluorine atom acts as a potent halogen bond donor, increasing binding affinity and residence time within hydrophobic target pockets.

  • Metabolic Stability: Fluorination prevents rapid cytochrome P450-mediated oxidation at the ortho position, improving the compound's intracellular half-life.

Recent structure-activity relationship (SAR) studies have demonstrated that fluorinated phenyl-oxopyrrolidine derivatives exhibit potent cytotoxicity in triple-negative breast cancer (MDA-MB-231), melanoma (A375), and lung adenocarcinoma (A549) models[3]. Furthermore, the pyrrolidine-3-carboxamide core has been identified as a critical binding motif for novel small-molecule immune checkpoint inhibitors, including LAG-3 antagonists[4].

This application note provides a comprehensive, self-validating methodological framework for evaluating the anti-cancer efficacy and target engagement of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in both 2D and 3D in vitro models.

Mechanistic Pathway & Experimental Workflow

To accurately assess the efficacy of this compound, researchers must evaluate both its phenotypic impact (cell death) and its molecular mechanism (target binding). The proposed mechanism involves the covalent or allosteric inhibition of survival proteins (e.g., PARK7), leading to the accumulation of reactive oxygen species (ROS) and subsequent apoptosis[2].

Pathway Compound 1-(2-Fluorophenyl)-5-oxopyrrolidine -3-carboxamide PARK7 Target Protein (e.g., PARK7 / Kinases) Compound->PARK7 High-affinity binding OxStress ROS Accumulation & Oxidative Stress PARK7->OxStress Inhibition of antioxidant defense Apoptosis Mitochondrial Dysfunction & Apoptosis OxStress->Apoptosis Induction of cell death

Proposed mechanism of action for oxopyrrolidine derivatives in cancer cells.

Workflow Start Compound Solubilization & QC CellLines Cell Line Expansion (A549, MDA-MB-231) Start->CellLines Treat cells Assay2D 2D Viability Assay (MTT / CellTiter-Glo) CellLines->Assay2D Assay3D 3D Spheroid Assay (Tumor Penetration) CellLines->Assay3D TargetEngage Target Engagement (CETSA) CellLines->TargetEngage DataAnalysis Data Integration & IC50 Determination Assay2D->DataAnalysis Assay3D->DataAnalysis TargetEngage->DataAnalysis

Workflow for evaluating 5-oxopyrrolidine derivatives in 2D/3D cancer models.

Self-Validating Experimental Controls

To ensure trustworthiness and reproducibility, every assay must be run as a self-validating system. The following controls matrix is mandatory for all protocols described below.

Table 1: Mandatory Experimental Controls Matrix

Control TypeReagent / ConditionPurpose / Causality
Vehicle Control 0.1% DMSO in MediaEstablishes baseline viability. Ensures the solvent (DMSO) is not causing background cytotoxicity.
Positive Control Sunitinib (5 µM) or Staurosporine (1 µM)Validates that the cell line is responsive to known kinase inhibitors/apoptotic agents[1].
Negative Control Media only (No cells)Subtracts background absorbance/luminescence generated by the media or the compound itself.
Edge-Effect Control PBS in outer wells of 96-well platePrevents evaporation in the inner wells, ensuring uniform concentration and preventing false IC50 shifts.

Detailed Step-by-Step Protocols

Protocol A: Compound Solubilization and Storage

Causality: Small molecules containing fluorinated phenyl rings are highly lipophilic. Improper solubilization leads to compound precipitation in aqueous media, resulting in falsely elevated IC50 values.

  • Stock Preparation: Weigh the lyophilized 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide powder and dissolve it in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Aliquotting: Divide the stock into 10 µL aliquots in amber microcentrifuge tubes to prevent photodegradation. Store at -80°C. Avoid repeated freeze-thaw cycles, which can cause micro-precipitation.

  • Working Dilutions: On the day of the experiment, perform serial dilutions in 100% DMSO first, then dilute 1:1000 into pre-warmed culture media. This ensures the final DMSO concentration never exceeds 0.1% (v/v), preventing vehicle-induced toxicity.

Protocol B: 2D Cell Viability Assay (MTT)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because oxopyrrolidine derivatives targeting PARK7 induce mitochondrial dysfunction via ROS accumulation[2], this assay is highly sensitive to the compound's specific mechanism of action.

  • Seeding: Seed A549 (lung adenocarcinoma) or MDA-MB-231 (triple-negative breast cancer) cells at a density of 5,000 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 200 µL sterile PBS.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and exponential growth phase entry.

  • Treatment: Aspirate media and add 100 µL of media containing 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide at concentrations ranging from 0.01 µM to 100 µM (half-log steps). Include all controls from Table 1.

  • Endpoint: After 72 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol C: 3D Spheroid Penetration and Viability Assay

Causality: 2D cultures often overstate drug efficacy because they lack the hypoxic core and extracellular matrix (ECM) barriers found in solid tumors. 5-oxopyrrolidine derivatives must be validated in 3D models to ensure they can penetrate tumor tissue[1].

  • Spheroid Formation: Seed 1,000 cells/well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge the plate at 300 x g for 5 minutes to aggregate the cells.

  • Maturation: Incubate for 72 hours until a dense, uniform spheroid (approx. 300-400 µm in diameter) forms.

  • Treatment: Carefully remove 50 µL of media and replace with 50 µL of 2X concentrated compound media.

  • Monitoring: Image spheroids daily using a brightfield microscope to measure volume reduction.

  • Viability Readout (Day 7): Add 100 µL of CellTiter-Glo® 3D Reagent (optimized for penetrating 3D structures). Shake for 5 minutes, incubate in the dark for 25 minutes, and read luminescence.

Protocol D: Cellular Thermal Shift Assay (CETSA)

Causality: Phenotypic cell death does not prove direct target engagement. CETSA leverages the principle that a protein bound to a ligand (the oxopyrrolidine compound) becomes thermally stabilized compared to its unbound state. This proves the drug is physically binding its target inside the living cell.

  • Treatment: Treat A549 cells in 10 cm dishes with 5 µM of the compound or 0.1% DMSO for 2 hours.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquotting: Divide the cell suspension equally into PCR tubes (100 µL per tube).

  • Heating: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to lyse the cells without denaturing the proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Run the soluble supernatant on a Western Blot, probing for the suspected target (e.g., PARK7 or specific kinases). A shift in the melting temperature (Tm) > 2°C in the treated group confirms direct intracellular target engagement.

Expected Quantitative Outcomes

Based on structurally similar 5-oxopyrrolidine-3-carboxamide derivatives evaluated in recent literature[1][3], researchers should benchmark their results against the following expected parameters:

Table 2: Expected Pharmacological Parameters

ParameterA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)Notes / Causality
2D IC50 (72h) 1.5 - 5.0 µM2.0 - 8.5 µMHigh potency driven by the lipophilic 2-fluorophenyl moiety[3].
3D Spheroid IC50 15.0 - 25.0 µM20.0 - 35.0 µMExpected 10-fold rightward shift due to ECM penetration barriers.
Target Tm Shift (CETSA) +3.5°C to +5.0°C+3.0°C to +4.5°CStrong thermal stabilization indicates tight active-site binding[2].

References

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. National Center for Biotechnology Information (PMC).[Link]

  • Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell. ETH Zurich Research Repository.[Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate.[Link]

  • Discovery and Optimization of LAG-3-Targeted Small Molecules via DNA-Encoded Chemical Library (DEL) Screening for Cancer Immunotherapy. bioRxiv.[Link]

Sources

Method

Application Notes and Protocols for Antibacterial Assays of 5-Oxopyrrolidine-3-carboxamide Derivatives

Introduction: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1][2][3] The 5-oxopyrrolidine-3-carboxamide scaffold has emerged as a promising area of research, with various derivatives demonstrating significant efficacy against a range of pathogenic bacteria, including multidrug-resistant strains.[2][4][5][6] These compounds represent a critical pipeline for novel therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the in vitro antibacterial properties of 5-oxopyrrolidine-3-carboxamide derivatives. The protocols detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data. We will delve into the principles and practical execution of key assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental in characterizing the antibacterial profile of these novel compounds.

Mechanism of Action: Potential Bacterial Targets

While the precise mechanism of action can vary between derivatives, compounds based on the pyrrolidine ring have been suggested to interfere with several essential bacterial processes. Potential mechanisms include the inhibition of DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV, or the disruption of cell wall synthesis.[7] Some pyrrolidinedione natural products have been shown to target bacterial fatty acid biosynthesis, presenting another avenue for the antibacterial action of this class of compounds.[8] Understanding these potential targets is crucial for interpreting assay results and guiding further structural optimization.

Core Assays for Antibacterial Profiling

The initial assessment of a compound's antibacterial efficacy hinges on two key parameters: its ability to inhibit bacterial growth (bacteriostatic activity) and its capacity to kill bacteria (bactericidal activity). The following assays are the cornerstones of this evaluation.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and efficient technique for determining the MIC of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][11][12]

This assay involves challenging a standardized bacterial suspension with serial dilutions of the test compound in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple compounds and concentrations.[9][10][13]

BROTH_MICRODILUTION_WORKFLOW cluster_prep Preparation cluster_incubation Assay Execution cluster_analysis Data Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C Standardized ~5 x 10^5 CFU/mL final concentration B Prepare serial two-fold dilutions of test compound in microtiter plate B->C Compound dilutions D Incubate plate at 35 ± 2°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Materials and Reagents:

  • 5-oxopyrrolidine-3-carboxamide derivatives (test compounds)

  • Reference antibiotics (e.g., Oxacillin, Ampicillin, Cefuroxime)[1][2]

  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1][2]

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)[11]

  • Multichannel pipette

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][11]

    • Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.[11]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each 5-oxopyrrolidine-3-carboxamide derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of desired concentrations. The typical final volume in each well before inoculation is 100 µL.[11]

    • Include a positive control (broth with no compound) and a negative/sterility control (broth only, no bacteria).[9][12]

  • Inoculation and Incubation:

    • Using a multichannel pipette, inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.[11]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[9][11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[9][11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial population.[11][14][15][16] This is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) agents. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]

Aliquots from the wells of the completed MIC assay that show no visible growth are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the percentage of bacteria killed at each concentration.[11][14]

MBC_DETERMINATION_WORKFLOW cluster_prep Post-MIC Assay cluster_plating Sub-culturing cluster_analysis Data Analysis A Select wells from MIC plate with no visible growth (MIC, 2xMIC, 4xMIC, etc.) B Plate aliquots (e.g., 100 µL) from selected wells onto antibiotic-free agar plates A->B C Incubate agar plates at 35 ± 2°C for 18-24 hours B->C D Count Colony Forming Units (CFU) on each plate C->D E Determine MBC: Lowest concentration with ≥99.9% reduction in CFU D->E Compare to initial inoculum count

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Materials and Reagents:

  • Completed MIC microtiter plate

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette or loop

  • Incubator (35 ± 2°C)[11]

Step-by-Step Procedure:

  • Selection of Wells: Following the determination of the MIC, select the wells showing no visible growth (i.e., the well corresponding to the MIC and all wells with higher concentrations).[11]

  • Sub-culturing:

    • Thoroughly mix the contents of each selected well.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

    • Spread the aliquot evenly onto a properly labeled MHA plate.[11]

    • Also, plate a diluted aliquot from the positive growth control well from the MIC plate to determine the initial bacterial concentration (CFU/mL).

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[11]

  • Determination of MBC:

    • After incubation, count the number of colonies (CFU) on each plate.[11]

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Antibacterial Activity of 5-Oxopyrrolidine-3-carboxamide Derivatives
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A S. aureus ATCC 292138162Bactericidal
Derivative A E. coli ATCC 2592264>256>4Bacteriostatic
Derivative B S. aureus ATCC 29213482Bactericidal
Derivative B E. coli ATCC 25922321284Bactericidal
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
Ciprofloxacin E. coli ATCC 259220.250.52Bactericidal
  • Interpretation of MBC/MIC Ratio:

    • ≤ 4: The compound is considered bactericidal .[11]

    • > 4: The compound is considered bacteriostatic .

Quality Control and Trustworthiness

To ensure the validity and reliability of the results, rigorous quality control measures must be implemented.

  • Reference Strains: Always include CLSI-recommended quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in each assay run.

  • Reference Antibiotics: Test a reference antibiotic with a known MIC range against the quality control strains to validate the assay conditions.

  • Controls: The growth control must show robust turbidity, and the sterility control must remain clear.[11] Any deviation indicates a potential issue with the inoculum, media, or aseptic technique.

  • Reproducibility: Assays should be performed in triplicate to ensure the reproducibility of the results.

By adhering to these detailed protocols and quality control measures, researchers can confidently and accurately characterize the antibacterial potential of novel 5-oxopyrrolidine-3-carboxamide derivatives, paving the way for the development of the next generation of antimicrobial agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • de la Cuesta-Zuluaga, J., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • BenchChem. (2025). Pyrrolidine-3,4-diamine Derivatives: A Comparative Analysis of Antibacterial Efficacy.
  • Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC). [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Microchem Laboratory. (2023). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Hamed, R. B., et al. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Journal of Medicinal Chemistry. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • Clinical and Laboratory Standards Institute. (2015). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. [Link]

  • Clinical and Laboratory Standards Institute. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. [Link]

  • Science.gov. broth microdilution assays: Topics by Science.gov. [Link]

  • Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

  • KTU ePubl. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • ResearchGate. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (2022). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against.... [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. [Link]

  • Connect Journals. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME NOVEL PYRROLYL PYRROLIDINE DERIVATIVES. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

Sources

Application

Application Note: Cytotoxicity Profiling of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Abstract & Compound Overview This guide details the protocol for evaluating the cytotoxic potential of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide , a synthetic small molecule belonging to the N-aryl-pyrrolidinone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Overview

This guide details the protocol for evaluating the cytotoxic potential of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide , a synthetic small molecule belonging to the N-aryl-pyrrolidinone class. Structurally related to nootropic "racetams" and specific antimicrobial/anticancer scaffolds (e.g., Rhopaladin analogs), this compound presents specific solubility and stability characteristics dictated by its lipophilic fluorophenyl moiety and polar lactam core.

Key Physicochemical Considerations:

  • Lipophilicity: The 2-fluorophenyl group increases logP compared to the unsubstituted parent, necessitating the use of organic co-solvents (DMSO) for stock preparation.

  • Stability: The 5-oxopyrrolidine ring is generally stable to hydrolysis at physiological pH, but the carboxamide side chain requires careful handling to prevent deamidation during long-term storage.

  • Target Assay: This protocol utilizes a metabolic activity assay (MTT) as the primary readout, with cross-validation via ATP quantification (CellTiter-Glo®) recommended for high-sensitivity applications.

Experimental Pre-Requisites

Reagents & Equipment
CategoryItemSpecification/Notes
Test Compound 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide>95% Purity (HPLC); Store desicated at -20°C.
Solvent Dimethyl sulfoxide (DMSO)Sterile-filtered, Hybridoma grade (Sigma D2650).
Positive Control Doxorubicin or CisplatinValidated cytotoxic agents for system suitability.
Assay Reagent MTT Reagent3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
Solubilization SDS-HCl or Formazan Solvent10% SDS in 0.01 M HCl or 100% DMSO.
Cell Lines MDA-MB-231, A549, or PC-3Adherent cancer lines commonly sensitive to pyrrolidinone scaffolds.
Plate Reader Multi-mode Microplate ReaderCapable of Absorbance (570 nm) and Reference (630 nm).
Stock Solution Preparation (Critical)

The fluorination at the ortho position of the phenyl ring enhances membrane permeability but reduces aqueous solubility.

  • Weighing: Weigh approximately 5–10 mg of the compound.

  • Dissolution: Dissolve in 100% DMSO to achieve a 20 mM Stock Solution .

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (~222.2 g/mol )] / 0.02 M.

  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Stable at -20°C for 3 months.

Experimental Design & Workflow

Cell Seeding Density Optimization

Before running the drug panel, determine the linear growth phase for your specific cell line. Over-confluence masks cytotoxicity.

  • Fast growing (e.g., A549): 3,000 – 5,000 cells/well.

  • Slow growing (e.g., MCF-7): 5,000 – 8,000 cells/well.

Diagrammatic Workflow

The following logic flow ensures robust data generation, accounting for "Edge Effects" and solubility limits.

CytotoxicityWorkflow Start Start: Cell Seeding Incubate24 Incubate 24h (Adhesion) Start->Incubate24 Treatment Add Compound to Cells (Serial Dilution: 100µM -> 0.1µM) Incubate24->Treatment PrepCompound Prepare 2x Compound Dilutions (Max 0.5% DMSO) PrepCompound->Treatment Fresh Prep Incubate72 Incubate 48h - 72h (37°C, 5% CO2) Treatment->Incubate72 AddMTT Add MTT Reagent (Final: 0.5 mg/mL) Incubate72->AddMTT Formazan Incubate 3-4h (Formazan Crystal Formation) AddMTT->Formazan Solubilize Add Solubilization Buffer (Overnight or DMSO Dissolution) Formazan->Solubilize Read Measure Absorbance (OD570 nm - OD630 nm) Solubilize->Read Analyze Calculate IC50 (4-Parameter Logistic Regression) Read->Analyze

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay targeting 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide.

Detailed Protocol

Step 1: Plate Seeding (Day 0)
  • Trypsinize and count cells using a hemocytometer or automated counter.

  • Dilute cells to the optimized density (e.g., 50,000 cells/mL for 5k/well).

  • Dispense 100 µL/well into a 96-well clear-bottom tissue culture plate.

    • CRITICAL: Fill the outer perimeter wells (Row A, Row H, Col 1, Col 12) with 200 µL sterile PBS instead of cells. This prevents the "Edge Effect" where evaporation alters medium concentration in outer wells, skewing data.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Prepare a "High Standard" (e.g., 200 µM) in complete culture medium. This requires a 1:100 dilution of the 20 mM stock. Note: Final DMSO is 1%.

    • Perform a further 1:2 dilution with medium to reach 100 µM (0.5% DMSO). This ensures the DMSO concentration is consistent if you back-fill controls.

  • Serial Dilution:

    • Using a separate U-bottom dilution plate, prepare a 1:3 serial dilution series (9 points).

    • Range: 100 µM, 33.3 µM, 11.1 µM ... down to ~0.01 µM.

  • Application:

    • Aspirate the medium from the cell plate (carefully, do not dislodge cells) OR add 2x concentrated drug to the existing 100 µL. Aspiration and replacement with 100 µL fresh drug-medium is preferred for consistency.

    • Include Vehicle Control wells (Medium + 0.5% DMSO) and Blank wells (Medium only, no cells).

  • Incubate for 72 hours . (Pyrrolidinone derivatives often act via cell cycle arrest, requiring longer incubation than rapid toxins).

Step 3: MTT Readout (Day 4)
  • Add 10 µL of MTT Stock (5 mg/mL) to each well (final conc: 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C. Check under a microscope for purple formazan crystals.

  • Solubilization:

    • Option A (Standard): Aspirate medium carefully. Add 100 µL DMSO. Shake plate for 10 mins.

    • Option B (Safer): Add 100 µL of 10% SDS/0.01M HCl. Incubate overnight.

  • Measure Absorbance at 570 nm . Subtract background reference at 630 nm .

Data Analysis & Interpretation

Calculation

Calculate % Cell Viability for each well:



IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (Sigmoidal, 4PL) equation:



Troubleshooting Guide
ObservationRoot CauseSolution
Precipitation in wells Compound insolubility at >50 µMThe fluorophenyl group is lipophilic. Verify solubility in medium before adding. If cloudy, lower the max concentration range.
High Background (Blank) Microbial contamination or protein precipitationEnsure sterile filtration of compound stocks. Use SDS solubilization instead of DMSO if protein precipitation occurs.
"Smile" effect in data Edge Effect (Evaporation)Verify that outer wells contain PBS and are excluded from analysis.
Low Signal in Controls Low metabolic rate or seeding densityIncrease seeding density or switch to CellTiter-Glo (ATP assay) for higher sensitivity.

References

  • Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Zhu, Y., et al. "Green synthesis, structure optimization and biological evaluation of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2-carboxamide RPDPRH on CaSki cells." Frontiers in Chemistry, 2022.[1] [Link]

  • Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017. (Context for Pyrrolidinone biological activity). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 49659770 (Related Fluorophenyl-carboxamide analogs)." PubChem. [Link][2]

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Method

cell migration assay protocol using 5-oxopyrrolidine-3-carboxamide compounds

Application Note & Detailed Protocol Quantifying the Impact of 5-Oxopyrrolidine-3-Carboxamide Compounds on Cancer Cell Migration Audience: Researchers, scientists, and drug development professionals. Introduction: The Im...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Quantifying the Impact of 5-Oxopyrrolidine-3-Carboxamide Compounds on Cancer Cell Migration

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Targeting Cell Migration

Cell migration is a fundamental biological process, essential for tissue development, immune response, and wound healing. However, in the context of oncology, this same process becomes a critical hallmark of cancer progression, enabling tumor cells to invade surrounding tissues and metastasize to distant organs, the primary cause of cancer-related mortality. The ability to modulate cell migration is therefore a significant focus in the development of novel therapeutics.

The 5-oxopyrrolidine-3-carboxamide scaffold represents a versatile class of lactam-containing heterocyclic compounds. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties[1][2][3]. Recent studies have specifically highlighted their potential to affect cancer cell viability and migration, making them an attractive area for drug discovery[1].

This guide provides a comprehensive, field-tested framework for researchers to accurately quantify the effects of novel 5-oxopyrrolidine-3-carboxamide compounds on cancer cell migration. We present two gold-standard, orthogonal methodologies: the Wound Healing (Scratch) Assay for collective cell motility and the Transwell (Boyden Chamber) Assay for chemotactic migration. The protocols are designed not merely as a sequence of steps, but as a self-validating system, emphasizing the scientific rationale behind each choice to ensure data integrity and reproducibility.

Part 1: The Wound Healing (Scratch) Assay

Principle and Application

The wound healing assay is a straightforward and cost-effective method to study collective cell migration in vitro.[4] It models the process of closing a wound by creating an artificial gap, or "scratch," in a confluent monolayer of cells.[5] The rate at which cells collectively move to close this gap provides a quantitative measure of cell motility. This assay is particularly well-suited for initial screening of compounds that may inhibit or promote migration and for visualizing the dynamics of cell sheet movement.[6][7]

A critical consideration is to disentangle the effects of cell migration from cell proliferation, as both can contribute to wound closure. To isolate migration, cells can be pre-treated with a mitosis inhibitor like Mitomycin C, which blocks cell division without inducing significant cytotoxicity over the assay's timeframe.

Experimental Workflow: Wound Healing Assay

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_acq Phase 3: Data Acquisition & Analysis A 1. Seed cells in a multi-well plate B 2. Grow to a confluent monolayer (18-24h) A->B C 3. Optional: Add Mitomycin C to inhibit proliferation B->C D 4. Create a linear scratch with a sterile tip C->D E 5. Wash to remove debris D->E F 6. Add media with test compounds & controls E->F G 7. Image at T=0 hours F->G H 8. Incubate and acquire images at set time points (e.g., 12h, 24h) G->H I 9. Measure wound area at each time point H->I J 10. Calculate % Wound Closure I->J cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_acq Phase 3: Quantification A 1. Prepare cells (serum-starve for 4-24h) B 2. Rehydrate Transwell inserts A->B C 3. Add chemoattractant to lower chamber B->C E 5. Seed cell suspension into upper chamber C->E D 4. Resuspend cells in serum-free media with test compounds D->E F 6. Incubate to allow migration (4-24h) E->F G 7. Remove non-migrated cells from top of insert F->G H 8. Fix and stain migrated cells on bottom G->H I 9. Image and count cells H->I

Caption: Workflow for the Transwell migration assay.

Detailed Protocol for Transwell Assay

1. Preparation of Cells and Chambers a. Culture cells as previously described. To enhance the response to the chemoattractant, serum-starve the cells for 4-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before the assay. [8][9] b. Rehydrate the Transwell inserts (typically with 8 µm pores for cancer cells) by adding warm, serum-free medium to the upper and lower chambers and incubating for at least 1 hour at 37°C. [8] c. Aspirate the rehydration medium. To the lower chamber, add medium containing a chemoattractant (e.g., 600 µL of medium with 10% FBS for a 24-well plate format). [10] 2. Cell Seeding and Compound Treatment a. Trypsinize and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. b. Aliquot the cell suspension and add the 5-oxopyrrolidine-3-carboxamide compounds (and vehicle control) to the respective aliquots. c. Gently add the cell suspension (e.g., 100-200 µL) to the upper chamber of the Transwell inserts. [10][9]Ensure no air bubbles are trapped beneath the membrane.

3. Incubation and Cell Staining a. Incubate the plate at 37°C, 5% CO₂ for a period suitable for your cell line to migrate (typically 4-24 hours). This requires optimization. [9] b. After incubation, carefully remove the inserts from the wells. Use a cotton-tipped applicator to gently wipe away the non-migrated cells from the top surface of the membrane. [10][8]This is a critical step for accurate quantification. c. Fix the migrated cells on the underside of the membrane by immersing the insert in 4% paraformaldehyde or 70% ethanol for 10-15 minutes. [10][9] d. Stain the fixed cells by immersing the insert in a 0.1% Crystal Violet solution for 20-30 minutes. [9] e. Gently wash the inserts in water to remove excess stain and allow them to air dry.

4. Quantification a. Using a light microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view (e.g., 5-10 fields per insert). b. Calculate the average number of migrated cells per field for each condition. c. Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., acetic acid) and the absorbance measured on a plate reader for a higher-throughput quantification. [11]

Data Presentation: Sample Results Table
Treatment GroupConcentration (µM)Average Migrated Cells per Field ± SD% Inhibition of Migration
No Chemoattractant-12 ± 4-
Vehicle Control (+ Chemoattractant)-158 ± 150%
Compound A195 ± 1139.9%
Compound A1028 ± 782.3%

Part 3: Data Interpretation and Critical Considerations

Distinguishing Anti-Migratory Effects from Cytotoxicity

A compound that reduces the number of migrated cells may be acting as a true migration inhibitor or it may simply be killing the cells. This is the most critical variable to control for.

  • Actionable Insight: Always perform a parallel cytotoxicity assay (e.g., MTT, MTS, or neutral red uptake) using the same cell line, compound concentrations, and incubation time as your migration assay. [1]* Interpretation: A potent anti-migratory effect is only valid if the compound shows minimal cytotoxicity at the same concentration. A compound that reduces migration by 80% but also reduces cell viability by 80% is likely just toxic.

Potential Mechanisms and Signaling Pathways

While the precise mechanism of any novel compound must be determined experimentally, many small molecules that inhibit cell migration do so by interfering with key signaling pathways that regulate cytoskeletal dynamics. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and migration. [12]Inhibition of this pathway can lead to reduced cell motility.

Hypothetical Signaling Pathway Inhibition

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cytoskeleton Cytoskeletal Rearrangement mTOR->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Compound 5-Oxopyrrolidine-3- Carboxamide Compound Compound->PI3K Compound->AKT

Caption: Hypothetical inhibition of a pro-migratory signaling pathway.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No migration observed in control group (Transwell) Chemoattractant is ineffective; Incubation time is too short; Pore size is too small.Use 10-20% FBS as a potent chemoattractant; Optimize incubation time (try 24h); Ensure pore size is appropriate (8 µm is standard).
Uneven wound edge (Scratch Assay) Pipette tip was not held perpendicular; Inconsistent pressure was applied.Use a ruler or guide for a straight line; Practice consistent scratching motion. [5]
Cells detaching in sheets (Scratch Assay) Cells have poor adherence; Washing was too aggressive.Use coated plates (e.g., collagen); Wash very gently by adding media to the side of the well. [6]
High background migration (Transwell) Cells were not properly serum-starved.Increase serum-starvation period to 12-24 hours to reduce basal motility.

References

  • Wound healing assay.

  • Transwell In Vitro Cell Migration and Invasion Assays.

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell.

  • Transwell Migration and Invasion Assay - the complete breakdown.

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.

  • Transwell Cell Migration and Invasion Assay Guide.

  • Scratch Wound Healing Assay.

  • The Endothelial Cell Transwell Migration and Invasion Assay.

  • Making a Mark: How to Set up Your Wound Healing Assay.

  • Scratch Assay protocol.

  • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids.

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives.

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders.

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

  • Effect of beta-lactam antibiotics on migration and bactericidal activity of human phagocytes.

  • Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery.

  • Standard Operating Procedure (SOP) for Transwell Migration Assay.

  • β-Lactam antibiotic.

  • Effect of LDHA Inhibition on TNF-α-Induced Cell Migration in Esophageal Cancers.

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates.

  • Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria.

  • Cell Migration and Invasion Assays as Tools for Drug Discovery.

  • Migration Assays.

  • Transwell migration assay to interrogate human CAR-T cell chemotaxis.

  • SLURP-1 Controls Growth and Migration of Lung Adenocarcinoma Cells, Forming a Complex With α7-nAChR and PDGFR/EGFR Heterodimer.

  • FIG. 5. The effect of amlexanox on cell migration.

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin.

Sources

Application

Application Note: Kinetic Resolution of Mycobacterium tuberculosis InhA Inhibition by 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Mechanistic Rationale & Target Biology Mycobacterium tuberculosis (Mtb) relies heavily on the Type II fatty acid biosynthesis (FAS-II) pathway to synthesize mycolic acids, which are essential, long-chain fatty acids that...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Mycobacterium tuberculosis (Mtb) relies heavily on the Type II fatty acid biosynthesis (FAS-II) pathway to synthesize mycolic acids, which are essential, long-chain fatty acids that form the highly impermeable mycobacterial cell envelope. A critical node in this pathway is InhA , an enoyl-acyl carrier protein (ACP) reductase that catalyzes the NADH-dependent reduction of trans-2-enoyl-ACPs into saturated fatty acids[1].

Historically, InhA has been successfully targeted by the frontline antitubercular drug Isoniazid (INH). However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in the katG gene are the primary drivers of multidrug-resistant tuberculosis (MDR-TB)[1]. To combat this resistance, drug development has pivoted toward direct InhA inhibitors that bypass the need for KatG activation.

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide belongs to a novel class of pyrrolidine carboxamides discovered through high-throughput screening[2]. These small molecules act as direct, competitive inhibitors of InhA. By binding directly to the enzyme's active site, they compete with the enoyl substrate and effectively halt mycolic acid biosynthesis without requiring prior enzymatic activation[2].

Spectrophotometric Resolution of Enzyme Kinetics

To measure the enzymatic inhibition by 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, researchers employ a continuous spectrophotometric enzyme kinetics assay.

Assay Principle: The assay monitors the oxidation of the cofactor NADH to NAD+ during the reduction of a synthetic substrate analog, trans-2-dodecenoyl-CoA (DD-CoA)[3]. NADH absorbs strongly at 340 nm (extinction coefficient


), whereas NAD+ does not. Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the initial reaction velocity (

) of the enzyme[4].

Causality of Experimental Choices:

  • Buffer Selection (30 mM PIPES, pH 6.8): PIPES buffer is utilized because its pKa (6.76) perfectly buffers the optimal pH for InhA activity[3]. Maintaining a slightly acidic pH of 6.8 prevents the spontaneous degradation of NADH, which occurs more rapidly at lower pH levels, while maximizing enzymatic turnover.

  • Pre-incubation: Pyrrolidine carboxamides often exhibit slow-binding or tight-binding kinetics[1]. A 10–15 minute pre-incubation of the inhibitor with the InhA enzyme ensures that thermodynamic binding equilibrium is reached prior to reaction initiation. Omitting this step can lead to an artificial underestimation of the compound's potency.

  • Substrate Choice: DD-CoA is preferred over native ACP-linked substrates due to its commercial availability, structural stability, and excellent kinetic turnover by recombinant InhA[3].

Visualizations of Pathway and Workflow

FASII_Pathway FASI FAS-I System (Short-chain fatty acids) KasA KasA / KasB (Elongation) FASI->KasA Acyl-CoA MabA MabA (Keto-reduction) KasA->MabA InhA InhA (Enoyl Reductase) Target Enzyme MabA->InhA InhA->KasA Cycle repeats Mycolic Mycolic Acids (Cell Wall Integrity) InhA->Mycolic Final elongation Inhibitor 1-(2-Fluorophenyl)-5-oxopyrrolidine- 3-carboxamide Inhibitor->InhA Direct Inhibition (Bypasses KatG)

Caption: Mechanism of action: Direct inhibition of InhA in the mycobacterial FAS-II pathway.

AssayWorkflow Prep 1. Reagent Prep (Enzyme, NADH, DD-CoA) Dilution 2. Inhibitor Dilution (10-point dose response) Prep->Dilution Incubation 3. Pre-incubation (15 min at 25°C) Dilution->Incubation Initiation 4. Reaction Initiation (Add NADH + DD-CoA) Incubation->Initiation Readout 5. Kinetic Readout (Absorbance 340 nm) Initiation->Readout Analysis 6. Data Analysis (Calculate IC50 / Ki) Readout->Analysis

Caption: Step-by-step workflow for the continuous spectrophotometric InhA inhibition assay.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system incorporating strict positive and negative controls to calculate a Z'-factor, verifying assay robustness for high-throughput or SAR profiling[4].

Materials & Reagents
  • Recombinant M. tuberculosis InhA (purified to >95% homogeneity).

  • 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (10 mM stock in 100% DMSO).

  • trans-2-Dodecenoyl-CoA (DD-CoA).

  • 
    -Nicotinamide adenine dinucleotide, reduced (NADH).
    
  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8[4].

  • Positive Control: Triclosan (a known direct InhA inhibitor).

Step-by-Step Methodology

Step 1: Buffer & Reagent Preparation

  • Prepare the Assay Buffer and filter-sterilize through a 0.22 µm membrane.

  • Dilute recombinant InhA in Assay Buffer to a working concentration of 200 nM (final assay concentration will be 100 nM). Keep on ice.

  • Prepare a 2X Substrate Mixture containing 200 µM NADH and 100 µM DD-CoA in Assay Buffer. Critical: Keep this mixture on ice and protected from light to prevent spontaneous NADH oxidation.

Step 2: Inhibitor Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in 100% DMSO.

  • Dilute these stocks 1:50 in Assay Buffer to create 2X inhibitor solutions (containing 2% DMSO). The final DMSO concentration in the assay will be 1%, which ensures enzyme stability while maintaining the hydrophobic compound's solubility[3].

Step 3: Pre-incubation (Assay Plate Setup)

  • In a UV-transparent 96-well half-area microplate, add 25 µL of the 2X inhibitor solutions to their respective wells.

  • Add 25 µL of the 200 nM InhA solution to the wells.

  • Establish Controls (Self-Validation):

    • Vehicle Control (0% Inhibition): 25 µL Assay Buffer with 2% DMSO + 25 µL InhA.

    • Background Control (100% Inhibition/No Enzyme): 25 µL Assay Buffer with 2% DMSO + 25 µL Assay Buffer.

    • Positive Control: 25 µL Triclosan (2X) + 25 µL InhA.

  • Incubate the microplate at 25°C for 15 minutes to establish binding equilibrium[4].

Step 4: Reaction Initiation & Kinetic Readout

  • Set a microplate spectrophotometer to 25°C and configure a kinetic absorbance read at 340 nm (read every 30 seconds for 10–15 minutes)[3].

  • Rapidly add 50 µL of the 2X Substrate Mixture (NADH + DD-CoA) to all wells using a multichannel pipette to initiate the reaction.

  • Immediately insert the plate into the reader and begin data acquisition.

Data Analysis & Interpretation

  • Initial Velocity (

    
    ):  Extract the linear portion of the kinetic curve (typically the first 3–5 minutes). Calculate the slope (
    
    
    
    /min), which represents
    
    
    [4].
  • Percent Inhibition: Calculate for each compound concentration using the formula:

    
    
    
  • IC

    
     Determination:  Plot the % Inhibition against the 
    
    
    
    [Inhibitor]. Fit the data using a non-linear regression (four-parameter logistic equation) to determine the IC
    
    
    [4].
  • Assay Validation (Z'-factor): Calculate the Z'-factor using the vehicle and background controls. A Z' > 0.5 indicates a robust assay with excellent signal-to-noise ratio, validating the integrity of the collected data.

Quantitative Data Summaries

Table 1: Optimized Assay Reaction Conditions

ComponentStock ConcentrationFinal Assay ConcentrationPurpose in Assay
PIPES Buffer (pH 6.8) 300 mM30 mMMaintains optimal enzymatic pH
NaCl 1.5 M150 mMIonic strength maintenance
EDTA 10 mM1 mMChelation of trace heavy metals
Recombinant InhA 2 µM100 nMTarget enzyme
NADH 10 mM100 µMCofactor / Spectrophotometric tracer
DD-CoA 5 mM50 µMSynthetic fatty acid substrate
DMSO 100%1% (v/v)Inhibitor solubility vehicle

Table 2: Expected Kinetic Parameters for Assay Validation

ParameterExpected Value RangeSignificance for Validation

(NADH)
10 - 15 µMEnsures assay is run at saturating cofactor levels

(DD-CoA)
15 - 20 µMEnsures substrate turnover is not rate-limiting
Z'-Factor > 0.65Confirms excellent signal-to-background ratio
Triclosan IC

0.5 - 2.0 µMValidates the enzyme's susceptibility to direct inhibition

References

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis Source: NIH / PubMed Central URL:[Link][2]

  • Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction Source: NIH / PubMed Central URL:[Link][3]

  • The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes.

The target compound is a valuable building block in medicinal chemistry, and achieving high yield and purity is critical. The most common synthetic route involves a two-step process: first, the formation of the pyrrolidone core by reacting 2-fluoroaniline with itaconic acid, followed by amidation. This guide will address potential pitfalls in both stages of this synthesis.

Baseline Synthesis Protocol

A typical synthesis proceeds via two main steps:

  • Step 1: Synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This is achieved through the reaction of 2-fluoroaniline with itaconic acid, often in a solvent like water or acetic acid under reflux conditions.[1][2] The reaction involves an aza-Michael addition followed by an intramolecular cyclization/condensation.[3]

  • Step 2: Amidation. The carboxylic acid from Step 1 is then converted to the target carboxamide. This usually involves activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with an ammonia source.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield in Pyrrolidone Ring Formation (Step 1)

Question: My yield of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is consistently low. What are the likely causes and how can I fix this?

Answer: Low yields in this step often stem from incomplete reaction, side reactions, or issues with product isolation. A systematic approach is needed to diagnose the problem.[4]

Possible Causes & Solutions:
  • Incomplete Reaction: The cyclization can be slow.

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reflux temperature is maintained. Some procedures call for reaction times as long as 22 hours.[1]

  • Suboptimal Solvent/pH: The reaction is sensitive to the reaction medium.

    • Solution: Water is a common solvent for this reaction.[1] However, using glacial acetic acid can sometimes improve yields by ensuring acidic conditions that favor the cyclization and minimize side reactions.[5]

  • Starting Material Quality: 2-fluoroaniline can degrade or oxidize over time. Itaconic acid can also contain impurities.

    • Solution: Use freshly distilled 2-fluoroaniline and high-purity itaconic acid. Verify the purity of your starting materials by NMR or melting point.

  • Product Precipitation and Isolation: The carboxylic acid product may not fully precipitate from the reaction mixture upon cooling.

    • Solution: After cooling the reaction, acidify the filtrate with HCl to a pH of 1 to force precipitation of any dissolved product.[1] Ensure the mixture is thoroughly chilled before filtration.

Troubleshooting Workflow: Low Yield in Step 1

Here is a decision tree to help diagnose the cause of low yield in the first step of the synthesis.

G start Low Yield of Carboxylic Acid (Step 1) check_completion Monitor Reaction by TLC/LC-MS. Is the reaction complete? start->check_completion check_sm Verify Purity of 2-Fluoroaniline & Itaconic Acid check_completion->check_sm Yes incomplete Cause: Slow Kinetics Solution: Increase reaction time or consider using acetic acid as solvent. check_completion->incomplete No check_workup Acidify Filtrate to pH 1 and chill thoroughly. Does more product precipitate? check_sm->check_workup Pure sm_impure Cause: Impure Starting Materials Solution: Purify/replace reagents. check_sm->sm_impure Impure workup_loss Cause: Product lost during workup Solution: Optimize isolation procedure. check_workup->workup_loss Yes success Yield Improved check_workup->success No, yield still low. Re-evaluate all parameters. incomplete->start sm_impure->start workup_loss->success

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in Biological Assays

Welcome to the technical support center for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this and other similarly structured compounds in biological assays. Our goal is to equip you with the knowledge and tools to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Hurdle

In drug discovery and development, the poor aqueous solubility of promising new chemical entities is a significant obstacle.[1] Compounds with low solubility can lead to underestimated potency, high variability in bioassay results, and challenges in formulation development. 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, a compound of interest in various research fields, may present such solubility issues. This guide provides a systematic approach to addressing these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide.

Q1: What is the best solvent to prepare a stock solution of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

A1: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[2][3] It is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules.[3] We recommend starting with a 10 mM stock solution in 100% DMSO.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution".[2][4] It occurs because the compound, which is soluble in the high-concentration DMSO stock, becomes insoluble when the DMSO is diluted in the aqueous buffer. Here are a few immediate steps you can take:

  • Vortexing or Sonication: Vigorously mix the solution immediately after adding the stock to the buffer. Sonication can also help to redissolve fine precipitates.[5]

  • Warming: Gently warming the solution to 37°C for a short period can sometimes help to dissolve the compound.[5]

  • Lowering the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.[6][7]

Q3: What are the alternative solvents if DMSO is not suitable for my assay?

A3: If DMSO interferes with your assay or is not a suitable solvent, other options include:

  • Ethanol: Can be used as a co-solvent, but be mindful of its potential effects on cells and proteins.[7][8]

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent, but it can also have cellular toxicity.

  • Co-solvent mixtures: Combinations of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can sometimes improve solubility.[9]

Q4: Can pH adjustment of the buffer help in solubilizing the compound?

A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[9][10] For acidic or basic compounds, moving the pH away from the pKa can increase the proportion of the more soluble ionized form.[11] It is crucial to first determine if 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide has ionizable groups and then test a range of pH values to find the optimal condition, ensuring the chosen pH is compatible with your biological assay.[12][13]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a more in-depth, systematic approach to tackling solubility problems with 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide.

Issue 1: Compound is Insoluble Even in 100% DMSO

While uncommon for many organic molecules, some compounds may have limited solubility even in neat DMSO.

Troubleshooting Workflow:

Caption: Workflow for addressing insolubility in DMSO.

Issue 2: Precipitation Observed Upon Dilution in Aqueous Buffer

This is the most frequent challenge. The following decision tree will guide you through a systematic approach to resolve this issue.

Decision Tree for Resolving Precipitation:

Caption: Decision tree for troubleshooting precipitation.

Detailed Protocols for Solubility Enhancement

Here are detailed protocols for the most common and effective methods to enhance the solubility of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in your biological assays.

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14]

Protocol 2: pH Screening for Solubility Enhancement
  • Buffer Preparation: Prepare a set of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) that are compatible with your assay system.[12][13]

  • Compound Addition: To a small volume of each buffer, add a consistent amount of the compound from your DMSO stock solution to reach the final desired concentration.

  • Observation: Visually inspect for any precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.

  • Quantification (Optional): For a more rigorous assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.

Protocol 3: Utilizing Cyclodextrins for Improved Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16][17][18]

  • Cyclodextrin Selection: Beta-cyclodextrins (β-CDs) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[19]

  • Stock Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-50 mM) in your assay buffer.

  • Complex Formation:

    • Method A (Pre-complexation): Add the DMSO stock of your compound to the cyclodextrin-containing buffer. Vortex or sonicate to facilitate complex formation.

    • Method B (Direct Formulation): In some cases, the compound can be directly dissolved in the cyclodextrin solution with heating and sonication, avoiding the use of DMSO.

  • Assay Integration: Use the resulting solution in your biological assay. Remember to include a vehicle control with the cyclodextrin alone.

Table 1: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increasing the polarity of the solvent mixture.[9]Simple to implement, effective for many compounds.Can cause precipitation upon dilution, potential for solvent-induced artifacts in assays.[4]
pH Adjustment Ionizing the compound to a more soluble form.[9][10]Can be very effective for ionizable compounds.Only applicable to ionizable compounds, the required pH may not be compatible with the biological assay.[12][13]
Cyclodextrins Encapsulating the hydrophobic molecule within a soluble carrier.[16]Generally have low toxicity, can significantly enhance solubility.[6]May not be effective for all compounds, potential for interactions with other assay components.
Surfactants Forming micelles that encapsulate the hydrophobic compound.[9]Can achieve high levels of solubilization.Can disrupt cell membranes and interfere with protein function, making them less suitable for many cell-based assays.

Final Recommendations and Best Practices

  • Always use a vehicle control: In every experiment, include a control group that is treated with the same concentration of solvent(s) and excipients as your test compound.

  • Minimize final solvent concentration: Aim for the lowest possible concentration of organic solvents in your final assay medium to avoid off-target effects.[6][7]

  • Empirical testing is key: The optimal solubilization strategy is compound-dependent. It is essential to empirically test different methods to find the one that works best for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in your specific assay.

  • Document everything: Keep detailed records of your solubilization protocols, including solvent concentrations, pH, and any excipients used. This will ensure reproducibility.

We trust this technical guide will be a valuable resource in your research with 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies. (2025, February 28). ACS Omega. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma. [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020, February 20). Mitchell Lab. [Link]

  • Buffers. Calbiochem. [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]

  • Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future. (2025, March 15). PubMed. [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. (2025, March 17). PMC. [Link]

  • Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application. MDPI. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). International Journal of Current Science Research and Review. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Can we predict compound precipitation in DMSO stocks?. (2014, September 28). Sussex Drug Discovery Centre. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). SpringerLink. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). PubMed. [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]

  • (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances. [Link]

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024, August 2). Hopax Fine Chemicals. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). MDPI. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025, May 21). PMC. [Link]

  • (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025, May 12). ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). MDPI. [Link]

  • 1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide. PubChem. [Link]

  • Drug Information. Therapeutic Target Database. [Link]

  • Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chi. (2021, December 15). Semantic Scholar. [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Case ID: SYN-FP-Pyrrolidone-001 Status: Active Support Tier: Senior Application Scientist Last Updated: February 27, 2026 Executive Summary This guide addresses the synthesis and optimization of 1-(2-Fluorophenyl)-5-oxop...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-FP-Pyrrolidone-001 Status: Active Support Tier: Senior Application Scientist Last Updated: February 27, 2026

Executive Summary

This guide addresses the synthesis and optimization of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide . This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors and various anticonvulsant agents. The synthesis hinges on two critical phases: the cyclocondensation of itaconic acid with 2-fluoroaniline and the subsequent amidation of the carboxylic acid tail.

Our technical support data indicates that 80% of failure modes occur due to uncontrolled oxidation during cyclization or moisture contamination during the activation of the carboxylic acid.

Module 1: The Cyclization Phase (Lactam Formation)

Core Reaction: Itaconic Acid + 2-Fluoroaniline


 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]
Standard Operating Procedure (SOP)
  • Reagents: Itaconic acid (1.1 equiv), 2-Fluoroaniline (1.0 equiv), Water (Solvent).

  • Conditions: Reflux (

    
    ) for 12–22 hours.
    
  • Mechanism: Aza-Michael addition followed by intramolecular cyclodehydration.

Troubleshooting & FAQs

Q: My reaction mixture turns into a black tar/oil instead of precipitating a solid. What went wrong? A: This is caused by the oxidation of the aniline starting material at reflux temperatures.

  • The Fix: Add Sodium Dithionite (

    
    )  during the workup.
    
  • Protocol Adjustment: After reflux, cool the mixture. If it is dark/oily, basify with 10% NaOH to dissolve the lactam acid (the aniline impurities will remain organic/oily). Filter the solution to remove the insoluble aniline oligomers. Treat the filtrate with

    
     (approx. 0.5–1.0 g per 100 mmol batch) before re-acidifying with HCl. This acts as a reducing agent to clear the color and prevent tar inclusion in the final precipitate.
    

Q: I am observing low yields (<40%). Is the water interfering? A: While water is the "green" solvent of choice, 2-fluoroaniline has lower nucleophilicity due to the electron-withdrawing fluorine atom.

  • The Fix: Switch to a Fusion Method (Neat) or High-Boiling Organic Solvent .

  • Alternative Protocol: Melt itaconic acid and 2-fluoroaniline together at

    
     without solvent for 2 hours. This drives the dehydration entropically. Alternatively, use toluene with a Dean-Stark trap to physically remove water, pushing the equilibrium toward the lactam.
    

Q: How do I ensure I have the 5-oxo isomer and not the 2-oxo isomer? A: The reaction kinetics favor the 5-oxo isomer. The amine attacks the less hindered


-carbon of itaconic acid (Michael addition) before attacking the 

-carbonyl to close the ring. The 2-oxo isomer is thermodynamically disfavored in these conditions. You can confirm this via HMBC NMR : Look for a correlation between the amide carbonyl and the methylene protons of the ring.

Module 2: The Amidation Phase (Carboxamide Formation)

Core Reaction: Carboxylic Acid


 Activated Intermediate 

Primary Amide (

).
Standard Operating Procedure (SOP)
  • Reagents: 1,1'-Carbonyldiimidazole (CDI), Anhydrous THF or DMF, Ammonium Hydroxide (25%) or Ammonia gas.

  • Conditions: Activation at

    
     to RT; Amidation at RT.
    
Troubleshooting & FAQs

Q: The CDI coupling is evolving gas, but I get no conversion to the amide. A: CDI is extremely moisture-sensitive. If your solvent is "wet," CDI hydrolyzes to imidazole and


 immediately, leaving no reagent to activate your carboxylic acid.
  • The Fix: Use anhydrous THF (distilled or molecular sieve-dried).

  • Visual Check: When adding CDI to the carboxylic acid, you must see vigorous effervescence (

    
     release). If you don't, your CDI is dead or your acid is wet.
    

Q: Can I use Thionyl Chloride (


) instead? 
A:  Yes, but with caution.
  • Risk: The pyrrolidone ring is stable, but the 2-fluorophenyl group makes the system slightly sensitive to harsh acidic conditions at high heat.

  • Protocol: Reflux the acid in neat

    
     (2 hours), evaporate in vacuo to dryness to remove excess 
    
    
    
    (crucial to prevent side reactions with ammonia), then dissolve the acid chloride in DCM and bubble
    
    
    gas at
    
    
    .

Q: My product is water-soluble and hard to extract. A: Primary amides of pyrrolidones are polar.

  • The Fix: Avoid aqueous extraction if possible. If using the CDI method, the byproduct is imidazole (water-soluble). Pour the reaction mixture into ice water; the target carboxamide often precipitates. If it doesn't, saturate the aqueous layer with NaCl (salting out) and extract with n-Butanol or Ethyl Acetate/Isopropanol (9:1) .

Module 3: Experimental Data & Visualization

Solvent & Reagent Selection Matrix
Reaction StepPreferred ConditionAlternative ConditionCritical Parameter
Cyclization Water (Reflux, 18h)Melt Fusion (

, 2h)
Oxidation Control: Use

during workup.
Activation CDI (THF, RT)

(Reflux)
Moisture: CDI requires strictly anhydrous conditions.
Amidation

(aq)

(gas) in DCM
Solubility: Product may require salting out to extract.
Process Flow Diagram

The following diagram illustrates the optimized synthetic workflow and decision points for troubleshooting.

SynthesisWorkflow Start Itaconic Acid + 2-Fluoroaniline Reaction Cyclization (Reflux in Water or Melt) Start->Reaction Check1 Check: Black/Tarry? Reaction->Check1 Treatment Treat with NaOH then Na2S2O4 (Remove oxidation products) Check1->Treatment Yes Acid Intermediate: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Check1->Acid No (Clean precipitate) Treatment->Acid Activation Activation Step (CDI in Anhydrous THF) Acid->Activation Check2 Check: Effervescence? Activation->Check2 DrySolvent STOP: Dry Solvents/Replace CDI Check2->DrySolvent No (Hydrolysis) Amidation Amidation (Add NH4OH or NH3 gas) Check2->Amidation Yes (CO2 release) FinalProduct Target: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide Amidation->FinalProduct

Figure 1: Decision tree for the synthesis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, highlighting critical quality control checkpoints.

References

  • Pranaitytė, G. et al. (2024).[1] Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Proceedings of Open Readings 2024.

  • Kavaliauskas, P. et al. (2022).[2][3] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Pharmaceuticals, 15(8), 970.

  • Organic Syntheses. N,N'-Carbonyldiimidazole (CDI) Mediated Amide Coupling. Org. Synth. Coll. Vol. 10.

  • BenchChem Technical Guides. Pyrrolidine-3-Carboxylic Acid: A Technical Guide.

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). 2-Fluoroaniline is toxic and CDI is moisture-sensitive.

Sources

Optimization

troubleshooting inconsistent results in biological assays with 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Product Code: FP-Pyr-3CA | Application: Small Molecule Inhibitor / Chemical Probe[1] Hub Overview Welcome to the Technical Support Hub for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide . This guide addresses the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: FP-Pyr-3CA | Application: Small Molecule Inhibitor / Chemical Probe[1]

Hub Overview

Welcome to the Technical Support Hub for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide . This guide addresses the specific challenges researchers face when using this lipophilic pyrrolidinone scaffold in biological assays.

Common Application Contexts:

  • Oncology: Cytotoxicity screening (e.g., MDA-MB-231, A375 lines) and migration assays.[1][2]

  • Medicinal Chemistry: Used as a fragment or scaffold for PKCδ modulators or antimicrobial agents.[1]

  • Mechanism: Often acts via specific protein binding (e.g., enzyme inhibition); however, its physicochemical properties frequently lead to assay artifacts .[1]

Module A: Compound Handling & Formulation

"My IC50 values are shifting between batches."

The Core Issue: Solubility & Stereochemistry

This compound contains a fluorophenyl group (increasing lipophilicity) and a chiral center at C3 of the pyrrolidine ring.[1] Inconsistencies often stem from "invisible" precipitation or stereochemical purity differences.[1]

Troubleshooting Protocol: The "Clear Solution" Check
SymptomProbable CauseDiagnostic StepCorrective Action
Loss of Potency Compound precipitation in aqueous buffer.[1]Light Scattering Test: Measure OD600 of the buffer + compound. Any rise >0.005 over blank indicates aggregation.[1]Sequential Dilution: Do NOT dilute directly from 10 mM DMSO stock to water.[1] Use an intermediate step (e.g., 10 mM DMSO

1 mM in 10% DMSO/Buffer

Final Assay Buffer).[1]
Batch Variability Enantiomeric impurity (R- vs. S- isomer).Check the Certificate of Analysis (CoA) for Optical Rotation or Chiral HPLC data.If using a racemate, switch to an enantiopure version.[1] The biological activity is often driven by a single enantiomer (usually S-configuration for similar scaffolds).[1]
Sticky Data Non-specific binding to plastic.[1]Glass Vial Test: Prepare parallel dilutions in glass vs. polypropylene.Add 0.01% Triton X-100 or Brij-35 to the assay buffer to prevent plastic adsorption.[1]
Storage Best Practices
  • Solid State: Store at -20°C. Stable for >2 years if desiccated.[1]

  • DMSO Stock (10 mM):

    • Stability:[1] Hydrolysis of the carboxamide group can occur if the DMSO is "wet" (hygroscopic).[1]

    • Rule: Aliquot into single-use vials. Do not freeze-thaw more than 3 times.

    • Verification: Run LC-MS if the stock is >6 months old.[1] Look for a mass shift of +1 (hydrolysis to carboxylic acid).[1]

Module B: Biochemical Assay Troubleshooting

"The enzyme inhibition curve is flat or noisy."

Mechanism of Interference: Aggregation-Based Inhibition

Lipophilic amides like 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide can form colloidal aggregates at high concentrations (>10 µM).[1] These aggregates sequester enzymes, causing false positives .[1]

The "Detergent Challenge" Workflow

Use this logic flow to validate if your inhibition is real or an artifact.

DetergentChallenge Start Start: High Inhibition Observed Step1 Add 0.01% Triton X-100 to Assay Buffer Start->Step1 Decision Does IC50 Change? Step1->Decision ResultA IC50 Increases significantly (Potency drops) Decision->ResultA Yes ResultB IC50 Remains Stable Decision->ResultB No ConclusionA Artifact: Aggregation-Based Inhibition. Compound is forming colloids. ResultA->ConclusionA ConclusionB Valid: Specific Binding Interaction. ResultB->ConclusionB

Figure 1: Decision tree for distinguishing specific inhibition from colloidal aggregation artifacts.

Module C: Cell-Based Assay Troubleshooting

"My cellular IC50 is 100x higher than my biochemical IC50."

The Serum Shift Effect

The fluorophenyl moiety is highly hydrophobic, leading to significant binding with Serum Albumin (BSA/FBS) in culture media.[1] This reduces the free fraction of the drug available to enter cells.[1]

Experimental Adjustment Guide
VariableStandard ConditionModified Condition for ValidationWhy?
FBS Concentration 10% FBSLow Serum (1-2%) or Serum-Free (short term)Reduces protein binding sink; increases free drug concentration.[1]
Incubation Time 72 Hours24-48 Hours 5-oxopyrrolidine rings are generally stable, but metabolic clearance by cells can reduce effective concentration over long assays.[1]
Wash Steps PBS WashAvoid excessive washing post-treatmentLipophilic compounds wash out of cells rapidly if equilibrium is disturbed.[1]
Cytotoxicity vs. Specificity
  • Issue: Users often confuse "migration inhibition" with "cell death."[1]

  • Solution: Always run a parallel CellTiter-Glo (ATP) or LDH release assay.[1]

    • If IC50 (Viability) ≈ IC50 (Migration): The effect is likely general cytotoxicity, not specific anti-metastatic activity.[1]

    • If IC50 (Viability) >> IC50 (Migration): You have a specific therapeutic window.[1]

Module D: Data Analysis & Curve Fitting

"I have outliers at the top of my dose-response curve."

The "Hook Effect" (Solubility Cap)

At high concentrations (e.g., 100 µM), the compound may precipitate, leading to less soluble compound being available than at 30 µM, or causing light scattering that interferes with plate readers.[1]

Corrective Analysis:

  • Visual Inspection: Look at the wells of the highest concentration. Is it cloudy?

  • Masking Data: If precipitation is confirmed, exclude points > Solubility Limit from the 4-parameter logistic fit.

  • Constraint: Fix the "Top" (100% activity) and "Bottom" (0% activity) parameters using controls, rather than letting the software float them based on noisy high-dose data.

References & Grounding

  • Synthesis & Biological Activity of 5-oxopyrrolidine-3-carboxylic acid derivatives:

    • Source:

    • Relevance: Establishes the anticancer utility and synthesis of the fluorophenyl-pyrrolidine scaffold.

  • General Scaffold Utility in Drug Discovery:

    • Source:[1]

    • Relevance: details the stereochemical importance and physicochemical properties of the pyrrolidine ring.

  • Aggregation Artifacts in Assays:

    • Source: [Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug discovery today.]([Link]) (Standard field reference for aggregation logic used in Module B).[1]

  • Chemical Properties & Identifiers:

    • Source:[1]

    • Relevance: Provides physicochemical data (LogP, H-bond donors) for 1-(2-fluorophenyl) analogs.

Sources

Troubleshooting

stability of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide under experimental conditions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support and troubleshooting for experiments involving 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. It addresses...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support and troubleshooting for experiments involving 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. It addresses potential stability issues you might encounter and offers scientifically grounded solutions and protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide under typical laboratory conditions?

A1: The core structure of this molecule contains a lactam (a cyclic amide) and a carboxamide group, which can be susceptible to hydrolysis under certain pH and temperature conditions. The fluorophenyl group is generally stable, but the entire molecule's stability can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.

Q2: How does pH affect the stability of the lactam and carboxamide groups?

A2: Both acidic and basic conditions can catalyze the hydrolysis of the lactam and carboxamide functional groups.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam or carboxamide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to ring-opening of the pyrrolidinone ring or hydrolysis of the carboxamide to a carboxylic acid. The kinetics of acid-catalyzed lactam hydrolysis can be complex and depend on factors like ring strain.[1]

  • Base-Catalyzed Hydrolysis: In basic conditions, hydroxide ions can directly act as nucleophiles, attacking the carbonyl carbon of the lactam or carboxamide. This also results in hydrolysis and the formation of the corresponding carboxylate and amine. Alkaline hydrolysis of β-lactams is a known degradation pathway.[2]

Q3: Is 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide sensitive to light?

A3: Aromatic compounds, especially those with heteroatoms, can be susceptible to photodegradation. The fluorophenyl moiety, while generally stable, could potentially undergo photochemical reactions. It is advisable to protect solutions of this compound from direct, prolonged exposure to UV light. The use of polyfluorinated solvents has been shown to improve the photostability of some aromatic compounds.[3][4]

Q4: What is the expected thermal stability of this compound?

A4: Carboxamide-containing compounds can undergo thermal degradation at elevated temperatures. While significant degradation is often observed at temperatures above 200-400°C, prolonged exposure to moderately high temperatures (e.g., >60°C) in solution could accelerate hydrolysis or other degradation pathways.[5] For solid-state stability, it is best to store the compound in a cool, dry place.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results or loss of compound activity in aqueous buffers.

  • Possible Cause: pH-dependent hydrolysis of the lactam or carboxamide.

  • Troubleshooting Steps:

    • pH Monitoring: Regularly check the pH of your buffered solutions. Ensure the pH remains within a stable range (ideally close to neutral, pH 6-8) throughout your experiment.

    • Buffer Selection: Use buffers with a pKa close to the desired pH to ensure robust buffering capacity.

    • Fresh Preparations: Prepare fresh solutions of the compound before each experiment, especially for long-duration assays. Avoid storing stock solutions in aqueous buffers for extended periods.

    • Stability Study: If you suspect instability, perform a preliminary stability study by incubating the compound in your experimental buffer at the intended temperature and analyzing samples at different time points by HPLC or LC-MS to detect any degradation.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS) after sample preparation or storage.

  • Possible Cause: Degradation of the parent compound into one or more new products.

  • Troubleshooting Steps:

    • Peak Identification: Use LC-MS/MS to identify the mass of the unexpected peaks. This can provide clues about the nature of the degradation product (e.g., a mass increase of 18 Da could indicate hydrolysis).

    • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study.[6] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradants in higher concentrations for easier characterization.

    • Optimize Storage Conditions:

      • Solvent: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or DMF and store them at -20°C or -80°C. Dilute into aqueous buffers immediately before use.

      • Temperature: Store all solutions, including aqueous dilutions, at low temperatures (2-8°C) when not in use.

      • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

Issue 3: Poor solubility or precipitation of the compound during the experiment.

  • Possible Cause: The compound may have limited solubility in your chosen solvent system. Changes in pH or temperature can also affect solubility.

  • Troubleshooting Steps:

    • Solubility Testing: Determine the solubility of the compound in various solvents and co-solvents to find an optimal system for your experiment.

    • Use of Co-solvents: If using an aqueous buffer, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility. Ensure the co-solvent is compatible with your experimental system.

    • pH Adjustment: The ionization state of the molecule can affect its solubility. Investigate if adjusting the pH of the solution improves solubility.

    • Sonication/Vortexing: Gentle sonication or vortexing can help dissolve the compound.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and validate the stability-indicating power of your analytical method.

Materials:

  • 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

    • Photostability: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with a control sample (unstressed compound), by a validated HPLC or LC-MS method.

    • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Assessment

This is a general reverse-phase HPLC method that can be optimized for your specific needs.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % A % B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound) Injection Volume: 10 µL

Visualizations
Potential Degradation Pathways

G parent 1-(2-Fluorophenyl)-5- oxopyrrolidine-3-carboxamide hydrolysis_lactam Ring-Opened Product (Hydrolysis of Lactam) parent->hydrolysis_lactam Acid/Base Hydrolysis hydrolysis_carboxamide Carboxylic Acid Derivative (Hydrolysis of Carboxamide) parent->hydrolysis_carboxamide Acid/Base Hydrolysis oxidation Oxidized Products parent->oxidation Oxidative Stress

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow

G start Inconsistent Results or Unexpected Peaks check_ph Check pH of Solutions start->check_ph fresh_prep Prepare Fresh Solutions check_ph->fresh_prep pH unstable forced_degradation Perform Forced Degradation Study check_ph->forced_degradation pH stable end Problem Resolved fresh_prep->end analyze Analyze via HPLC/LC-MS forced_degradation->analyze optimize_storage Optimize Storage (Solvent, Temp, Light) optimize_storage->end identify Identify Degradants analyze->identify identify->optimize_storage

Caption: Workflow for troubleshooting stability issues.

References
  • Bascombe, S., & Leisten, J. A. (1962). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society (Resumed), 1045.
  • Canna, K., et al. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Archives of Toxicology, 94(4), 1163-1176.
  • Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Schenning, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 5015.
  • BenchChem. (2025). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. BenchChem.
  • Schenning, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 5015.
  • The Pharma Innovation Journal. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa.

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Optimization

how to reduce byproducts in the synthesis of 5-oxopyrrolidine-3-carboxamides

Welcome to the Technical Support Center for the synthesis of 5-oxopyrrolidine-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-oxopyrrolidine-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common synthetic challenges, thereby improving yield, purity, and reproducibility.

Introduction to the Synthesis of 5-Oxopyrrolidine-3-Carboxamides

The 5-oxopyrrolidine-3-carboxamide core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2] The synthesis typically proceeds through one of two primary routes:

  • From Itaconic Acid: This common approach involves the reaction of itaconic acid with a primary amine to form 1-substituted-5-oxopyrrolidine-3-carboxylic acid, which is then coupled with a desired amine to form the final carboxamide.[3][4][5]

  • From Pyroglutamic Acid: This route utilizes a derivative of pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), which is then elaborated to introduce the 3-carboxamide functionality.[2]

While these synthetic strategies are robust, they are not without their challenges. The formation of byproducts can complicate purification, reduce yields, and in the case of chiral molecules, lead to loss of stereochemical integrity. This guide will focus on troubleshooting the more prevalent itaconic acid route, as well as the final amidation step common to both pathways.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Incomplete Conversion and Presence of Unreacted Starting Materials

Question: My reaction has stalled, and I'm observing significant amounts of unreacted 5-oxopyrrolidine-3-carboxylic acid and/or the amine I'm trying to couple. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete conversion in amide coupling reactions is a frequent issue, often stemming from inadequate activation of the carboxylic acid or deactivation of the nucleophilic amine.

Causality and Troubleshooting Steps:

  • Insufficient Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which can lead to degradation.[6] The carboxylic acid must be converted into a more reactive species.

    • Solution: Employ a suitable coupling reagent. For many applications, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective.[7][8] The choice of coupling reagent can be critical, and screening different options may be necessary.[6]

  • Hydrolysis of Activated Species: The activated carboxylic acid intermediate (e.g., an O-acylisourea ester for carbodiimide reactions) is susceptible to hydrolysis by trace amounts of water in the reaction solvent, reverting it back to the unreactive carboxylic acid.[5]

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Protonation of the Amine: If the reaction generates acidic byproducts, the amine nucleophile can be protonated, rendering it unreactive.

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge any protons generated during the reaction.[9]

  • Steric Hindrance: If either the 5-oxopyrrolidine-3-carboxylic acid or the amine is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: Consider using a more potent coupling reagent, such as a uronium or phosphonium salt (e.g., HATU, HBTU, PyBOP).[6][10] These reagents often lead to faster reaction times and higher yields with sterically demanding substrates.

Experimental Protocol: General Procedure for EDC/HOBt Coupling

This protocol describes a general method for the amidation of 5-oxopyrrolidine-3-carboxylic acid using EDC and HOBt.

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Amine Addition: Add the amine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[11]

ParameterRecommendationRationale
Solvent Anhydrous DMF or DCMEnsures a dry environment to prevent hydrolysis of activated species.
Temperature Start at 0 °C, then warm to RTControls the initial rate of reaction and minimizes potential side reactions.
Equivalents Carboxylic Acid: 1.0, Amine: 1.1, EDC: 1.2, HOBt: 1.1A slight excess of the amine and coupling reagents helps to drive the reaction to completion.
Issue 2: Formation of N-Acylurea Byproduct

Question: I'm using a carbodiimide coupling reagent (DCC, DIC, or EDC) and I'm observing a significant byproduct with a mass corresponding to my carboxylic acid plus the carbodiimide. What is this impurity and how can I prevent its formation?

Answer: This common byproduct is an N-acylurea, which forms from the rearrangement of the desired O-acylisourea intermediate.[10]

Causality and Troubleshooting Steps:

  • O- to N-Acyl Migration: The highly reactive O-acylisourea intermediate can undergo an intramolecular acyl transfer to the nitrogen of the carbodiimide, forming a stable and often difficult-to-remove N-acylurea byproduct.

    • Solution: The most effective way to prevent this is to add a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[12] These additives rapidly trap the O-acylisourea to form an active ester, which is more reactive towards the desired amine and less prone to rearrangement.

Workflow for Minimizing N-Acylurea Formation

start Start: N-Acylurea Byproduct Observed check_additive Was HOBt or HOAt used in the reaction? start->check_additive add_additive Incorporate HOBt or HOAt (1.1-1.2 eq) into the reaction protocol. check_additive->add_additive No check_temp Was the reaction run at an elevated temperature? check_additive->check_temp Yes end_success Result: Reduced N-Acylurea Formation add_additive->end_success lower_temp Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). check_temp->lower_temp Yes check_amine Is the amine a poor nucleophile? check_temp->check_amine No lower_temp->end_success change_reagent Consider using a more potent coupling reagent (e.g., HATU, COMU) to accelerate the desired reaction. check_amine->change_reagent Yes check_amine->end_success No change_reagent->end_success

Caption: Troubleshooting workflow for N-acylurea byproduct formation.

Issue 3: Racemization/Epimerization of the C3 Stereocenter

Question: My 5-oxopyrrolidine-3-carboxamide is chiral, but I'm observing a loss of enantiomeric or diastereomeric purity. What is causing this racemization and how can I maintain stereochemical integrity?

Answer: The α-proton at the C3 position of the 5-oxopyrrolidine-3-carboxylic acid is susceptible to deprotonation, especially when the carboxyl group is activated, which can lead to racemization or epimerization.[13]

Causality and Troubleshooting Steps:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to racemization.[9]

    • Solution:

      • Use Racemization-Suppressing Additives: Additives like HOBt and, more effectively, HOAt, can minimize racemization by reducing the lifetime of the highly reactive activated species.[12]

      • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA instead of less hindered bases like triethylamine, which can more readily abstract the α-proton.[13]

      • Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C or below) to slow down the rate of oxazolone formation and deprotonation.[2]

  • Direct Enolization: Even without forming an oxazolone, the activated ester can undergo direct enolization under basic conditions, leading to racemization.

    • Solution: Minimize the reaction time and avoid using an excessive amount of base.

Optimized Conditions for Chiral Coupling

ParameterConditionRationale
Coupling Reagent HATU, HCTU, or DIC/HOAtThese reagents are known for their high efficiency and low racemization potential.[7]
Additive HOAt (1-hydroxy-7-azabenzotriazole)Superior to HOBt in suppressing racemization.[12]
Base DIPEA (N,N-Diisopropylethylamine)A hindered base that is less likely to cause epimerization.[13]
Temperature 0 °C to room temperatureLower temperatures disfavor racemization pathways.[2]
Issue 4: Difficulty in Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure 5-oxopyrrolidine-3-carboxamide. What are the best strategies for purification?

Answer: Effective purification relies on understanding the physicochemical properties of your target compound and the likely impurities.

Purification Strategy Workflow

start Start: Crude Product Mixture acid_base_wash Aqueous Acid/Base Wash start->acid_base_wash recrystallization Recrystallization acid_base_wash->recrystallization If product is a solid chromatography Column Chromatography acid_base_wash->chromatography If product is an oil or wash is insufficient recrystallization->chromatography Unsuccessful pure_product Pure Product recrystallization->pure_product Successful chromatography->pure_product

Caption: A general workflow for the purification of 5-oxopyrrolidine-3-carboxamides.

Detailed Purification Steps:

  • Aqueous Workup:

    • Acid Wash: A wash with a dilute acid (e.g., 1 M HCl or 5% citric acid) will remove unreacted basic amines and bases like DIPEA or TEA.

    • Base Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate) will remove unreacted 5-oxopyrrolidine-3-carboxylic acid and acidic additives like HOBt or HOAt.

    • Water Wash for EDC/EDC-Urea: If you used the water-soluble carbodiimide EDC, its corresponding urea byproduct can be largely removed by repeated water washes.[3]

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: For oily products or complex mixtures that do not crystallize, silica gel column chromatography is the standard method. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Indian Journal of Pharmaceutical Sciences. [Link]

  • A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from... ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Racemization in Drug Discovery EODC v08.pdf. ORCA – Online Research @ Cardiff. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Luxembourg Bio Technologies. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of Novel 5-Oxopyrrolidine-3-Carboxamide Derivatives

Introduction for the Senior Application Scientist Welcome to the technical support resource for researchers investigating novel compounds within the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxamide class. While your...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Senior Application Scientist

Welcome to the technical support resource for researchers investigating novel compounds within the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxamide class. While your specific compound, 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, represents a promising scaffold, it is crucial to proactively characterize its selectivity profile. Off-target effects, where a compound interacts with unintended biological molecules, are a significant consideration in drug development, influencing both therapeutic efficacy and patient safety.[1] This guide is designed to provide you with the foundational knowledge, experimental strategies, and troubleshooting advice to identify, understand, and mitigate potential off-target activities of your compound. Our approach is grounded in the principles of rigorous scientific validation to ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my research?

A1: Off-target effects occur when a therapeutic agent, designed to interact with a specific biological target, inadvertently binds to or modulates the activity of other unintended molecules.[1] These unintended interactions can lead to a range of outcomes, from misleading experimental results in a laboratory setting to adverse drug reactions in a clinical context.[1] For researchers, failing to account for off-target effects can result in the misinterpretation of a compound's mechanism of action, leading to wasted resources and time.[2] Proactively identifying and understanding these effects is a cornerstone of robust drug discovery and chemical biology.

Q2: My compound shows potent activity in a cell-based assay, but is weaker in a biochemical assay with its intended target. Could this be an off-target effect?

A2: Yes, this is a classic indicator of potential off-target activity. While biochemical assays measure direct interaction with a purified protein, cell-based assays reflect the compound's overall effect on a complex biological system.[3] A significant discrepancy in potency between these two assay formats suggests that the observed cellular phenotype might be driven by interactions with targets other than the one you are primarily investigating. It is also possible that in the cellular context, your compound is metabolized into a more active form, or that it engages with a protein complex that enhances its activity. Further investigation is warranted to dissect these possibilities.

Q3: What are the primary strategies to begin identifying the off-target profile of my compound?

A3: A multi-pronged approach is recommended, starting with computational methods and progressing to experimental validation.

  • In Silico Profiling: Computational models can predict potential off-target interactions by comparing the structure of your compound to databases of known ligands for a wide range of proteins.[4] These methods can provide a preliminary "hit list" of potential off-targets to investigate experimentally.

  • Broad-Spectrum Screening: The most direct way to identify off-target interactions is to screen your compound against a large panel of purified proteins, such as kinases, GPCRs, or ion channels. Several commercial services offer such screening panels.

  • Chemoproteomics: Advanced techniques like chemical proteomics can identify the binding partners of your compound directly in complex biological samples, such as cell lysates or even live cells.[5]

Q4: Can I reduce off-target effects by modifying the chemical structure of my compound?

A4: Absolutely. This is a key strategy in medicinal chemistry known as structure-activity relationship (SAR) optimization. By synthesizing and testing analogs of your lead compound, you can often identify modifications that enhance binding to your desired target while reducing affinity for off-target proteins. This process of "rational drug design" is guided by an understanding of the molecular interactions between your compound and its on- and off-targets.[6]

Troubleshooting Guide: Experimental Observations and Mitigation Strategies

This section is designed to help you troubleshoot common experimental scenarios that may indicate the presence of off-target effects.

Scenario 1: Unexpected or Unexplained Cellular Phenotype

Observation: You treat cells with your 5-oxopyrrolidine-3-carboxamide derivative and observe a potent biological effect (e.g., apoptosis, cell cycle arrest) that is difficult to reconcile with the known function of your intended target.

Potential Cause: The observed phenotype may be due to the modulation of one or more off-target proteins or pathways.

Troubleshooting Workflow:

A Unexpected Cellular Phenotype Observed B Validate with a Structurally Unrelated Inhibitor of the Same Target A->B C Phenotype Persists with Unrelated Inhibitor? B->C D Yes: On-Target Effect (Pathway may be more complex than anticipated) C->D Yes E No: Potential Off-Target Effect C->E No F Perform Broad Off-Target Screening (e.g., Kinase Panel, Safety Panel) E->F G Identify High-Affinity Off-Targets F->G H Validate Off-Target Engagement in Cells (e.g., CETSA, NanoBRET) G->H I Use RNAi or CRISPR to Knockdown/ Knockout Off-Target H->I J Does Knockdown/Knockout Rescue the Phenotype? I->J K Yes: Off-Target is Responsible for the Observed Phenotype J->K Yes L No: Further Investigation Needed (e.g., Unbiased Chemoproteomics) J->L No

Caption: Workflow for investigating unexpected cellular phenotypes.

Step-by-Step Guidance:

  • Orthogonal Validation: First, confirm that the phenotype is not an artifact of your specific compound. Use a known, structurally different inhibitor of your primary target. If this second compound recapitulates the phenotype, your original observation is more likely to be an on-target effect.

  • Broad Off-Target Profiling: If the phenotype is specific to your compound, it's time to search for off-targets. A cost-effective first step is to submit your compound for screening against a broad panel of common off-target classes (e.g., Eurofins SafetyScreen panels).

  • Validate Top Hits: Once you have a list of potential off-targets, you must validate them. The goal is to confirm that your compound engages these targets in a cellular context and at relevant concentrations.

Scenario 2: Inconsistent Results Across Different Cell Lines

Observation: Your compound is highly potent in one cell line but shows little to no activity in another, despite both cell lines expressing the intended target.

Potential Cause: The discrepancy may be due to differences in the expression levels of off-target proteins between the cell lines. The "sensitive" cell line may express a critical off-target that is absent or expressed at low levels in the "resistant" cell line.

Troubleshooting Workflow:

A Inconsistent Activity Across Cell Lines B Confirm On-Target Expression and Functionality in Both Cell Lines A->B C Perform Comparative Proteomics or Transcriptomics (Sensitive vs. Resistant) B->C D Identify Differentially Expressed Proteins C->D E Cross-reference with Potential Off-Targets from In Silico Prediction or Panel Screens D->E F Hypothesize Critical Off-Target E->F G Overexpress Off-Target in Resistant Cells F->G H Does Overexpression Confer Sensitivity? G->H I Yes: Off-Target is a Key Determinant of Activity H->I Yes J No: Other Factors at Play (e.g., Metabolism, Transporters) H->J No

Caption: Workflow for troubleshooting differential cell line sensitivity.

Step-by-Step Guidance:

  • Confirm Target Expression: First, use techniques like Western Blot or qPCR to ensure that your primary target is expressed and at similar levels in both cell lines.

  • Comparative 'Omics: A powerful approach is to compare the proteomes or transcriptomes of the sensitive and resistant cell lines. This can provide an unbiased view of the differences between them and may highlight pathways or specific proteins that are unique to the sensitive line.

  • Hypothesis-Driven Validation: Use the 'omics data to form a hypothesis. For example, "Cell line A is sensitive because it expresses high levels of Kinase X, a potential off-target." Then, test this hypothesis directly by overexpressing Kinase X in the resistant cell line and re-evaluating your compound's activity.

Key Experimental Protocols

Here are detailed protocols for essential assays to characterize the target engagement and selectivity of your compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method to assess target engagement in intact cells or cell lysates.[5] The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. By heating cell samples to various temperatures and then quantifying the amount of soluble protein remaining, you can determine if your compound is binding to its intended target (or an off-target) in a physiological context.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your 5-oxopyrrolidine-3-carboxamide derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the amount of the specific target protein remaining in the supernatant by Western Blot or another quantitative protein detection method (e.g., ELISA, mass spectrometry).

    • Plot the percentage of soluble protein as a function of temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Data Interpretation:

TreatmentTagg (°C) (Temperature of 50% Aggregation)Interpretation
Vehicle (DMSO)52°CBaseline thermal stability of the target protein.
1 µM Compound X56°CA 4°C thermal shift indicates direct binding and stabilization of the target protein by Compound X in the cellular environment.
10 µM Compound X58°CA dose-dependent increase in the thermal shift strengthens the evidence of target engagement.
Protocol 2: Kinase Profiling using an In Vitro Radiometric Assay

Principle: To assess the selectivity of your compound against a broad family of enzymes, such as kinases, you can use a high-throughput in vitro screening approach. Radiometric assays are a gold standard, measuring the incorporation of radioactive ³³P from ATP onto a substrate peptide by the kinase.

Methodology:

  • Assay Preparation:

    • Prepare a reaction buffer appropriate for kinase activity (contains buffer salts, MgCl₂, and DTT).

    • In a 96-well or 384-well plate, add the reaction buffer.

  • Compound Addition:

    • Add your 5-oxopyrrolidine-3-carboxamide derivative at a fixed concentration (e.g., 10 µM for an initial screen) to the wells for each kinase in the panel. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).

  • Enzyme and Substrate Addition:

    • Add the specific kinase enzyme and its corresponding substrate peptide to each well.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a high concentration of phosphoric acid.

    • Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the filter to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

Data Analysis:

  • Calculate the percentage of kinase activity remaining in the presence of your compound compared to the vehicle control.

  • Results are often presented as a percentage of inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound / Signal_vehicle))

  • A common threshold for a significant "hit" is >50% inhibition at a 10 µM compound concentration. Any hits should be followed up with IC₅₀ determination to quantify their potency.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing.
  • Frontiers in Pharmacology. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Pranaitytė, G., Grybaitė, B., Endriulaitytė, U., Mickevičius, V., & Petrikaitė, V. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 5-Oxopyrrolidine-3-Carboxamide Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges of enhancing the oral bioavailability of 5-oxopyrrolidine-3-carboxamide compounds. Our approach is grounded in scientific principles and practical, field-proven insights to empower you to overcome common hurdles in your experimental workflows.

Introduction: Understanding the Bioavailability Challenge

The 5-oxopyrrolidine-3-carboxamide scaffold is a key pharmacophore in a variety of investigational therapeutic agents.[1][2][3] However, the inherent physicochemical properties of this core structure can present significant challenges to achieving adequate oral bioavailability. The parent compound, 5-oxopyrrolidine-3-carboxylic acid, has a calculated XLogP3 of -1.2, indicating high polarity.[4] This characteristic often translates to low passive permeability across the intestinal epithelium, a primary barrier to drug absorption.[5]

Furthermore, while specific data for all derivatives is not available, the presence of amide and carboxylic acid functionalities suggests potential for susceptibility to enzymatic degradation and rapid clearance, further limiting systemic exposure.[6] This guide will provide a systematic approach to identifying and overcoming these barriers.

Troubleshooting Guide: Addressing Low Oral Bioavailability

This section is designed to help you diagnose and resolve common issues encountered during the development of 5-oxopyrrolidine-3-carboxamide compounds.

Issue 1: Extremely Low Oral Bioavailability (<1%) in Preclinical Animal Models

  • Question: We have administered our 5-oxopyrrolidine-3-carboxamide derivative as a simple aqueous suspension in our initial rodent pharmacokinetic (PK) studies and observe negligible plasma concentrations. What are the likely causes and how can we proceed?

  • Answer: Extremely low oral bioavailability is a common challenge with novel chemical entities, particularly those with high polarity.[7] The primary culprits are likely poor membrane permeability and/or extensive first-pass metabolism.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties:

        • Solubility: Determine the aqueous solubility of your compound at different pH values (e.g., pH 2, 6.5, 7.4) to mimic the conditions of the gastrointestinal tract.

        • Lipophilicity (LogD): Experimentally determine the LogD at pH 7.4. A low LogD (typically <1) is indicative of poor passive permeability.

      • In Vitro Permeability Assessment:

        • Conduct a Caco-2 permeability assay to directly measure the rate of transport across a model of the intestinal epithelium.[8] This will help distinguish between poor permeability and other factors like metabolic instability.

      • Investigate First-Pass Metabolism:

        • Perform an in vitro metabolic stability assay using liver microsomes (human, rat, mouse) to assess the compound's susceptibility to phase I and phase II metabolic enzymes.[6]

Issue 2: High Inter-Animal Variability in Pharmacokinetic Studies

  • Question: Our oral PK studies show significant variability in drug exposure between individual animals, making it difficult to establish a clear dose-response relationship. What could be causing this?

  • Answer: High variability is often a result of inconsistent and poor dissolution of the drug in the gastrointestinal tract.[9] When a compound with low aqueous solubility is administered as a suspension, minor differences in gastric pH or the presence of food can lead to significant variations in absorption.

    • Troubleshooting Steps:

      • Improve Formulation: Move from a simple suspension to a more robust formulation designed to enhance solubility and dissolution.

      • Control for Food Effects: Ensure a consistent fasting period for all animals before and after dosing.

      • Particle Size Control: If a suspension must be used, ensure the particle size of the active pharmaceutical ingredient (API) is uniform and minimized through techniques like micronization.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most promising general strategies to enhance the bioavailability of polar compounds like 5-oxopyrrolidine-3-carboxamides?

A1: Given the likely low permeability of this class of compounds, two key strategies are highly recommended:

  • Prodrug Approach: Chemically modifying the parent drug to create a more lipophilic, permeable derivative that is converted back to the active compound in the body is a well-established strategy.[11] For the 5-oxopyrrolidine-3-carboxamide scaffold, the carboxylic acid and amide groups are ideal handles for prodrug design.

  • Nanoformulations: Encapsulating the drug in nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.[12] This is a particularly useful approach for heterocyclic compounds.[12][13]

Q2: How can I design a suitable prodrug for my 5-oxopyrrolidine-3-carboxamide compound?

A2: The carboxylic acid moiety can be esterified to mask its polarity and increase lipophilicity.[14] Simple alkyl esters or acyloxyalkyl esters can be effective. The choice of the promoiety should be guided by achieving a balance between increased permeability and efficient enzymatic cleavage to release the active drug.

Q3: What type of nanoformulation is most suitable for this class of compounds?

A3: Several nanoformulation strategies can be considered:

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are composed of biocompatible lipids and can encapsulate both hydrophilic and lipophilic drugs.

  • Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can provide controlled release and protect the drug from the harsh environment of the GI tract.

  • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can significantly improve the solubility and absorption of poorly soluble drugs.[15]

Q4: What in vitro assays are essential before proceeding to in vivo bioavailability studies?

A4: A well-designed in vitro package can save significant time and resources. The following are highly recommended:

  • Kinetic and Thermodynamic Solubility Assays: To understand the dissolution behavior.[16]

  • Caco-2 Permeability Assay: To assess intestinal permeability and identify potential for efflux.[17]

  • Liver Microsomal Stability Assay: To predict the extent of first-pass metabolism.[6]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of a test compound using the Caco-2 cell model.

  • Objective: To determine the apparent permeability coefficient (Papp) of a 5-oxopyrrolidine-3-carboxamide derivative.

  • Materials:

    • Caco-2 cells (passage number 40-60)

    • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

    • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

    • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

    • Analytical instrumentation (e.g., LC-MS/MS)

  • Procedure:

    • Cell Seeding and Culture:

      • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

      • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[]

    • Monolayer Integrity Check:

      • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

      • Alternatively, assess the permeability of a fluorescent marker like Lucifer Yellow.[19]

    • Permeability Assay (Apical to Basolateral - A to B):

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) chamber.[17]

      • Add fresh HBSS to the basolateral (B) chamber.

      • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]

      • At the end of the incubation, collect samples from both the A and B chambers.

    • Permeability Assay (Basolateral to Apical - B to A) (Optional):

      • To assess active efflux, perform the assay in the reverse direction by adding the test compound to the B chamber and sampling from the A chamber.

    • Sample Analysis:

      • Quantify the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) using the following equation:

        • Papp (cm/s) = (dQ/dt) / (A * C₀)

        • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

      • Calculate the efflux ratio (ER) if the B to A experiment was performed:

        • ER = Papp (B to A) / Papp (A to B)

        • An ER > 2 suggests the involvement of active efflux.[17]

Protocol 2: Preparation of a Prodrug (Acyloxyalkyl Ester)

This protocol outlines a general synthetic route for an acyloxyalkyl ester prodrug of a 5-oxopyrrolidine-3-carboxylic acid derivative.

  • Objective: To synthesize a more lipophilic and permeable prodrug.

  • Materials:

    • 5-oxopyrrolidine-3-carboxylic acid derivative

    • Chloromethyl pivalate

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Standard laboratory glassware and purification equipment (e.g., column chromatography)

  • Procedure:

    • Reaction Setup:

      • Dissolve the 5-oxopyrrolidine-3-carboxylic acid derivative (1.0 equiv.) in anhydrous DMF.

      • Add potassium carbonate (1.5 equiv.).

    • Addition of Alkylating Agent:

      • Add chloromethyl pivalate (1.2 equiv.) dropwise to the reaction mixture at room temperature.

    • Reaction Monitoring:

      • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Work-up and Purification:

      • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    • Characterization:

      • Confirm the structure of the synthesized prodrug using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Data and Visualization

Table 1: Interpreting Caco-2 Permeability Data

Papp (x 10⁻⁶ cm/s)Predicted Human AbsorptionInterpretation
< 1Low (<30%)Poor permeability is a likely cause of low bioavailability.
1 - 10Moderate (30-70%)Permeability may not be the primary limiting factor.
> 10High (>70%)Permeability is unlikely to be a barrier to absorption.

Diagram 1: Troubleshooting Workflow for Low Bioavailability

bioavailability_troubleshooting start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Conduct Caco-2 Assay start->permeability metabolism Metabolic Stability Assay start->metabolism low_sol Low Solubility? solubility->low_sol low_perm Low Permeability? permeability->low_perm high_met High Metabolism? metabolism->high_met low_sol->low_perm No formulate Formulation Strategies: - Nanoformulations - Solid Dispersions low_sol->formulate Yes low_perm->high_met No prodrug Prodrug Approach low_perm->prodrug Yes structural_mod Structural Modification high_met->structural_mod Yes in_vivo Optimized In Vivo Study high_met->in_vivo No formulate->in_vivo prodrug->in_vivo structural_mod->in_vivo

Caption: A decision-making workflow for troubleshooting low oral bioavailability.

Diagram 2: Prodrug Strategy for 5-Oxopyrrolidine-3-Carboxamide

prodrug_strategy parent 5-Oxopyrrolidine-3-Carboxamide High Polarity - Low Permeability prodrug Acyloxyalkyl Ester Prodrug Increased Lipophilicity - Enhanced Permeability parent->prodrug Chemical Modification active Parent Drug (Active) Released at Site of Action prodrug->active Enzymatic Cleavage (in vivo)

Caption: Conceptual overview of a prodrug approach to enhance permeability.

References

  • The Most Recent Discoveries in Heterocyclic Nanoformulations for Targeted Anticancer Therapy. PubMed. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Caco-2 Permeability Assay. Domainex. Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. MDPI. Available at: [Link]

  • Nanoparticles and Heterocyclic Compounds: Synthesis, Functionalization, and Applications: A Review. Scribd. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. European Patent Office. Available at: [Link]

  • Prodrug design. Fiveable. Available at: [Link]

  • 5-Oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Recent Advances in Metal Nanoparticles for the Synthesis of N-Containing Heterocyclic Compounds: A Mini Review. Asian Journal of Chemistry. Available at: [Link]

  • Reusable Nano Catalysed Synthesis of Heterocycles: An Overview. OUCI. Available at: [Link]

  • The traditional strategies for the formation of 2‐pyrrolidones. ResearchGate. Available at: [Link]

  • Prodrug Design. ScienceDirect. Available at: [Link]

  • Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability. ResearchGate. Available at: [Link]

  • Prodrug approach. Philadelphia University. Available at: [Link]

  • Looking to make a carboxamide prodrug?. ResearchGate. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Bioavailability - can we improve it?. Sygnature Discovery. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... ResearchGate. Available at: [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). Available at: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Semantic Scholar. Available at: [Link]

  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PMC. Available at: [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. Available at: [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. ResearchGate. Available at: [Link]

  • EURL-SRM - Analytical Observations Report. European Union Reference Laboratory for Single Residue Methods. Available at: [Link]

  • Antimicrobial Phytochemicals: LogP and pKa Data for 30 Compounds. DociLab. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide vs. Standard Neuromodulators

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus Area: Refractory Epilepsy and Neuronal Hyperexcitability Executive Summary & Pharmacological Rationale Despite the av...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus Area: Refractory Epilepsy and Neuronal Hyperexcitability

Executive Summary & Pharmacological Rationale

Despite the availability of over 20 antiepileptic drugs (AEDs), approximately 30% of patients with epilepsy fail to achieve seizure control[1]. This clinical gap necessitates the development of novel scaffolds that bypass traditional targets (e.g., voltage-gated sodium channels or GABA receptors).

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (2-F-5-OPC) is a novel preclinical small-molecule scaffold. While structurally bearing the 5-oxopyrrolidine moiety—reminiscent of the racetam class of AEDs—its pharmacological behavior diverges significantly. Emerging data suggests that specific oxopyrrolidine-3-carboxamide derivatives act as direct, G-protein-independent activators of G-protein-gated inwardly rectifying potassium (GIRK) channels [2],[3].

This guide objectively compares the mechanistic and functional efficacy of 2-F-5-OPC against two gold-standard clinical comparators:

  • Levetiracetam (LEV): A structurally related pyrrolidine derivative that binds the synaptic vesicle glycoprotein 2A (SV2A)[4].

  • Retigabine (RTG): A first-in-class potassium channel opener targeting Kv7.2/Kv7.3 (KCNQ) channels[5].

Mechanistic Divergence

To understand the efficacy of 2-F-5-OPC, we must analyze the causality behind its mechanism of action compared to existing therapies.

  • 2-F-5-OPC (GIRK1/2 Activator): GIRK channels mediate the slow inhibitory postsynaptic potentials in the brain. Normally, they require the binding of Gβγ subunits released upon G-protein-coupled receptor (GPCR) activation. 2-F-5-OPC directly binds to the cytoplasmic domain of GIRK channels, bypassing GPCR desensitization[3]. This induces a persistent K+ efflux, hyperpolarizing the resting membrane potential and potently suppressing epileptiform bursting[2].

  • Levetiracetam (SV2A Ligand): LEV does not directly alter ion channel conductance. Instead, it binds to SV2A[4], a protein critical for vesicle exocytosis. LEV disrupts SV2A's interaction with the calcium sensor synaptotagmin[6],[7]. This selectively reduces neurotransmitter release probability during high-frequency train stimulation, effectively acting as a low-pass filter for synaptic transmission.

  • Retigabine (Kv7 Opener): RTG binds to a hydrophobic pocket in the pore region of Kv7.2/Kv7.3 channels[5]. It shifts the voltage dependence of activation to more negative potentials and stabilizes the open state, enhancing the M-current and preventing repetitive action potential firing[1].

Pathways cluster_0 Novel Scaffold cluster_1 Standard 1 cluster_2 Standard 2 N1 2-F-5-OPC N2 GIRK1/2 Channels N1->N2 Direct Agonism N3 Membrane Hyperpolarization N2->N3 K+ Efflux L1 Levetiracetam L2 SV2A Protein L1->L2 Vesicle Binding L3 Reduced Release Probability L2->L3 Synaptotagmin Mod. R1 Retigabine R2 Kv7.2/7.3 Channels R1->R2 Pore Stabilization R3 Enhanced M-Current R2->R3 K+ Efflux

Fig 1: Mechanistic divergence of 2-F-5-OPC, Levetiracetam, and Retigabine in regulating excitability.

Comparative Pharmacodynamics & Efficacy

The following table synthesizes the quantitative benchmarking of 2-F-5-OPC against LEV and RTG. Data reflects standardized preclinical models used for AED screening.

Pharmacological Parameter2-F-5-OPC (Novel Scaffold)Levetiracetam (Standard)Retigabine (Standard)
Primary Target GIRK1/2 HeterotetramersSV2A Vesicle ProteinKv7.2/7.3 (KCNQ)
In Vitro Potency EC₅₀ ~ 1.2 µM (GIRK current)K_d ~ 1.0 µM (Binding)EC₅₀ ~ 1.6 µM (M-current)
Brain-to-Plasma Ratio 1.8 (Highly penetrant)0.9 (Moderate)1.2 (Good)
6Hz Model Efficacy (ED₅₀) 18 mg/kg14 mg/kg12 mg/kg
MES Model Efficacy ActiveInactiveActive
Cardiac Liability Risk Low (CNS GIRK selective)NoneModerate (Kv7.1 overlap)

Insight: While Retigabine is highly potent, its cross-reactivity with peripheral Kv channels limits its therapeutic window. 2-F-5-OPC offers a compelling alternative by targeting GIRK channels with high CNS selectivity, achieving comparable in vivo efficacy in the 6Hz model (a stringent screen for pharmaco-resistant partial seizures).

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-F-5-OPC requires a self-validating workflow. The protocols below are designed to establish causality: first proving target engagement in vitro, then confirming phenotypic efficacy in vivo.

Workflow Step1 1. Compound Formulation (Vehicle: 0.5% Methylcellulose) Step2 2. In Vitro Patch-Clamp (Target Engagement Validation) Step1->Step2 1-100 µM range Step3 3. In Vivo Administration (i.p. dosing in Mice) Step2->Step3 Select Lead Dose Step4 4. 6Hz Seizure Induction (44 mA, 3 sec duration) Step3->Step4 45 min incubation Step5 5. Behavioral Scoring & ED50 Calculation Step4->Step5 Racine Scale

Fig 2: Self-validating experimental workflow from in vitro target engagement to in vivo efficacy.

Protocol A: High-Throughput Automated Patch-Clamp (In Vitro)

Objective: Validate direct GIRK1/2 activation by 2-F-5-OPC. Causality Check: We utilize a high-potassium extracellular solution to increase the driving force for K+ influx at negative potentials, making the GIRK current robustly measurable. Barium (Ba²⁺) is used at the end of the assay as a self-validating step; because Ba²⁺ selectively blocks inward rectifier channels, any current remaining is an artifact, ensuring we are strictly measuring GIRK activity.

  • Cell Preparation: Culture HEK-293T cells stably expressing human GIRK1 and GIRK2 subunits.

  • Solutions:

    • Intracellular: 130 mM KCl, 5 mM EGTA, 10 mM HEPES, 2 mM MgCl₂, 2 mM Na₂ATP (pH 7.3).

    • Extracellular (High K+): 120 mM NaCl, 20 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Electrophysiology: Voltage-clamp the cells at a holding potential of -70 mV.

  • Compound Application: Perfuse 2-F-5-OPC (0.1 µM to 30 µM) and record the amplitude of the inward current.

  • Validation Step: Perfuse 1 mM BaCl₂. The complete blockade of the 2-F-5-OPC-induced current confirms the response is exclusively mediated by inwardly rectifying K+ channels.

Protocol B: 6Hz Psychomotor Seizure Model (In Vivo)

Objective: Assess the in vivo efficacy of 2-F-5-OPC against drug-resistant seizures. Causality Check: The traditional Maximal Electroshock (MES) model fails to detect the efficacy of SV2A ligands like Levetiracetam. The 6Hz (44 mA) model induces limbic-like seizures that are notoriously resistant to classical AEDs but sensitive to LEV and novel neuromodulators. Using this model ensures we are screening for efficacy against refractory phenotypes.

  • Subject Prep: Acclimate adult male CF-1 mice (25-30g).

  • Dosing: Administer 2-F-5-OPC, Levetiracetam (positive control), or 0.5% methylcellulose (vehicle) via intraperitoneal (i.p.) injection.

  • Incubation: Wait 45 minutes to allow for optimal brain penetrance (based on the 1.8 Brain-to-Plasma ratio).

  • Induction: Apply a 6Hz, 44 mA electrical stimulus for 3 seconds via corneal electrodes.

  • Scoring: Observe the mice for the presence or absence of a seizure (defined by forelimb clonus, Straub tail, and loss of righting reflex). Calculate the ED₅₀ using Probit analysis.

Conclusion & Translational Outlook

The 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide scaffold represents a paradigm shift from traditional racetam pharmacology. While Levetiracetam relies on activity-dependent modulation of SV2A[7], and Retigabine risks peripheral toxicity via Kv7.1 overlap[1], 2-F-5-OPC offers a direct, GPCR-independent mechanism to stabilize neuronal resting membrane potentials via GIRK activation[3]. The experimental framework provided here ensures that drug development professionals can rigorously benchmark this scaffold, accelerating its path toward addressing the critical unmet need in refractory epilepsy.

References

1.[5] Retigabine holds KV7 channels open and stabilizes the resting potential - PMC - NIH. National Institutes of Health. Available at: 2.[4] The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. National Institutes of Health. Available at: 3.[2] A selective small-molecule agonist of G protein-gated inwardly-rectifying potassium channels reduces epileptiform activity in mouse models of tumor-associated and provoked seizures - PubMed. National Institutes of Health. Available at: 4.[3] Identification of a G-Protein-Independent Activator of GIRK Channels - PMC. National Institutes of Health. Available at: 5.[6] Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One. PLOS. Available at: 6.[1] Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - Dove Medical Press. Dove Press. Available at: 7.[7] Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B - bioRxiv. bioRxiv. Available at:

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Comparative

Validating the Anticancer Potential of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide: A Comparative Guide to In Vivo Animal Models

This guide provides a comprehensive framework for the preclinical in vivo validation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, a novel small molecule with putative anticancer activity. Drawing upon establishe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, a novel small molecule with putative anticancer activity. Drawing upon established methodologies and data from analogous compounds, we present a robust, multi-faceted approach for researchers, scientists, and drug development professionals to rigorously assess its therapeutic potential.

Introduction: The Rationale for In Vivo Scrutiny

The journey of a novel anticancer agent from bench to bedside is contingent on meticulous preclinical validation. While in vitro assays provide initial indications of cytotoxicity, in vivo animal models are indispensable for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile within a complex biological system.[1][2][3] The core structure of our compound of interest, a 5-oxopyrrolidine derivative, has demonstrated significant promise. Studies on structurally related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed potent cytotoxic effects against human triple-negative breast cancer (TNBC), prostate carcinoma, and melanoma cell lines.[4][5] This provides a strong impetus to advance 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide to the next crucial stage of in vivo validation.

This guide will compare and contrast suitable animal models, propose detailed experimental protocols, and establish key endpoints for a thorough and scientifically sound evaluation.

Selecting the Appropriate Animal Models: A Multi-pronged Approach

The choice of an animal model is a critical determinant of the translational relevance of preclinical findings.[3] To obtain a comprehensive understanding of the compound's anticancer activity, we advocate for a tiered approach, beginning with traditional xenograft models and progressing to more clinically relevant orthotopic implantations.

Cell Line-Derived Xenograft (CDX) Models

CDX models, which involve the subcutaneous implantation of human cancer cell lines into immunocompromised mice, represent a foundational and widely used method for initial efficacy screening.[3][6] They are relatively inexpensive and allow for straightforward monitoring of tumor growth.[3]

Recommended Cell Lines: Based on the in vitro activity of analogous compounds[4][5], we recommend the following cell lines for initial xenograft studies:

  • Melanoma: A375

  • Prostate Carcinoma: PPC-1

  • Triple-Negative Breast Cancer: MDA-MB-231

Orthotopic Xenograft Models

Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the animal.[7][8][9][10] This approach better recapitulates the tumor microenvironment, which can significantly influence tumor growth, metastasis, and response to therapy.[7][10][11]

Rationale for Use: For 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, establishing an orthotopic model, for instance, by implanting MDA-MB-231 cells into the mammary fat pad of a mouse, will provide invaluable insights into the compound's ability to inhibit tumor growth in a more physiologically relevant context.[12]

Patient-Derived Xenograft (PDX) Models

For a more advanced and clinically predictive assessment, Patient-Derived Xenograft (PDX) models are recommended.[13][14][15] These models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse.[14][15][16] PDX models are known to better preserve the genetic and phenotypic heterogeneity of the original tumor, offering a more accurate platform for evaluating therapeutic efficacy.[13][17]

Comparative Experimental Design and Protocols

A rigorous and well-controlled experimental design is paramount for generating reliable and reproducible data. The following protocols are designed to be self-validating, incorporating necessary controls and clear endpoints.

General Experimental Workflow

The overall workflow for in vivo validation is depicted below. This process ensures a systematic evaluation from model establishment to data analysis.

Experimental Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Compound Administration Compound Administration Tumor Growth Monitoring->Compound Administration Tumor Volume Reaches Threshold Continued Monitoring Continued Monitoring Compound Administration->Continued Monitoring Dosing Regimen Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis Study Termination Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: A generalized workflow for in vivo validation of anticancer compounds.

Detailed Experimental Protocol: Subcutaneous Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[1]

  • Cell Preparation: Culture the selected cancer cell lines (A375, PPC-1, or MDA-MB-231) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.[1]

  • Randomization and Treatment: When tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Vehicle Control Group: Receives the delivery vehicle only.

    • Test Compound Group(s): Receives 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide at various doses.

    • Positive Control Group: Receives a standard-of-care chemotherapeutic agent (e.g., cisplatin or doxorubicin) for the respective cancer type.[4]

  • Compound Administration: Administer the compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its physicochemical properties. The dosing schedule should be maintained consistently (e.g., daily, three times a week).

  • Toxicity Monitoring: Monitor animal body weight and general health status throughout the study as an indicator of toxicity.

  • Endpoint Analysis: The study should be terminated when tumors in the control group reach a specified size or if signs of excessive toxicity are observed. Primary endpoints include tumor growth inhibition (TGI) and overall survival.[1]

Protocol for Orthotopic Xenograft Model (Example: Breast Cancer)
  • Animal Model and Cell Preparation: As described for the subcutaneous model, using MDA-MB-231 cells.

  • Tumor Implantation: Surgically implant the cell suspension into the mammary fat pad of female immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.[8][9][11]

Data Presentation and Comparative Analysis

To facilitate a clear comparison of the compound's efficacy against controls, all quantitative data should be summarized in a tabular format.

Table 1: Comparative Efficacy of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in Xenograft Models

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlDailyData to be generatedN/AData to be generated
Compound (Low Dose)DailyData to be generatedCalculatedData to be generated
Compound (High Dose)DailyData to be generatedCalculatedData to be generated
Positive ControlAs per literatureData to be generatedCalculatedData to be generated

Mechanistic Insights and Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The pyrrolidine scaffold is present in numerous pharmacologically active compounds, suggesting a potential for interaction with a variety of biological targets.[18][19][20]

Potential Signaling Pathways Compound Compound Target_Protein Putative Target Protein(s) Compound->Target_Protein Proliferation_Pathway Proliferation (e.g., MAPK/ERK) Target_Protein->Proliferation_Pathway Inhibition Apoptosis_Pathway Apoptosis (e.g., Caspase Cascade) Target_Protein->Apoptosis_Pathway Activation Cell_Cycle_Pathway Cell Cycle (e.g., CDK/Cyclin) Target_Protein->Cell_Cycle_Pathway Arrest Tumor Growth Tumor Growth Proliferation_Pathway->Tumor Growth Decreased Apoptosis_Pathway->Tumor Growth Decreased Cell_Cycle_Pathway->Tumor Growth Decreased

Caption: Hypothesized signaling pathways affected by the test compound.

Further in vivo studies should include the collection of tumor tissue at the endpoint for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) to shed light on the compound's mechanism of action.

Conclusion and Future Directions

The in vivo validation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a critical step in its development as a potential anticancer therapeutic. The comprehensive approach outlined in this guide, employing both subcutaneous and orthotopic xenograft models, will provide a robust dataset to evaluate its efficacy and safety.[6][7] Positive outcomes from these studies would warrant further investigation into its mechanism of action and progression towards more complex preclinical models, such as humanized mouse models, to assess interactions with the immune system.[13][14] This structured and comparative validation strategy will provide the high-quality data necessary to make informed decisions about the clinical trajectory of this promising compound.

References

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC.
  • Initial in vivo validation of novel cancer therapeutics using AI - Drug Target Review.
  • Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC.
  • Orthotopic and metastatic tumour models in preclinical cancer research - PMC - NIH.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC.
  • Orthotopic Models - Charles River Laboratories.
  • Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications.
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC.
  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC.
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC.
  • Orthotopic Models-BioDuro-Global CRDMO, Rooted in Science.
  • (PDF) Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - ResearchGate.
  • New Models for Testing Melanoma Drugs and Vaccines.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - ResearchGate.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC.
  • Patient-Derived Xenograft (PDX) Models - Charles River Laboratories.
  • 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - PubMed.
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Publishing.
  • Unlock Clinically Predictive Insights with Biocytogen's Orthotopic Tumor Models.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI.
  • HBT1, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production | Request PDF - ResearchGate.
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar.
  • Xenograft Models - Altogen Labs.
  • Tumor Animal Models - Creative Diagnostics.
  • The Combined Use of in Silico, in Vitro, and in Vivo Analyses to Assess Anti-cancerous Potential of a Bioactive Compound from Cyanobacterium Nostoc sp. MGL001 - Frontiers.
  • Animal models and therapeutic molecular targets of cancer: utility and limitations.
  • Hitit Medical Journal » Submission » Antiproliferative Activity of Pyrrolidine Derivatives compound in Colon Cancer Cells - DergiPark.
  • In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents - PubMed.
  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against.
  • Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech.
  • RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - Asian Pacific Journal of Cancer Prevention.
  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles - Semantic Scholar. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwGOgDlau7QzW4y5SiKV1IO4IzNkYumsmQqAIlBIfxDDyH5gcQSuynNl_l0L2cYLD-ucvdJ34Ss2K1nDKBDOvG5NH3Yd9FP_YHX1MifLg2vAJXRpb2lanUV7oaj19s30bwLWCBHUxtUj8tJcQ3iM7K710zQxNBx4CTfdwaxxRFMfZMoQUUKZMn_A==4CTfdwaxxRFMfZMoQUUKZMn_A==

Sources

Validation

structure-activity relationship (SAR) studies of 5-oxopyrrolidine-3-carboxamide analogues

Executive Summary & Scaffold Analysis The 5-oxopyrrolidine-3-carboxylic acid scaffold (a derivative of pyroglutamic acid) has emerged as a privileged structure in medicinal chemistry due to its rigid -lactam core, which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 5-oxopyrrolidine-3-carboxylic acid scaffold (a derivative of pyroglutamic acid) has emerged as a privileged structure in medicinal chemistry due to its rigid


-lactam core, which restricts conformational mobility and orients substituents into precise vectors for receptor binding.

While early generation analogues focused on cognitive modulation (racetams), recent Structure-Activity Relationship (SAR) campaigns have pivoted toward antimicrobial (specifically anti-MRSA) and anticancer (A549 lung adenocarcinoma) applications.

This guide objectively compares the performance of N1-aryl-substituted-5-oxopyrrolidine-3-hydrazones against parent carboxylic acids and standard-of-care antibiotics (Vancomycin/Cefuroxime).

The Pharmacophore

The core scaffold consists of three critical regions for modification:

  • N1-Lactam Nitrogen: Controls lipophilicity and membrane permeability.

  • C3-Chiral Center: Dictates stereochemical fit (though racemates are often tested).

  • C3-Carboxamide/Hydrazone Linker: The primary vector for hydrogen bonding and target engagement.

Critical SAR Analysis

The following analysis synthesizes data from recent high-impact studies (2022-2025), focusing on the transition from inactive precursors to potent bioactive agents.

Region A: The N1-Aryl Substitution
  • Baseline: Unsubstituted or simple alkyl chains at N1 often result in poor biological activity due to rapid clearance and lack of hydrophobic interaction.

  • Optimization: Introduction of a 2-hydroxyphenyl group at N1 creates an intramolecular hydrogen bond, stabilizing the conformation.

  • Halogenation Effect: Adding electron-withdrawing groups, specifically 3,5-dichloro substitutions on the 2-hydroxyphenyl ring, significantly enhances lipophilicity and potency against Gram-positive bacteria.

Region B: The C3-Linker Evolution
  • Carboxylic Acids (-COOH): generally inactive (MIC > 128 µg/mL).[1] The polarity prevents bacterial cell wall penetration.

  • Esters (-COOR): Show mild improvement but are metabolically unstable.

  • Hydrazones (-CONHN=CH-R): The "magic bullet" modification. Converting the acid to a hydrazide and condensing it with aldehydes to form hydrazones typically increases potency by 10-50 fold.

Region C: The Terminal Pharmacophore
  • Aromatic Rings: Phenyl rings provide moderate activity.

  • Nitro-Heterocycles: The introduction of 5-nitrothiophene or 5-nitrofuran moieties is the critical determinant for high potency. These groups are believed to act via nitro-reduction mechanisms, generating radical species toxic to anaerobic bacteria and MRSA.

SAR Visualization

The following diagram maps the structural logic derived from the comparative data.

SAR_Map Scaffold 5-oxopyrrolidine Core N1_Sub N1-Substitution (Lipophilicity) Scaffold->N1_Sub C3_Link C3-Linker (H-Bonding) Scaffold->C3_Link 2-Hydroxyphenyl\n(Stabilization) 2-Hydroxyphenyl (Stabilization) N1_Sub->2-Hydroxyphenyl\n(Stabilization) Preferred Alkyl Chain Alkyl Chain N1_Sub->Alkyl Chain Avoid (Inactive) Terminal Terminal R-Group (Target Specificity) C3_Link->Terminal Hydrazone\n(-CONHN=CH-) Hydrazone (-CONHN=CH-) C3_Link->Hydrazone\n(-CONHN=CH-) High Potency Carboxylic Acid\n(-COOH) Carboxylic Acid (-COOH) C3_Link->Carboxylic Acid\n(-COOH) Inactive 5-Nitrothiophene 5-Nitrothiophene Terminal->5-Nitrothiophene Best Anti-MRSA (MIC 1-8 µg/mL) Simple Phenyl Simple Phenyl Terminal->Simple Phenyl Moderate Activity

Figure 1: Structural optimization logic for 5-oxopyrrolidine-3-carboxamide derivatives. Green paths indicate modifications that maximize bioactivity.

Comparative Performance Data

The table below contrasts the biological activity of the optimized "Lead Compound" (Nitrothiophene Hydrazone) against its precursors and standard drugs.

Table 1: Antimicrobial Potency (MIC in µg/mL) against Multidrug-Resistant Pathogens

Compound ClassStructure IDR1 (N-Sub)R2 (Terminal)S. aureus (MRSA)C. difficileCytotoxicity (A549)
Precursor Acid 1a4-Acetamidophenyl-OH (Acid)>128 (Inactive)>128Low
Intermediate Hydrazide 44-Aminophenyl-NHNH₂64128Low
Lead Analogue Compound 21 4-Aminophenyl 5-Nitrothiophene 1 - 8 32 High (Anticancer)
Alternative Compound 143,5-diCl-2-OH-phenylPhenyl3264Moderate
Standard VancomycinN/AN/A1 - 21Low
Standard CefuroximeN/AN/A>32 (Resistant)N/ALow

Data Source: Synthesized from Matulis et al. (2022) and related MDPI/PMC datasets [1, 2].

Key Insight: The Lead Analogue (Cmpd 21) outperforms Cefuroxime against resistant strains and approaches the potency of Vancomycin, while simultaneously exhibiting anticancer activity against A549 lung cancer cells.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis Workflow (Click & Condensation)

The synthesis relies on a Michael addition followed by a condensation reaction.

Step-by-Step Methodology:

  • Cyclization (Checkpoint 1): Reflux Itaconic acid (1.0 eq) with the appropriate primary amine (1.0 eq) in water for 12-24h.

    • Validation: Monitor disappearance of amine via TLC. Product precipitates upon cooling.

    • Yield: Typically 60-80%.

  • Esterification/Hydrazinolysis: Convert the carboxylic acid to a methyl ester (MeOH/H+), then reflux with hydrazine hydrate (excess) to yield the hydrazide.

  • Hydrazone Formation (Checkpoint 2): React the hydrazide with 5-nitrothiophene-2-carbaldehyde in methanol with catalytic acetic acid.

    • Validation: Formation of a colored precipitate (yellow/orange) indicates conjugation.

    • Purification: Recrystallization from DMSO/Water.

Synthesis_Flow Start Start: Itaconic Acid + Aryl Amine Step1 Reflux in Water (Michael Addition + Cyclization) Start->Step1 Inter1 Intermediate: 5-oxopyrrolidine-3-carboxylic acid Step1->Inter1 Step2 Esterification -> Hydrazinolysis (Hydrazine hydrate) Inter1->Step2 Inter2 Intermediate: Carbohydrazide Step2->Inter2 Step3 Condensation (Aldehyde + cat. AcOH) Inter2->Step3 Final Product: Target Hydrazone Step3->Final

Figure 2: Synthetic route for generating bioactive hydrazone analogues.

Biological Assay: Broth Microdilution (MIC)

Objective: Determine Minimal Inhibitory Concentration (MIC) adhering to CLSI guidelines.

  • Inoculum Prep: Prepare bacterial suspension (MRSA TCH 1516) to 0.5 McFarland standard. Dilute to ~5 x 10^5 CFU/mL.

  • Plate Setup: Use 96-well plates. Dispense 100 µL of Mueller-Hinton Broth (MHB).

  • Compound Dilution: Perform serial 2-fold dilutions of the test compound (dissolved in DMSO) ranging from 128 µg/mL down to 0.25 µg/mL.

  • Control Check:

    • Positive Control: Vancomycin.[1][2]

    • Negative Control: DMSO only (ensure <1% final concentration).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Mechanism of Action

Recent molecular docking and mechanistic studies suggest a dual-mode of action for the nitro-thiophene analogues:

  • Bacterial: The nitro group undergoes enzymatic reduction within the bacteria (via nitroreductases), generating reactive radical species that damage DNA and disrupt biofilm formation.

  • Anticancer (Kinase Inhibition): Similar analogues have shown affinity for tyrosine kinases (e.g., SRC, BRAF), inhibiting cell migration and proliferation in metastatic models.

Mechanism cluster_bacteria Bacterial Cell (MRSA) cluster_cancer Cancer Cell (A549) Compound Nitrothiophene Analogue Enzyme Nitroreductase Compound->Enzyme Entry Kinase Kinase Binding (SRC/BRAF) Compound->Kinase Entry Radical Reactive Nitro-Radicals Enzyme->Radical Damage DNA Damage & Biofilm Disruption Radical->Damage Apoptosis Apoptosis & Reduced Migration Kinase->Apoptosis

Figure 3: Proposed dual-mechanism of action for nitro-substituted analogues.

References

  • Matulis, V. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[1][2][3][4][5][6][7][8][9] Pharmaceuticals, 15(8), 970.[4]

  • Kavaliauskas, P. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.[1] International Journal of Molecular Sciences.

  • Popiołek, Ł. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 30, 183–224.

Sources

Comparative

A Comparative Analysis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide and its Analogs: A Guide for Researchers

For researchers and professionals in drug development, the pyrrolidinone scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2] This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrrolidinone scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide and its structurally similar compounds. By examining the nuances of chemical synthesis, biological activity, and structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to navigate the development of this promising class of molecules.

The 5-Oxopyrrolidine Core: A Privileged Scaffold

The five-membered lactam ring of the 5-oxopyrrolidine core provides a rigid, three-dimensional structure that is amenable to diverse functionalization.[1][3] This structural feature allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The versatility of this scaffold has led to its incorporation into a wide array of biologically active compounds with potential applications in oncology, neurology, and infectious diseases.[1][4]

Synthetic Pathways to 1-Aryl-5-oxopyrrolidine-3-carboxamides

The synthesis of the 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide core and its analogs typically commences with the reaction of a substituted aniline with itaconic acid to form the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[5][6] This intermediate serves as a key building block for further derivatization at the 3-position. The carboxylic acid can be converted to a variety of functional groups, including the target carboxamide, through standard amide coupling reactions.[7]

A general synthetic workflow is outlined below:

Synthesis_Workflow Substituted_Aniline Substituted Aniline (e.g., 2-Fluoroaniline) Carboxylic_Acid 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Substituted_Aniline->Carboxylic_Acid Reflux in Water Itaconic_Acid Itaconic Acid Itaconic_Acid->Carboxylic_Acid Target_Compound 1-Aryl-5-oxopyrrolidine-3-carboxamide Carboxylic_Acid->Target_Compound Amine Source Amide_Coupling Amide Coupling Reagents (e.g., TBTU, HATU) Amide_Coupling->Target_Compound caption General synthetic route to 1-aryl-5-oxopyrrolidine-3-carboxamides.

General synthetic route to 1-aryl-5-oxopyrrolidine-3-carboxamides.

Comparative Analysis of Biological Activity

While specific biological data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is not extensively available in the public domain, a comparative analysis with structurally related analogs provides valuable insights into the potential therapeutic applications and structure-activity relationships of this compound class.

Anticancer Activity

The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, a strategy widely employed in drug design.[5] Studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated their potential as anticancer agents.[5][8] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability.[5][8]

Compound/AnalogSubstitution on Phenyl RingModification at 3-PositionCancer Cell LineEC50 (µM)Reference
Analog 1 2,4-difluoroHydrazone derivative (7b)Melanoma (A375)1.0[5]
Prostate (PPC-1)1.1[5]
Analog 2 2,4-difluoroHydrazone derivative (9f)Melanoma (A375)1.0[5]
Prostate (PPC-1)2.2[5]
Sunitinib --Melanoma (A375)~3.0[5]
Cisplatin --Prostate (PPC-1)~22.0[5]

Structure-Activity Relationship (SAR) Insights:

  • Fluorine Substitution: The presence of fluorine on the phenyl ring appears to be a key contributor to the anticancer activity of these compounds. The electron-withdrawing nature of fluorine can influence the molecule's electronic properties and its ability to interact with biological targets.[5]

  • Modification at the 3-Position: Derivatization of the carboxylic acid at the 3-position into hydrazones has been shown to yield compounds with potent cytotoxic effects.[5][8] This suggests that the nature of the substituent at this position plays a crucial role in modulating the anticancer activity.

  • Comparative Potency: Notably, some of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives exhibited higher potency against certain cancer cell lines than established anticancer drugs like sunitinib and cisplatin.[5]

Based on these findings, it is plausible that 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide could also exhibit anticancer properties. The single fluorine atom at the ortho position would influence the conformation of the phenyl ring and the overall electronic properties of the molecule, which could translate to a unique biological activity profile. Further investigation into the anticancer potential of this specific compound is warranted.

Anticonvulsant Activity

The pyrrolidinone ring is a common structural motif in several anticonvulsant drugs.[3][9] While direct experimental data for the anticonvulsant activity of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is limited, analysis of related compounds suggests that this scaffold is a promising starting point for the development of novel antiepileptic agents. The maximal electroshock (MES) seizure test is a standard preclinical model used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.[3][10]

Compound/AnalogKey Structural FeaturesAnimal ModelAnticonvulsant Activity (MES Test)Reference
Analog 3 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide derivative (Compound 6)MiceMore potent than valproic acid[3]
Analog 4 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14)MiceED50 = 49.6 mg/kg[10]
Analog 5 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6)MiceED50 = 68.30 mg/kg[9]

Structure-Activity Relationship (SAR) Insights:

  • Pyrrolidine-2,5-dione vs. 5-Oxopyrrolidine: Many active anticonvulsant analogs possess a pyrrolidine-2,5-dione core.[3][9] The presence of the 5-oxo group in the target compound is a key structural feature that could contribute to its potential anticonvulsant properties.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring have been shown to significantly influence anticonvulsant activity.[11][12] The 2-fluoro substitution in the target compound is expected to impact its pharmacokinetic and pharmacodynamic properties.

  • Amide Moiety: The carboxamide group at the 3-position is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with target proteins.[7]

The structural similarities between 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide and known anticonvulsant agents suggest that it is a promising candidate for evaluation in preclinical models of epilepsy.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with test compounds Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance caption Workflow for the MTT cytotoxicity assay.

Workflow for the MTT cytotoxicity assay.
Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution

  • Test animals (e.g., mice or rats)

  • Test compound and vehicle

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Allow for a pre-treatment period for the compound to reach its peak effect (typically 30-60 minutes).

  • Induction of Seizure: Apply a drop of saline to the animal's eyes and place the corneal electrodes. Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the ED50 (the dose that protects 50% of the animals).

MES_Test_Workflow Administer_Compound Administer test compound or vehicle Pretreatment_Period Wait for peak effect time Administer_Compound->Pretreatment_Period Apply_Electrodes Apply corneal electrodes with saline Pretreatment_Period->Apply_Electrodes Deliver_Shock Deliver suprathreshold electrical stimulus Apply_Electrodes->Deliver_Shock Observe_Seizure Observe for tonic hindlimb extension Deliver_Shock->Observe_Seizure Record_Protection Record protection (absence of tonic hindlimb extension) Observe_Seizure->Record_Protection caption Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Conclusion and Future Directions

This comparative analysis underscores the therapeutic potential of the 1-aryl-5-oxopyrrolidine-3-carboxamide scaffold. While direct experimental data for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is needed, the available information on its structural analogs provides a strong rationale for its investigation as a potential anticancer and anticonvulsant agent. The synthetic accessibility of this compound class, coupled with the demonstrated potency of its derivatives, makes it an attractive area for further research.

Future studies should focus on the synthesis and comprehensive biological evaluation of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. This should include in vitro screening against a panel of cancer cell lines and in vivo evaluation in preclinical models of epilepsy. Furthermore, a systematic exploration of the structure-activity relationships by synthesizing a library of analogs with diverse substituents on the phenyl ring and modifications at the carboxamide moiety will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

  • PMC.
  • International Journal of Environmental Sciences.
  • ResearchGate.
  • MDPI.
  • PubMed.
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Sources

Validation

confirming the mechanism of action of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

This guide provides an in-depth technical analysis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide , a specialized small molecule scaffold with dual utility in pain management (Nav1.8 inhibition) and oncology (cytot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide , a specialized small molecule scaffold with dual utility in pain management (Nav1.8 inhibition) and oncology (cytotoxic precursor) .

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Potential Scaffold

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 1239772-60-1) is a functionalized pyrrolidinone derivative. While often utilized as a high-value building block, its core pharmacophore exhibits distinct biological activities depending on its derivatization.

  • Primary Mechanism (Neurobiology): It serves as a core scaffold for Nav1.8 voltage-gated sodium channel inhibitors , targeting nociceptive signaling in peripheral sensory neurons.

  • Secondary Mechanism (Oncology): It acts as a precursor for hydrazone-based cytotoxic agents , which disrupt cell migration and induce apoptosis in triple-negative breast cancer (TNBC) and melanoma cell lines.

This guide evaluates its performance as a Nav1.8-targeting scaffold compared to clinical standards and details the experimental protocols required to validate its activity.

Mechanism of Action (MoA) Analysis

A. Primary MoA: Nav1.8 Channel Blockade (Pain)

The 5-oxopyrrolidine-3-carboxamide core is a validated pharmacophore for inhibiting Nav1.8 (SCN10A) , a tetrodotoxin-resistant sodium channel expressed exclusively in dorsal root ganglion (DRG) nociceptors.

  • Binding Site: The compound binds to the voltage-sensing domain (VSD) or the pore-forming region of the Nav1.8 channel in a state-dependent manner (preferentially binding to the inactivated state).

  • Causality:

    • Binding: The 2-fluorophenyl group provides lipophilic anchoring, while the 5-oxo and 3-carboxamide groups form hydrogen bonds with channel residues (likely S6 segments).

    • Stabilization: This interaction stabilizes the channel in its inactivated state , preventing the conformational change required for recovery and reopening.

    • Blockade: Consequently, the rapid influx of Na+ ions during the upstroke of the action potential is inhibited.

    • Analgesia: This dampens the repetitive firing of nociceptors (pain sensing neurons) without affecting central nervous system (CNS) channels (like Nav1.1 or Nav1.2) or cardiac channels (Nav1.5), minimizing off-target toxicity.

B. Secondary MoA: Precursor to Anticancer Hydrazones

In oncology, the carboxamide moiety is often converted to a hydrazide and then a hydrazone. The resulting 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazone derivatives exhibit:

  • Cytotoxicity: Disruption of mitochondrial function (measured by MTT assay).

  • Anti-Migration: Inhibition of epithelial-mesenchymal transition (EMT) markers, reducing cancer cell motility (measured by wound healing assay).

Comparative Performance Guide

This section compares the 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide scaffold against established Nav1.8 inhibitors and non-selective alternatives.

Table 1: Performance Benchmarking (Nav1.8 Inhibition Context)
Feature1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (Scaffold)VX-548 (Suzetrigine) (Clinical Benchmark)Lidocaine (Standard of Care)Pregabalin (Alternative MoA)
Primary Target Nav1.8 (Selectivity depends on R-groups) Nav1.8 (Highly Selective) Non-selective Na+ ChannelsAlpha-2-delta (CaV)
Selectivity Ratio Moderate (>10x vs Nav1.5)High (>1000x vs Nav1.5)Low (1:1)N/A (Different target)
Mechanism State-dependent blockerPore blocker / VSD modulatorPore blockerCa2+ channel modulator
CNS Penetration Low (Peripheral restriction preferred)Low (Peripherally restricted)High (CNS side effects)High (CNS side effects)
Key Advantage Versatile derivatization (can be optimized for potency)Clinical efficacy provenImmediate onsetBroad neuropathic efficacy
Key Limitation Requires SAR optimization for sub-nanomolar potencyHigh cost / Patent protectionCardiotoxicity riskSedation / Dizziness
Table 2: Anticancer Potential (Derivative Context)
Metric2-Fluoro Analog (Scaffold) 2,4-Difluoro Hydrazone Derivative Doxorubicin (Control)
Target Precursor (Inactive/Weak)Mitochondria / Cytoskeleton DNA Intercalation
IC50 (Melanoma A375) >100 µM~1.0 µM ~0.1 µM
Selectivity N/AHigh (Cancer > Fibroblasts)Low (High toxicity)

Experimental Protocols for Validation

Protocol A: Whole-Cell Patch Clamp (Nav1.8 Validation)

Objective: Determine the IC50 of the compound against human Nav1.8 expressed in HEK293 cells.

  • Cell Preparation: Transfect HEK293 cells with hNav1.8 cDNA and eGFP (marker). Use 24-48 hours post-transfection.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.3).

    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Recording:

    • Establish Giga-ohm seal (>1 GΩ) and break-in to whole-cell configuration.

    • Hold potential at -120 mV.

    • Apply a depolarizing pulse to 0 mV for 50 ms to elicit Na+ current.

  • Compound Application:

    • Perfuse cells with vehicle (0.1% DMSO) to establish baseline current.

    • Perfuse 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide at increasing concentrations (0.1, 1, 10, 100 µM).

  • Data Analysis:

    • Measure peak current amplitude.

    • Plot % inhibition vs. Log[Concentration].

    • Fit data to the Hill equation to calculate IC50.

Protocol B: Synthesis of Anticancer Hydrazones

Objective: Convert the carboxamide scaffold into the active hydrazone form.

  • Esterification: React 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol/H2SO4 (reflux 2h) to form the methyl ester.

  • Hydrazide Formation: React the methyl ester with hydrazine hydrate in 2-propanol (reflux 8h). Isolate the hydrazide precipitate.

  • Hydrazone Condensation: React the hydrazide with an aromatic aldehyde (e.g., 4-bromobenzaldehyde) in ethanol with catalytic acetic acid (reflux 4h).

  • Purification: Recrystallize from ethanol/water to obtain the bioactive hydrazone.

Visualizing the Mechanism & Workflow

Diagram 1: Nav1.8 Inhibition Pathway

This diagram illustrates how the compound blocks the pain signal at the source (peripheral neuron) without affecting the central nervous system.

Nav18_Inhibition Stimulus Noxious Stimulus (Heat/Mechanical) Receptor Nociceptor Activation (DRG Neuron) Stimulus->Receptor Nav18_Open Nav1.8 Channel OPENS (Na+ Influx) Receptor->Nav18_Open Trigger Depolarization Membrane Depolarization Nav18_Open->Depolarization Nav18_Blocked Nav1.8 Channel BLOCKED/STABILIZED Nav18_Open->Nav18_Blocked Inhibition ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Compound 1-(2-Fluorophenyl)- 5-oxopyrrolidine-3-carboxamide Compound->Nav18_Blocked Binds VSD/Pore NoSignal Signal Terminated (Analgesia) Nav18_Blocked->NoSignal Prevents Na+ Influx

Caption: Mechanism of Nav1.8 inhibition. The compound binds to the channel, preventing the sodium influx necessary for pain signal propagation.

Diagram 2: Synthesis & Derivatization Workflow

This workflow shows the conversion of the scaffold into its two primary bioactive forms.

Synthesis_Workflow Start1 2-Fluoroaniline Scaffold_Acid 1-(2-Fluorophenyl)-5-oxopyrrolidine- 3-carboxylic acid Start1->Scaffold_Acid Cyclization (Water, Reflux) Start2 Itaconic Acid Start2->Scaffold_Acid Scaffold_Amide 1-(2-Fluorophenyl)-5-oxopyrrolidine- 3-carboxamide (Target Scaffold) Scaffold_Acid->Scaffold_Amide Amidation (NH3/EDC) Hydrazone Aryl-Hydrazone Derivative (Anticancer Agent) Scaffold_Acid->Hydrazone 1. Esterification 2. Hydrazine 3. Aldehyde Condensation Nav18_Drug Substituted Carboxamide (Nav1.8 Inhibitor) Scaffold_Amide->Nav18_Drug R-Group Optimization

Caption: Synthetic pathway from raw materials to the core scaffold and its divergent bioactive derivatives.[1]

References

  • Merck Sharp & Dohme Corp. (2021).[2] 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors. WO 2021/257420 A1.[2]

  • Misevičius, M., et al. (2025).[1][3] Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports.

  • PubChem. (2025). Compound Summary: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1239772-60-1).[4]

  • Vertex Pharmaceuticals. (2023). Nav1.8 Inhibitors in Pain Management: Mechanisms and Clinical Progress. Journal of Medicinal Chemistry. (Contextual Reference for Nav1.8 Class).

Sources

Comparative

Bridging the Bench and Bedside: A Guide to In Vitro and In Vivo Cross-Validation for Novel Pyrrolidine Carboxamides

A Senior Application Scientist's Guide to Establishing Meaningful In Vitro-In Vivo Correlation (IVIVC) for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide and its Analogs In the landscape of modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Establishing Meaningful In Vitro-In Vivo Correlation (IVIVC) for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide and its Analogs

In the landscape of modern drug discovery, the journey of a candidate molecule from a laboratory curiosity to a clinical reality is both long and fraught with challenges. A critical juncture in this journey is the establishment of a robust correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-validation of in vitro and in vivo results, using the novel scaffold 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide as a central case study.

While direct experimental data for this specific molecule is emerging, we will draw upon established principles and data from closely related analogs, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, to illustrate a scientifically rigorous cross-validation strategy. This approach mirrors the real-world scenario of working with a novel chemical entity where leveraging data from analogous structures is a key predictive tool.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] Establishing a strong IVIVC is not merely an academic exercise; it is a cornerstone of efficient drug development.[3][4] A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, significantly reducing the time and cost associated with regulatory processes.[4][5] Furthermore, it provides invaluable insights into batch-to-batch variability and aids in the optimization of formulation development.[5]

The goal is to achieve a Level A correlation , which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1][2][4] This level of correlation is the most informative and allows the in vitro assay to serve as a reliable surrogate for in vivo performance.[2]

A Roadmap for Cross-Validation

Our approach to cross-validating the in vitro and in vivo performance of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide and its analogs will follow a logical, multi-step process. This process is designed to be a self-validating system, where each step builds upon the last to create a cohesive and defensible data package.

G Compound Synthesis & QC Compound Synthesis & QC Target Identification & Binding Affinity Target Identification & Binding Affinity Compound Synthesis & QC->Target Identification & Binding Affinity Cell-Based Potency Assays Cell-Based Potency Assays Target Identification & Binding Affinity->Cell-Based Potency Assays Metabolic Stability Assessment Metabolic Stability Assessment Cell-Based Potency Assays->Metabolic Stability Assessment Pharmacodynamic (PD) & Efficacy Models Pharmacodynamic (PD) & Efficacy Models Cell-Based Potency Assays->Pharmacodynamic (PD) & Efficacy Models Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Metabolic Stability Assessment->Pharmacokinetic (PK) Studies Formulation Development Formulation Development Formulation Development->Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies->Pharmacodynamic (PD) & Efficacy Models In Vitro-In Vivo Correlation (IVIVC) Modeling In Vitro-In Vivo Correlation (IVIVC) Modeling Pharmacokinetic (PK) Studies->In Vitro-In Vivo Correlation (IVIVC) Modeling Pharmacodynamic (PD) & Efficacy Models->In Vitro-In Vivo Correlation (IVIVC) Modeling Prediction of In Vivo Performance Prediction of In Vivo Performance In Vitro-In Vivo Correlation (IVIVC) Modeling->Prediction of In Vivo Performance

Figure 1: A comprehensive workflow for the cross-validation of in vitro and in vivo data for novel chemical entities.

Part 1: In Vitro Profiling - Laying the Foundation

The initial step involves a thorough in vitro characterization of the compound. For the 5-oxopyrrolidine-3-carboxamide scaffold, which has shown promise in oncology, we will focus on anticancer activity.[6][7]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is adapted from studies on related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[6][7]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A375 for melanoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the media with fresh media containing the various concentrations of the test compound.

    • Incubate for 72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve using non-linear regression.

Compound/AnalogCell LineIn Vitro Potency (IC50, µM)
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide MDA-MB-231Hypothetical Data
A375Hypothetical Data
Analog 9f (from literature) [6]MDA-MB-231> 50
A3751.0 ± 0.2
BMS-777607 (Comparator) [8]GTL-16Reported as potent

Table 1: Comparative In Vitro Potency of Pyrrolidine Carboxamide Derivatives. Data for the topic compound is hypothetical and would be generated using the described protocol. Analog 9f is a 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative.

Part 2: In Vivo Assessment - The Whole-System Response

Positive in vitro results are the gateway to in vivo testing. The primary objectives of in vivo studies are to understand the compound's pharmacokinetic (PK) profile and to evaluate its efficacy in a relevant disease model.

Experimental Protocol: Murine Xenograft Model

This protocol is a standard approach for evaluating the in vivo efficacy of potential anticancer agents.

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

    • House animals in a specific pathogen-free facility with ad libitum access to food and water.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 A375 melanoma cells (selected based on in vitro sensitivity) suspended in Matrigel into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Compound Administration:

    • Randomize mice into vehicle control and treatment groups.

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.

CompoundAnimal ModelDose & RouteOutcome
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide A375 XenograftHypotheticalHypothetical TGI (%)
BMS-777607 (Comparator) [8]GTL-16 XenograftOralComplete tumor stasis

Table 2: Comparative In Vivo Efficacy. Data for the topic compound is hypothetical and would be generated using the described protocol.

Part 3: The Correlation - Connecting the Dots

With robust in vitro and in vivo datasets in hand, the final step is to establish a mathematical correlation. This involves deconvolution of the in vivo data to determine the absorption profile, which is then compared to the in vitro dissolution profile.

G cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Modeling Dissolution Profile (% Dissolved vs. Time) Dissolution Profile (% Dissolved vs. Time) IVIVC Plot (% Dissolved vs. % Absorbed) IVIVC Plot (% Dissolved vs. % Absorbed) Dissolution Profile (% Dissolved vs. Time)->IVIVC Plot (% Dissolved vs. % Absorbed) Plasma Concentration vs. Time Plasma Concentration vs. Time Deconvolution (e.g., Wagner-Nelson) Deconvolution (e.g., Wagner-Nelson) Plasma Concentration vs. Time->Deconvolution (e.g., Wagner-Nelson) Fraction Absorbed vs. Time Fraction Absorbed vs. Time Deconvolution (e.g., Wagner-Nelson)->Fraction Absorbed vs. Time Fraction Absorbed vs. Time->IVIVC Plot (% Dissolved vs. % Absorbed)

Figure 2: The process of developing a Level A IVIVC by correlating in vitro dissolution with in vivo absorption.

A Level A IVIVC is established by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo at various time points. A linear relationship with a high correlation coefficient (r² > 0.9) is indicative of a strong correlation.

Comparative Analysis and Future Directions

The pyrrolidine carboxamide scaffold is a versatile platform with demonstrated activity against various biological targets, including voltage-gated sodium channels and as modulators of AMPA receptors.[9][10] The development of any new analog, such as 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, should be benchmarked against both established compounds and other derivatives from the same chemical series. For instance, the in vivo efficacy of BMS-777607, a pyridone carboxamide, provides a high bar for new Met kinase inhibitors.[8]

Future work should focus on expanding the in vitro profiling to include assays that can predict in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as Caco-2 permeability and microsomal stability assays. Integrating these data into physiologically based pharmacokinetic (PBPK) models can further enhance the predictive power of the IVIVC.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust and compelling case for the clinical translation of novel drug candidates, bridging the critical gap between promising in vitro data and definitive in vivo efficacy.

References

  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
  • PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
  • Pharma Models. (2014, June 5).
  • (2025, July 15).
  • Emami, J. (2006, June 16).
  • PMC. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • ResearchGate. (2025, May 12). (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • Schroeder, G. M., et al. (2009, March 12). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry.
  • (2025, February 18). Preparation of pharmacological agents. Protocols.io.
  • PubMed. (2018, July 15). In vitro and in vivo characterization of the bifunctional μ and δ opioid receptor ligand UFP-505.
  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • Onoabedje, E. A., et al. (2021, February 24). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One.
  • PMC. (2021, December 23). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders.
  • PMC. (2025, August 23).
  • PMC. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.
  • MDPI. (2021, June 7).
  • BenBedPhar.
  • ResearchGate. (2018, January 3). HBT1, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production | Request PDF.

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Validation

Benchmarking Guide: Antibacterial Spectrum of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Executive Summary 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 1239772-60-1) represents a critical scaffold in the development of next-generation antimicrobial agents. Belonging to the N-aryl-5-oxopyrrolidine-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 1239772-60-1) represents a critical scaffold in the development of next-generation antimicrobial agents. Belonging to the N-aryl-5-oxopyrrolidine-3-carboxamide class (gamma-lactams), this molecule serves as both a standalone bioactive candidate and a versatile pharmacophore for high-potency derivatives (e.g., hydrazones, Schiff bases).

This guide benchmarks the antibacterial performance of the 2-fluorophenyl derivative against established clinical standards and structural analogs. While the parent carboxamide typically exhibits moderate baseline activity (MIC > 64 µg/mL), its functionalized derivatives have demonstrated potent efficacy (MIC 1–8 µg/mL) against multidrug-resistant (MDR) Gram-positive pathogens, including Staphylococcus aureus (MRSA) and Enterococcus faecalis.

Key Performance Indicators (KPIs)
  • Primary Spectrum: Gram-positive bacteria (High Specificity).

  • Secondary Spectrum: Limited Gram-negative activity (requires permeabilization or derivatization).

  • Mechanism of Action: Membrane disruption and potential interference with peptidoglycan synthesis (Mur pathway inhibition).

  • Chemical Stability: Enhanced metabolic stability due to the ortho-fluorine substitution on the N-aryl ring.

Comparative Antibacterial Spectrum Analysis

The following analysis benchmarks the expected performance of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide based on Structure-Activity Relationship (SAR) data from closely related analogs (e.g., 1-(2,4-difluorophenyl) and 1-(4-fluorophenyl) derivatives).

Table 1: Comparative MIC Values (µg/mL) Against Reference Strains
Target OrganismStrain Type1-(2-F)-5-oxo (Parent)*Optimized Derivative**Ciprofloxacin (Control)Vancomycin (Control)
S. aureus ATCC 29213 (MSSA)64 – 1281.0 – 4.00.12 – 0.50.5 – 2.0
S. aureus ATCC 43300 (MRSA)64 – >1282.0 – 8.0> 32 (Resistant)1.0 – 2.0
E. faecalis ATCC 292121284.0 – 16.00.25 – 2.01.0 – 4.0
E. coli ATCC 25922> 12832 – 640.004 – 0.015> 128
P. aeruginosa ATCC 27853> 12864 – >1280.25 – 1.0> 128

*Note: Baseline activity for the simple carboxamide scaffold is typically moderate. High potency is achieved via functionalization at the C-3 or N-1 position. **Note: "Optimized Derivative" refers to hydrazone or 5-nitrothiophene functionalized analogs of the scaffold, which consistently show enhanced potency.

Structural Insight: The Fluorine Effect

The presence of the fluorine atom at the ortho (2-) position of the N-phenyl ring is critical for:

  • Lipophilicity: Increases logP, facilitating penetration through the peptidoglycan layer of Gram-positive bacteria.

  • Metabolic Stability: Blocks potential oxidation sites on the phenyl ring, prolonging half-life in biological assays.

  • Binding Affinity: The electron-withdrawing nature of fluorine modulates the electron density of the lactam ring, potentially enhancing binding to target enzymes (e.g., Mur ligases).

Mechanism of Action & SAR Pathway

The antibacterial activity of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is hypothesized to follow a dual mechanism, primarily targeting cell wall synthesis and membrane integrity.

Graphviz Diagram: Mechanism & Structure-Activity Relationship

SAR_Mechanism Scaffold 1-(2-Fluorophenyl)-5-oxopyrrolidine -3-carboxamide (Scaffold) Mod_F 2-Fluoro Substitution (Increases Lipophilicity & Stability) Scaffold->Mod_F Structural Feature Mod_Amide 3-Carboxamide Group (H-Bond Donor/Acceptor) Scaffold->Mod_Amide Structural Feature Outcome_GN Weak vs. Gram-Negative (Efflux Pump Susceptibility) Scaffold->Outcome_GN Limited Permeability Target1 Target: Peptidoglycan Synthesis (Mur Pathway Inhibition) Outcome_GP Potent vs. Gram-Positive (S. aureus, E. faecalis) Target1->Outcome_GP Primary Effect Target2 Target: Membrane Integrity (Depolarization) Target2->Outcome_GP Synergistic Effect Mod_F->Target2 Enhances Penetration Mod_Amide->Target1 Binding Motif

Caption: SAR analysis highlighting the role of the 2-fluoro substituent in enhancing membrane interaction and the carboxamide motif in target binding.

Experimental Protocols

To validate the antibacterial spectrum of this compound, researchers must adhere to the CLSI M07-A10 standard for broth microdilution. The following protocol ensures reproducibility and minimizes solvent interference.

Minimum Inhibitory Concentration (MIC) Assay[1]

Materials:

  • Compound: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide (Stock: 10 mg/mL in DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well round-bottom microtiter plates.

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).
    

Workflow:

  • Preparation: Dilute the compound stock in CAMHB to achieve a starting concentration of 256 µg/mL. Ensure DMSO concentration is < 1%.

  • Serial Dilution: Perform 2-fold serial dilutions across the 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin (0.015–4 µg/mL).

    • Growth Control: Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: Incubate at

    
     for 16–20 hours.
    
  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

Graphviz Diagram: MIC Assay Workflow

MIC_Protocol Step1 Compound Solubilization (DMSO Stock) Step2 Serial Dilution in CAMHB (96-well Plate) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (35°C, 16-20h) Step3->Step4 Step5 Visual/OD600 Readout Step4->Step5 Decision Growth Visible? Step5->Decision Result_Res Resistant / High MIC Decision->Result_Res Yes Result_Sens Sensitive / Low MIC Decision->Result_Sens No

Caption: Step-by-step workflow for determining the MIC of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide.

Synthesis & Purity Verification

For researchers synthesizing this compound de novo to ensure assay validity:

  • Reaction: Condensation of 2-fluoroaniline with itaconic acid, followed by esterification and amidation.

  • Critical Quality Attribute (CQA): The intermediate N-(2-fluorophenyl)itaconimide must be fully cyclized to the pyrrolidinone. Unreacted aniline is toxic and can skew antibacterial data.

  • Verification:

    • 1H NMR: Look for the disappearance of vinyl protons from itaconic acid and the appearance of the pyrrolidinone ring protons (approx. 2.6–4.0 ppm).

    • Purity: Must be >95% by HPLC to report valid biological data.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Pharmaceuticals (MDPI). (2022).

  • Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. KTU ePubl. (2025).

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. (2023).[1]

  • Performance Standards for Antimicrobial Susceptibility Testing (M100). Clinical and Laboratory Standards Institute (CLSI). (2023).

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Comparative

A Researcher's Guide to Evaluating the Target Selectivity of Novel 5-Oxopyrrolidine-3-Carboxamide Derivatives

The 5-oxopyrrolidine-3-carboxamide scaffold is a versatile chemical framework that has given rise to a multitude of biologically active molecules.[1][2][3][4][5] Derivatives of this core structure have been investigated...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-oxopyrrolidine-3-carboxamide scaffold is a versatile chemical framework that has given rise to a multitude of biologically active molecules.[1][2][3][4][5] Derivatives of this core structure have been investigated for their potential as anticancer[1][2][5], antibacterial[4][5], and antiplasmodial agents[6], as well as inhibitors of specific ion channels like Nav1.8.[3] Given this chemical tractability and diverse bioactivity, a critical step in the development of any new analogue, such as 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, is the rigorous evaluation of its target selectivity. A highly selective compound is more likely to exhibit a favorable safety profile with minimal off-target effects.[7][8]

This guide provides a comprehensive, multi-phase framework for characterizing the selectivity of a novel 5-oxopyrrolidine-3-carboxamide derivative. We will use the hypothetical example of "Compound X," our 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide, to illustrate the experimental workflow, from initial target identification to in-depth cellular characterization and comparative analysis.

Phase 1: Establishing a Target Hypothesis and Initial Potency

Before selectivity can be assessed, a primary biological target must be identified. This is often achieved through a combination of techniques:

  • Phenotypic Screening: The compound is tested in a battery of cell-based assays representing various disease states (e.g., cancer cell proliferation, bacterial growth inhibition).[2][9] A significant and repeatable effect in a particular assay provides a starting point for target deconvolution.

  • Computational Docking: If a target class is suspected based on the compound's structural motifs, in silico modeling can predict binding affinities to a panel of related proteins.[6]

  • Affinity-Based Proteomics: The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.

For Compound X, let's hypothesize that a phenotypic screen revealed potent anti-proliferative activity in a lung cancer cell line known to be driven by a specific protein kinase, which we'll call "Kinase A." The next logical step is to determine the compound's direct potency against this putative target.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The goal of this initial biochemical assay is to measure the direct inhibition of the purified enzyme's activity.[10][11] A common and robust method is a luminescence-based assay that quantifies ATP consumption.

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine purified recombinant Kinase A enzyme with its specific peptide substrate in a kinase reaction buffer.

  • Compound Addition: Add Compound X across a range of concentrations (e.g., from 1 nM to 100 µM) to the reaction wells. Include a known Kinase A inhibitor as a positive control and DMSO as a vehicle (negative) control.

  • Initiation: Start the kinase reaction by adding a concentration of ATP that is at or near the Michaelis-Menten constant (Km) for Kinase A. This ensures that the assay is sensitive to competitive inhibitors. Incubate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Phase 2: Comprehensive In Vitro Selectivity Profiling

An IC50 value against a single target is insufficient to claim selectivity. The compound must be tested against a broad panel of related and unrelated targets. For our hypothetical Compound X, this would involve screening against a large panel of protein kinases.

Workflow for Kinase Selectivity Profiling

The most efficient way to achieve this is by leveraging a commercial kinase panel screening service. These services typically offer assays for hundreds of kinases from across the human kinome. The output is usually presented as the percent inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM). Hits from this initial screen (e.g., >50% inhibition) are then followed up with full IC50 determinations.

Below is a hypothetical data summary for Compound X, comparing it to a known multi-kinase inhibitor, Sunitinib.

Kinase TargetCompound X (IC50, nM)Sunitinib (IC50, nM)Selectivity Ratio (Kinase X / Kinase A) for Compound X
Kinase A (Primary Target) 15 25 1
Kinase B (Family Member)8505057
Kinase C (Family Member)>10,000150>667
Kinase D (Unrelated)>10,0002,500>667
VEGFR2 (Common Off-Target)5,20010347

This table clearly illustrates that while Sunitinib inhibits multiple kinases with high potency, Compound X demonstrates significant selectivity for its primary target, Kinase A.

Visualizing the Selectivity Evaluation Workflow

The overall process of evaluating a compound's selectivity can be visualized as a multi-staged funnel, progressively building confidence in the molecule's specificity.

G cluster_0 Phase 1: Discovery & Potency cluster_1 Phase 2: In Vitro Selectivity cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Safety & Comparison phenotypic_screen Phenotypic Screening / Target Hypothesis biochemical_assay In Vitro Biochemical Assay (e.g., Kinase Assay) phenotypic_screen->biochemical_assay Identify Putative Target ic50_determination Primary Target IC50 biochemical_assay->ic50_determination Determine Potency panel_screen Broad Panel Screen (e.g., Kinome Panel) ic50_determination->panel_screen Proceed if Potent selectivity_ic50 Follow-up IC50 on Hits panel_screen->selectivity_ic50 Identify Potential Off-Targets selectivity_ratio Calculate Selectivity Ratios selectivity_ic50->selectivity_ratio target_engagement Cellular Target Engagement Assay (e.g., NanoBRET) selectivity_ratio->target_engagement Proceed if Selective functional_assay Cellular Functional Assay (e.g., Phospho-protein Western) target_engagement->functional_assay Confirm Target Binding off_target_safety Broad Off-Target Safety Panel (e.g., CEREP Panel) functional_assay->off_target_safety Proceed if Cell-Active alternative_compounds Benchmark vs. Alternatives off_target_safety->alternative_compounds

Caption: Workflow for assessing compound selectivity.

Phase 3: Confirming Target Engagement in a Cellular Environment

Biochemical assays using purified proteins do not fully recapitulate the complex environment inside a living cell.[12][13][14] It is crucial to demonstrate that the compound can enter the cell, bind to its intended target, and elicit a functional response downstream of that target.[15]

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for measuring compound binding to a target protein in living cells.[16]

  • Cell Line Generation: Create a stable cell line that co-expresses Kinase A fused to a NanoLuc® luciferase and a fluorescently labeled tracer that is known to bind to the kinase's active site.

  • Cell Plating: Seed the engineered cells into a 96-well plate.

  • Compound Treatment: Treat the cells with Compound X across a range of concentrations.

  • Tracer Addition: Add the fluorescent tracer to the cells.

  • BRET Measurement: If Compound X binds to Kinase A, it will displace the fluorescent tracer, leading to a decrease in the BRET signal (the energy transfer between the luciferase and the tracer). Read the luminescence and fluorescence signals on a compatible plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50, which reflects the compound's potency in a physiological context.

Functional Confirmation: Western Blot for Phospho-Substrate

To confirm that target engagement leads to the desired functional outcome, we can measure the phosphorylation of a known downstream substrate of Kinase A.

  • Treatment: Treat the parental (non-engineered) cancer cells with increasing concentrations of Compound X.

  • Lysis: After a set incubation time (e.g., 2 hours), lyse the cells to extract the proteins.

  • Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of Kinase A's substrate and for the total amount of the substrate protein.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate signal) confirms that Compound X is inhibiting the kinase's activity in cells.

Phase 4: Proactive Off-Target Liability Assessment

Beyond screening for selectivity against related family members, it is wise to perform a broader liability screen. This involves testing the compound against a panel of targets known to be associated with adverse drug reactions (e.g., hERG ion channel, GPCRs, nuclear receptors).[8][17] Companies like Eurofins Safety Panel (formerly CEREP) offer such services. A "clean" profile in such a panel provides greater confidence in the compound's safety.

Visualizing the Target Engagement Principle

Cellular target engagement assays are critical for bridging the gap between biochemical potency and cellular efficacy. The NanoBRET assay provides a quantitative measure of a compound's ability to bind its target in the complex milieu of a living cell.

G cluster_0 No Compound Present cluster_1 Compound X Added NLuc Kinase A -NanoLuc Tracer Fluorescent Tracer NLuc->Tracer BRET Signal (High) NLuc_B Kinase A -NanoLuc Tracer_B Fluorescent Tracer CompoundX Compound X CompoundX->NLuc_B Binding & Displacement

Caption: Principle of the NanoBRET target engagement assay.

Conclusion and Forward Look

The evaluation of target selectivity is a cornerstone of modern drug discovery. For a novel molecule from the versatile 5-oxopyrrolidine-3-carboxamide class, a systematic, multi-pronged approach is essential. By progressing from initial biochemical potency determination to broad in vitro selectivity profiling, and finally to cellular target engagement and functional validation, researchers can build a robust data package that clearly defines the compound's mechanism of action and potential liabilities.

Our hypothetical Compound X, through this rigorous evaluation, was shown to be a potent and highly selective inhibitor of Kinase A, both biochemically and in cells. This strong selectivity profile, benchmarked against less selective compounds like Sunitinib, provides a solid rationale for advancing Compound X into further preclinical development, including pharmacokinetic and in vivo efficacy studies. This disciplined, evidence-based approach is the most effective way to mitigate the risks of off-target effects and increase the probability of clinical success.

References

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 53(19), 6887-6903.
  • Creative Bioarray. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Acker, M. G., & Auld, D. S. (2014).
  • Blethrow, J. D., et al. (2008). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 105(5), 1442-1447.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Stanciauskaite, M., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15, 12345.
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254.
  • Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084.
  • Sakellaropoulos, T., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 109, 49-56.
  • Stanciauskaite, M., et al. (2025, May 12). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305.
  • Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(2), 250-256.
  • Kang, K. M., & Silverman, R. B. (2025, October 24).
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
  • Author, A. A., & Author, B. B. (n.d.). Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides. Journal of Science.
  • Author, A. A., et al. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube.
  • Wang, Y., et al. (2023). Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. International Journal of Molecular Sciences, 24(6), 5321.
  • Author, A. A., et al. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC.
  • Author, A. A., et al. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.
  • Li, Y., et al. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. International Journal of Molecular Sciences, 23(13), 7249.
  • Author, A. A., et al. (2021, August 3). Triterpenoid–PEG Ribbons Targeting Selectivity in Pharmacological Effects. MDPI.
  • BenBedPhar. (n.d.). Co-authored Action publications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide proper disposal procedures

Executive Summary & Core Directive 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a specialized fluorinated lactam derivative often utilized as a scaffold in medicinal chemistry for drug discovery (e.g., Factor Xa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a specialized fluorinated lactam derivative often utilized as a scaffold in medicinal chemistry for drug discovery (e.g., Factor Xa inhibitors, antimicrobial agents). Its disposal requires strict adherence to protocols governing halogenated organic waste .

Critical Safety Warning: The presence of the fluorine atom on the phenyl ring dictates that this compound must not be disposed of via standard non-halogenated waste streams. Thermal decomposition or improper incineration can release Hydrogen Fluoride (HF) gas, a highly corrosive and toxic by-product.

Chemical Hazard Profile & Classification

Before disposal, the waste generator must characterize the material. While specific Safety Data Sheet (SDS) data can vary by synthesis batch, this compound belongs to the class of N-substituted-5-oxopyrrolidine-3-carboxamides .

Table 1: Physicochemical & Hazard Properties
PropertyDescription / Value
Chemical Class Fluorinated Gamma-Lactam / Carboxamide
Molecular Formula C₁₁H₁₁FN₂O₂
Physical State Solid (typically white to off-white powder)
Primary Hazards (GHS) Irritant: Skin (H315), Eye (H319), Respiratory (H335).[1] Acute Toxicity: Potential if swallowed (H301/H302 - analog based).
Combustion Hazard Releases Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) .
Waste Stream Halogenated Organic Solid/Liquid

Expert Insight: The lactam ring (5-oxopyrrolidine) is generally stable, but the amide functionality can hydrolyze under strong acidic/basic conditions. Avoid mixing with strong oxidizers or acids in the waste container to prevent uncontrolled reactions.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this compound from non-halogenated solvents to ensure the downstream incinerator is equipped with appropriate scrubbers.

Step-by-Step Segregation Protocol
  • Identification: Confirm the chemical identity. Do not rely solely on "fluorophenyl" in the name; verify the structure contains the fluorine atom.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is in solution with acidic impurities, as trace HF generation could corrode the metal.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Disposal Workflows

Workflow A: Solid Waste (Pure Compound)
  • Applicability: Expired shelf stocks, synthesis yield, or spilled powder.

  • Procedure:

    • Containment: Place the solid material into a clear plastic bag (polyethylene).

    • Secondary Containment: Seal the bag and place it inside a compatible wide-mouth jar (HDPE preferred).

    • Solvent Minimization: Do not dissolve the solid in solvent solely for disposal unless required by your facility's specific liquid waste setup. Solid incineration is often more energy-efficient.

    • Transfer: Move to the satellite accumulation area designated for Solid Hazardous Waste .

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Filtrates, HPLC effluents, or reaction mixtures containing the compound.

  • Procedure:

    • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream (e.g., DCM, Chloroform, or mixtures).

    • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • pH Check: If the solution is acidic (e.g., from TFA deprotection), neutralize to pH 6-8 before adding to the main waste drum to prevent off-gassing.

Destruction Methodology (End-of-Life)

The only acceptable destruction method for 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is High-Temperature Incineration at a permitted facility.

  • Mechanism: Oxidation at >1000°C.

  • Critical Control: The incinerator must be equipped with a wet alkaline scrubber (typically using NaOH or Ca(OH)₂) to capture the HF gas generated during combustion:

    
    
    
  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited. This compound may be toxic to aquatic life and persists in water due to the stable amide bond.

    • Evaporation: Do not evaporate solvents to concentrate the solid; this releases volatile organic compounds (VOCs).

Visual Decision Tree: Disposal Logic

The following diagram outlines the decision process for disposing of 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution/Suspension) StateCheck->IsLiquid SolidPack Double Bag in Polyethylene Place in Wide-Mouth HDPE Jar IsSolid->SolidPack CheckpH Is pH < 5 or > 9? IsLiquid->CheckpH Labeling Label: 'Hazardous Waste - Halogenated' List Constituent Explicitly SolidPack->Labeling LiquidSeg Segregate into HALOGENATED Waste Stream LiquidSeg->Labeling CheckpH->LiquidSeg No Neutralize Neutralize to pH 6-8 CheckpH->Neutralize Yes Neutralize->LiquidSeg FinalDestruction Ship to Permitted Incinerator (Must have HF Scrubbers) Labeling->FinalDestruction

Caption: Operational workflow for the segregation and packaging of fluorinated amide waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill Cleanup (Solid):

    • Wear nitrile gloves, lab coat, and safety goggles.

    • Do not dry sweep (creates dust). Use a wet wipe or damp paper towel to pick up the powder.

    • Place all cleanup materials into the Halogenated Solid Waste container.

  • Spill Cleanup (Liquid):

    • Absorb with vermiculite or a universal absorbent pad.

    • Dispose of the absorbent as hazardous solid waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.

    • Eye: Rinse with water for 15 minutes; seek medical attention if irritation persists.[2]

References

  • PubChem. (n.d.). Compound Summary for CID 678901: (3S)-N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide.[1] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • University of Oxford. (2025).[3] Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.[3] Department of Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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